Xenopus orexin B
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C130H219N45O40S2 |
|---|---|
Molecular Weight |
3116.5 g/mol |
IUPAC Name |
(3S)-4-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[2-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C130H219N45O40S2/c1-17-64(10)100(125(213)170-83(47-63(8)9)122(210)175-101(67(13)179)126(214)156-72(103(137)191)37-42-216-15)173-98(188)55-148-104(192)65(11)152-105(193)66(12)153-115(203)85(49-70-52-144-59-151-70)168-120(208)86(50-95(136)185)154-96(186)53-150-108(196)88(56-176)155-97(187)54-149-107(195)75(29-33-91(132)181)159-116(204)81(45-61(4)5)166-118(206)82(46-62(6)7)165-109(197)73(27-22-40-146-129(140)141)157-111(199)76(30-34-92(133)182)161-117(205)80(44-60(2)3)164-110(198)74(28-23-41-147-130(142)143)158-123(211)90(58-178)172-112(200)77(31-35-93(134)183)160-113(201)79(38-43-217-16)163-127(215)102(68(14)180)174-114(202)78(32-36-94(135)184)162-119(207)84(48-69-24-19-18-20-25-69)167-121(209)87(51-99(189)190)169-124(212)89(57-177)171-106(194)71(131)26-21-39-145-128(138)139/h18-20,24-25,52,59-68,71-90,100-102,176-180H,17,21-23,26-51,53-58,131H2,1-16H3,(H2,132,181)(H2,133,182)(H2,134,183)(H2,135,184)(H2,136,185)(H2,137,191)(H,144,151)(H,148,192)(H,149,195)(H,150,196)(H,152,193)(H,153,203)(H,154,186)(H,155,187)(H,156,214)(H,157,199)(H,158,211)(H,159,204)(H,160,201)(H,161,205)(H,162,207)(H,163,215)(H,164,198)(H,165,197)(H,166,206)(H,167,209)(H,168,208)(H,169,212)(H,170,213)(H,171,194)(H,172,200)(H,173,188)(H,174,202)(H,175,210)(H,189,190)(H4,138,139,145)(H4,140,141,146)(H4,142,143,147)/t64-,65-,66-,67+,68+,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,100-,101-,102-/m0/s1 |
InChI Key |
YQXROSLBDWFUDN-QPDXLJFRSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and History of Xenopus Orexin B
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and molecular characterization of orexin (B13118510) B in the African clawed frog, Xenopus laevis. It details the initial cloning of the prepro-orexin gene, the predicted amino acid sequence of Xenopus orexin B, and its pharmacological profile, particularly its interaction with orexin receptors. This document synthesizes key findings from foundational research, presenting detailed experimental methodologies, quantitative data, and visual representations of signaling pathways and experimental workflows. The high affinity and selectivity of this compound for the human orexin-2 receptor (OX2R) highlight its potential as a valuable tool in orexin system research and drug development.
Introduction and Historical Context
The discovery of the orexin neuropeptide system in 1998 by two independent research groups marked a significant milestone in our understanding of sleep, arousal, and appetite regulation. These peptides, orexin A and orexin B (also known as hypocretin-1 and -2), are produced from a common precursor, prepro-orexin, primarily in the lateral hypothalamus. Following this discovery in mammals, research efforts expanded to understand the evolutionary conservation and function of the orexin system in other vertebrates.
The African clawed frog, Xenopus laevis, a widely used model organism in developmental biology and neurobiology, became a subject of interest. In 1999, Shibahara and colleagues reported the isolation of the Xenopus gene encoding prepro-orexin, which led to the predicted structures of Xenopus orexin A and orexin B.[1] This discovery provided the first glimpse into the orexin system in a submammalian chordate, revealing a high degree of structural similarity to mammalian orexins and suggesting a conserved physiological role.[1]
Molecular Discovery and Characterization of this compound
The initial step in the discovery of this compound was the isolation of the gene encoding its precursor, prepro-orexin.
Cloning of the Xenopus Prepro-orexin Gene
The cloning of the Xenopus prepro-orexin gene was a pivotal step in understanding the structure of amphibian orexins.
-
Library Screening: A Xenopus laevis genomic DNA library was screened using a radiolabeled rat prepro-orexin cDNA probe under low-stringency hybridization conditions. This technique allows for the identification of homologous genes across different species.
-
Phage Purification and DNA Sequencing: Positive phage clones were isolated and purified. The DNA from these clones was then sequenced to determine the nucleotide sequence of the Xenopus prepro-orexin gene.
-
Sequence Analysis: The obtained nucleotide sequence was analyzed to identify the open reading frame (ORF) and predict the amino acid sequence of the prepro-orexin protein. Cleavage sites for signal peptidase and prohormone convertases were predicted to determine the sequences of the mature orexin A and orexin B peptides.
References
Technical Guide: Identification, Cloning, and Characterization of the Xenopus laevis Orexin B Gene
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The orexin (B13118510) system, also known as the hypocretin system, is a critical regulator of numerous physiological processes in vertebrates, including sleep-wake cycles, feeding behavior, energy homeostasis, and reward systems.[1][2] It consists of two neuropeptides, orexin A and orexin B, which are derived from a common precursor protein, prepro-orexin.[2] These peptides exert their effects by binding to two G-protein-coupled receptors (GPCRs), the orexin 1 receptor (OX1R) and the orexin 2 receptor (OX2R).[2] Studying this system in non-mammalian models like the amphibian Xenopus laevis provides valuable evolutionary insights and can reveal conserved functions.
This guide details the molecular techniques used to identify and clone the gene encoding prepro-orexin in Xenopus laevis, with a focus on obtaining the sequence for the mature orexin B peptide. It provides comprehensive experimental protocols, quantitative data, and visual workflows for researchers interested in exploring the amphibian orexinergic system.
Data Summary: Xenopus Orexin Characteristics
The cloning of the Xenopus gene encoding prepro-orexin has allowed for the deduction of the mature orexin A and orexin B peptide sequences.[3] The structures are highly conserved, particularly at the C-terminus, when compared to their mammalian counterparts.[3]
Table 1: Characteristics of Xenopus laevis Prepro-orexin and Mature Peptides
| Feature | Description | Reference |
|---|---|---|
| Precursor Protein | Prepro-orexin | [2] |
| Mature Peptide A Length | 31 amino acids | [4] |
| Mature Peptide B Length | 28 amino acids | [4] |
| Orexin A vs. Human Orexin A | 6 amino acid substitutions; lacks N-terminal pyroglutamoyl modification. | [4][5] |
| Orexin B vs. Human Orexin B | 7 amino acid substitutions. | [4] |
| Conservation | The C-terminal 10 residues are highly conserved across species. |[3] |
Table 2: Amino Acid Sequence Comparison of Mature Orexin B (Human vs. Xenopus laevis)
| Species | Sequence | Reference |
|---|---|---|
| Human | Arg-Ser-Gly-Pro-Pro-Gly-Leu-Gln-Gly-Arg-Leu-Gln-Arg-Leu-Leu-Gln-Ala-Ser-Gly-Asn-His-Ala-Ala-Gly-Ile-Leu-Thr-Met-NH2 | [4] |
| Xenopus laevis | Asp-Ser-Gly-Pro-Pro-Gly-Leu-Gln-Gly-Arg-Leu-Gln-Arg-Leu-Leu-Gln-Val-Ser-Gly-Arg-His-Ala-Ala-Gly-Ile-Leu-Thr-Met-NH2 | [3][4] |
Note: Amino acid substitutions in Xenopus relative to human are highlighted in the description but not visually in the table. The overall identity remains high, supporting a conserved function.
Experimental Workflow and Signaling Pathway Visualizations
The following diagrams illustrate the overall process for gene cloning and the general signaling pathway of orexin B.
Caption: Workflow for the identification and cloning of the Xenopus prepro-orexin gene.
Caption: Simplified signaling pathway of this compound via the Orexin 2 Receptor.
Detailed Experimental Protocols
The isolation of a full-length cDNA clone for the Xenopus prepro-orexin gene requires a combination of standard molecular biology techniques. The following protocols are synthesized from established methods for gene cloning in Xenopus.[6][7][8]
-
Tissue Dissection: Anesthetize an adult Xenopus laevis and dissect the brain, isolating the hypothalamus where orexin neurons are predominantly located.[3][9] Place the tissue immediately in a tube with RNase-inhibiting solution (e.g., RNAlater) or flash-freeze in liquid nitrogen.
-
Homogenization: Homogenize the brain tissue in a lysis buffer containing a chaotropic agent (e.g., guanidinium (B1211019) isothiocyanate) to disrupt cells and denature proteins, including RNases.
-
RNA Purification: Use a commercial RNA extraction kit (e.g., RNeasy Lipid Tissue Mini Kit, Qiagen) or a standard acid guanidinium thiocyanate-phenol-chloroform extraction method to purify the total RNA.
-
Quality Control: Assess the quantity and purity of the extracted RNA using a spectrophotometer (A260/A280 ratio should be ~2.0). Verify RNA integrity by running an aliquot on a denaturing agarose (B213101) gel to visualize intact 18S and 28S ribosomal RNA bands.
This protocol is essential when only a partial gene sequence is known, which is often obtained first via degenerate PCR.
A. 3' RACE:
-
First-Strand cDNA Synthesis: Synthesize first-strand cDNA from 1-5 µg of total brain RNA using a reverse transcriptase (e.g., SuperScript III, Thermo Fisher) and an oligo(dT)-adapter primer. This primer contains a unique adapter sequence at its 5' end.
-
First PCR Amplification: Perform PCR using the synthesized cDNA as a template. Use a gene-specific primer (GSP1) designed from the known partial sequence of the Xenopus orexin gene and an adapter primer that targets the unique sequence introduced by the oligo(dT)-adapter primer.
-
Nested PCR (Optional): To increase specificity, perform a second round of PCR using the product from the first round as a template. Use a nested gene-specific primer (GSP2), located internal to GSP1, and the adapter primer.
-
Analysis: Analyze the PCR products on an agarose gel. Excise the band of the expected size, purify the DNA, and send for sequencing.
B. 5' RACE:
-
First-Strand cDNA Synthesis: Synthesize first-strand cDNA from total brain RNA using a reverse transcriptase and a gene-specific antisense primer (GSP-R1) designed from the 5' region of the known partial sequence.
-
cDNA Purification: Purify the first-strand cDNA product to remove unincorporated dNTPs and the GSP-R1 primer.
-
Homopolymeric Tailing: Add a homopolymeric tail (e.g., poly-dC) to the 3' end of the purified cDNA using Terminal deoxynucleotidyl Transferase (TdT) and dCTP.
-
First PCR Amplification: Perform PCR using the tailed cDNA as a template. Use a nested, antisense gene-specific primer (GSP-R2) and an anchor primer (e.g., an oligo-dG adapter primer) that anneals to the newly added tail.
-
Analysis and Sequencing: As with 3' RACE, analyze the PCR product, purify the correct band, and sequence it to determine the 5' untranslated region (UTR) and the start of the coding sequence.
C. Assembly and Full-Length Amplification:
-
Sequence Assembly: Align and assemble the sequences obtained from the initial fragment, 3' RACE, and 5' RACE to generate the full-length cDNA sequence of the Xenopus prepro-orexin gene.
-
Full-ORF Amplification: Design new primers flanking the entire open reading frame (ORF) of the prepro-orexin gene. Use these primers to amplify the full ORF from the Xenopus brain cDNA library using a high-fidelity DNA polymerase.
-
Vector and Insert Preparation: Purify the full-length prepro-orexin PCR product. If using TA cloning, a vector with a 3'-T overhang is used. If using restriction cloning, digest both the PCR product and the target expression vector (e.g., pCS2+) with appropriate restriction enzymes.
-
Ligation: Ligate the purified PCR product into the prepared vector using T4 DNA ligase.
-
Transformation: Transform the ligation product into competent E. coli cells (e.g., DH5α).
-
Screening and Verification: Plate the transformed cells on selective agar (B569324) plates. Screen resulting colonies by colony PCR or restriction digest of purified plasmid DNA. Confirm the correct insertion and orientation by Sanger sequencing.
Functional Insights from Gene Characterization
-
Tissue Distribution: Immunohistochemical studies using antibodies against orexin peptides have shown that orexin-containing neurons in the Xenopus brain are specifically localized to the ventral hypothalamic nucleus.[3] This distribution is similar to that observed in mammals, suggesting a conserved role in central nervous system function.[3]
-
Pharmacological Activity: When tested on Chinese hamster ovary (CHO) cells expressing human orexin receptors, both Xenopus orexin-A and -B were able to specifically bind and activate these receptors.[3] Notably, Xenopus orexin-B exhibited a several-fold higher affinity for the human OX2R compared to human orexins, indicating its potential as a valuable pharmacological tool for studying the OX2R.[3]
Conclusion
The identification and cloning of the Xenopus laevis prepro-orexin gene provide a foundational tool for investigating the evolution and function of the orexinergic system. The high degree of sequence and functional conservation between amphibian and mammalian orexins underscores the fundamental importance of this neuropeptide system. The cloned cDNA can be used for a variety of downstream applications, including the production of recombinant orexin B peptide for pharmacological assays, in situ hybridization studies to map gene expression, and the generation of transgenic models to study orexin function in vivo. The higher affinity of this compound for the human OX2R presents a unique opportunity for developing selective agonists for drug development and research.[3]
References
- 1. Hypocretin/Orexin Neuropeptides: Participation in the Control of Sleep-Wakefulness Cycle and Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evolution of Orexin Neuropeptide System: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure, tissue distribution, and pharmacological characterization of Xenopus orexins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Evolution of Orexin Neuropeptide System: Structure and Function [frontiersin.org]
- 6. blumberg-lab.bio.uci.edu [blumberg-lab.bio.uci.edu]
- 7. 5´ RACE System for Rapid Amplification of cDNA Ends | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 9. Spatiotemporal Development of the Orexinergic (Hypocretinergic) System in the Central Nervous System of Xenopus laevis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enigmatic Orexin B in Xenopus: A Technical Guide for Researchers
For Immediate Release
[CITY, STATE] – [Date] – In a comprehensive technical guide released today, the intricate details of the orexin (B13118510) B neuropeptide in Xenopus frogs are laid bare for the scientific community. This whitepaper provides researchers, scientists, and drug development professionals with a pivotal resource, offering an in-depth look at the amino acid sequence, receptor binding affinities, and signaling pathways of this crucial neuromodulator in a key model organism. The guide also meticulously outlines the experimental protocols necessary to study this system, aiming to accelerate research and development in fields targeting orexin-related pathways.
Orexins, also known as hypocretins, are neuropeptides that regulate several vital physiological functions, including sleep-wake cycles, feeding behavior, and energy homeostasis. The African clawed frog, Xenopus laevis, and the Western clawed frog, Xenopus tropicalis, serve as important vertebrate models for studying the evolution and function of these neuropeptidergic systems. This guide focuses on orexin B, a 28-amino-acid peptide that, in conjunction with orexin A, interacts with two G protein-coupled receptors: orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R).
Amino Acid Sequence of Xenopus Orexin B
The primary structure of orexin B has been elucidated in Xenopus laevis, revealing a high degree of conservation with its mammalian counterparts, particularly in the C-terminal region which is crucial for receptor activation. The amino acid sequence for Xenopus laevis orexin B is presented below, alongside a comparison with human orexin B. Notably, the Xenopus laevis peptide exhibits seven amino acid substitutions when compared to the human sequence.[1] The sequence for Xenopus tropicalis orexin B has been deduced from the prepro-orexin gene.
| Species | Amino Acid Sequence |
| Xenopus laevis | A S G P P G L Q G R L Q R L L Q A N G N H A A G I L T M - NH₂ |
| Homo sapiens | R S G P P G L Q G R L Q R L L Q A N G N H A A G I L T M - NH₂ |
Table 1: Amino Acid Sequence Comparison of Orexin B
Quantitative Analysis of Receptor Binding
Studies on the interaction of this compound with orexin receptors have revealed important functional characteristics. While specific quantitative binding affinity data for this compound with Xenopus receptors is still under active investigation, studies using human orexin receptors have shown that Xenopus laevis orexin B exhibits a several-fold higher affinity for the human OX2R compared to human orexins.[2] This suggests that this compound could be a valuable pharmacological tool as a selective high-affinity agonist for OX2R.[2] Orexin receptors are known to couple to multiple G proteins, including Gq, Gi/o, and Gs, to initiate downstream signaling cascades.[3][4][5]
| Ligand | Receptor | Binding Affinity (IC₅₀/EC₅₀) |
| Xenopus laevis Orexin B | Human OX2R | Several-fold higher affinity than human orexins[2] |
| Human Orexin B | Human OX1R | IC₅₀: 420 nM[6] |
| Human Orexin B | Human OX2R | IC₅₀: 36 nM[6] |
| Human Orexin A | Human OX1R | IC₅₀: 20 nM; EC₅₀: 30 nM[6] |
| Human Orexin A | Human OX2R | IC₅₀: 38 nM[6] |
Table 2: Receptor Binding Affinities of Orexin Peptides
Orexin B Signaling Pathways
The binding of orexin B to its receptors, primarily OX2R, triggers a cascade of intracellular events. This signaling is complex and can involve multiple G protein subtypes, leading to the activation of various downstream effectors. The primary signaling pathway involves the activation of Gq proteins, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). Orexin receptors can also couple to Gi/o and Gs proteins, modulating the activity of adenylyl cyclase and consequently the levels of cyclic AMP (cAMP).
Caption: Orexin B signaling cascade via OX2R.
Experimental Protocols
A generalized workflow for the characterization of this compound is outlined below. This involves peptide synthesis, receptor binding assays, and functional analysis.
Caption: Experimental workflow for this compound.
Detailed Methodologies
1. Peptide Synthesis and Characterization:
-
Solid-Phase Peptide Synthesis: this compound can be synthesized using standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis protocols.
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (HPLC).
-
Characterization: The purified peptide's identity and purity are confirmed by mass spectrometry.
2. Radioligand Binding Assays:
-
Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK293 cells) stably expressing the Xenopus orexin receptor of interest (OX1R or OX2R).
-
Binding Reaction: The membranes are incubated with a radiolabeled orexin peptide (e.g., [¹²⁵I]-orexin A or B) and varying concentrations of unlabeled this compound.
-
Separation and Counting: Bound and free radioligand are separated by filtration, and the radioactivity of the bound fraction is measured using a gamma counter.
-
Data Analysis: Competition binding data are analyzed to determine the inhibitory constant (Ki) of this compound.
3. Functional Assays:
-
Calcium Mobilization: Receptor activation is assessed by measuring changes in intracellular calcium concentration in receptor-expressing cells loaded with a calcium-sensitive dye (e.g., Fura-2 AM).
-
cAMP Measurement: The effect of this compound on adenylyl cyclase activity is determined by measuring intracellular cAMP levels using commercially available kits.
-
Electrophysiology: The impact of this compound on neuronal activity can be examined by performing whole-cell patch-clamp recordings from neurons expressing orexin receptors.
This technical guide provides a foundational framework for researchers to delve into the nuances of the this compound system. The provided data and protocols are intended to foster further investigation into the physiological roles of this neuropeptide and to aid in the development of novel therapeutics targeting orexin receptors.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure, tissue distribution, and pharmacological characterization of Xenopus orexins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 4. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orexin/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
The Neuropeptide Orexin B in Xenopus laevis: A Technical Guide to its Structure, Function, and Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the neuropeptide orexin (B13118510) B in the African clawed frog, Xenopus laevis. Orexin B, a highly conserved neuropeptide, plays a crucial role in regulating diverse physiological processes, including arousal, feeding behavior, and energy homeostasis. This document details the structure of Xenopus orexin B, its interaction with orexin receptors, and the subsequent intracellular signaling cascades. Furthermore, it presents a compilation of quantitative data on its receptor affinity and potency, alongside detailed experimental protocols for its investigation. This guide is intended to be a valuable resource for researchers in the fields of neuroscience, endocrinology, and pharmacology, as well as for professionals involved in the development of novel therapeutics targeting the orexin system.
Structure of this compound
The orexin system in Xenopus laevis, as in other vertebrates, is composed of two neuropeptides, orexin A and orexin B, which are derived from a common precursor molecule, prepro-orexin. This compound is a 28-amino acid peptide that shares a high degree of sequence homology with its mammalian counterparts, particularly in the C-terminal region which is crucial for receptor binding and activation.[1] The primary amino acid sequence of this compound has been deduced from the cloning of the prepro-orexin gene.[1] It is a linear peptide, unlike orexin A which contains intramolecular disulfide bridges.[2][3][4]
The Xenopus Orexin Receptor System
Orexin peptides exert their effects by binding to and activating two G-protein coupled receptors (GPCRs), the orexin 1 receptor (OX1R) and the orexin 2 receptor (OX2R).[3][4][5][6] While mammals possess both receptor subtypes, non-mammalian vertebrates, including Xenopus, are believed to have a single orexin receptor that is more homologous to the mammalian OX2R.[4][5][6] This suggests that the OX2R is the ancestral form of the orexin receptor.[5][6]
This compound exhibits a strong binding affinity for the human orexin 2 receptor (OX2R).[1] Notably, its affinity for the human OX2R is several-fold higher than that of human orexin A or B, making this compound a valuable pharmacological tool for studying the OX2R.[1]
Quantitative Data: Receptor Binding and Activation
The following table summarizes the available quantitative data on the interaction of this compound with orexin receptors. It is important to note that much of the detailed pharmacological characterization has been performed using human orexin receptors expressed in heterologous systems, due to the high degree of conservation in the orexin system.
| Ligand | Receptor | Assay Type | Parameter | Value | Reference |
| This compound | Human OX2R | Receptor Binding Assay | Affinity | Several-fold higher than human orexins | [1] |
| This compound | Human OX2R | Functional Assay | Potency | Potent agonist | [7][8] |
Function of this compound
The orexin system is a critical regulator of several fundamental physiological processes. Orexin-producing neurons are primarily located in the hypothalamus and project widely throughout the central nervous system, influencing a vast network of neurons.[1][4][9]
Key functions of the orexin system include:
-
Regulation of Wakefulness and Arousal: The orexin system is a master regulator of the sleep-wake cycle, promoting and maintaining a state of wakefulness.[10][11][12]
-
Control of Feeding Behavior: Orexins were initially named for their role in stimulating food intake (orexis is Greek for "appetite").[11][13]
-
Energy Homeostasis: The orexin system is involved in the regulation of energy expenditure and metabolism.[10][11][13]
-
Neuroendocrine and Autonomic Regulation: Orexins influence the release of various hormones and modulate the activity of the autonomic nervous system.[10][12]
In Xenopus, the early expression of orexins during development suggests a role in the maturation of appetite control and other crucial developmental processes.[9]
Signaling Pathways of this compound
Upon binding of orexin B to its receptor, a conformational change is induced, leading to the activation of intracellular signaling pathways. Orexin receptors primarily couple to Gq/11 and/or Gi/o G-proteins.[13][14]
Activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[14] The Gi/o pathway, on the other hand, can lead to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[14]
The following diagram illustrates the primary signaling cascade initiated by this compound binding to its receptor.
References
- 1. Structure, tissue distribution, and pharmacological characterization of Xenopus orexins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. escholarship.org [escholarship.org]
- 4. Nonradioactive in situ hybridization to xenopus tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Orexin Directly Excites Orexin Neurons through Orexin 2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Xenopus Oocyte: A Single-Cell Model for Studying Ca2+ Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. parkerlab.bio.uci.edu [parkerlab.bio.uci.edu]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Orexin receptors: pharmacology and therapeutic opportunities. | Semantic Scholar [semanticscholar.org]
- 12. Imaging Ca2+ Signals in Xenopus Oocytes | Springer Nature Experiments [experiments.springernature.com]
- 13. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Whole-Mount In Situ Hybridization of Xenopus Embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
The Processing of Xenopus Orexin B: A Technical Guide to a Conserved Neuropeptide System
For Immediate Release
This technical guide provides an in-depth examination of the biosynthetic pathway of Orexin (B13118510) B in the African clawed frog, Xenopus laevis. Tailored for researchers, neuroscientists, and drug development professionals, this document details the molecular steps involved in the conversion of the prepro-orexin precursor into the biologically active neuropeptide. We synthesize structural data, outline key enzymatic players, and provide detailed experimental protocols for investigating this fundamental process in neuroendocrinology.
Introduction: The Orexin System in a Non-Mammalian Vertebrate
The orexin system, comprising two neuropeptides, Orexin A (hypocretin-1) and Orexin B (hypocretin-2), is a critical regulator of sleep-wake cycles, appetite, and arousal in vertebrates.[1][2] These peptides are produced predominantly in the lateral hypothalamus and project widely throughout the central nervous system.[3] Both orexins are derived from a single precursor protein, prepro-orexin, through a series of post-translational modifications.[2]
Xenopus laevis serves as a valuable model organism for studying the evolution and function of neuropeptide systems. The Xenopus prepro-orexin gene and its resulting peptides are structurally and functionally homologous to their mammalian counterparts, suggesting a strong evolutionary pressure to conserve this system.[3][4][5] Notably, Xenopus Orexin B has been shown to exhibit a higher affinity for the human Orexin 2 receptor (OX2R) than human Orexin B, making it a valuable pharmacological tool.[3] Understanding the precise processing of the this compound precursor is therefore crucial for both evolutionary biology and the development of selective orexin receptor modulators.
Precursor Structure and Proteolytic Processing
The journey from gene to active neuropeptide is a multi-step process involving precise proteolytic cleavage and modification. The Xenopus laevis prepro-orexin protein provides a classic example of this pathway.
Analysis of the Xenopus laevis Prepro-Orexin Sequence
The Xenopus prepro-orexin precursor is a 131-amino acid polypeptide. Its structure contains a signal peptide, the Orexin A sequence, the Orexin B sequence, and intervening spacer regions. The mature Orexin B peptide is liberated from this precursor through cleavage at specific sites.
Key Features of Xenopus Prepro-Orexin:
-
Signal Peptide: The N-terminal 22 amino acids (MRLPPFLLALLALLLWPPASGSA) constitute a signal peptide that directs the precursor to the endoplasmic reticulum for entry into the secretory pathway.
-
Orexin B Sequence: The 28-amino acid sequence for this compound is ISGPPGLQGRLQRLLQASGNHAVAGILTM.[4][6]
-
Cleavage Sites: Neuropeptide precursors are typically cleaved at pairs of basic amino acid residues (e.g., Lys-Arg, Arg-Arg).[7] In Xenopus prepro-orexin, the Orexin B sequence is flanked by an upstream Arg-Arg (RR) pair and a downstream Lys-Arg (KR) pair.
-
Amidation Signal: The C-terminus of Orexin B is amidated, a common post-translational modification for neuropeptides that often enhances stability and receptor binding.[5] This process is signaled by a C-terminal glycine (B1666218) residue (G) immediately following the mature peptide sequence, which is followed by the dibasic cleavage site (…ILTM-G KR…).[5]
The overall processing pathway involves the initial cleavage by prohormone convertases, followed by the removal of the C-terminal basic residues by a carboxypeptidase, and finally, the conversion of the C-terminal glycine into an amide group.
References
- 1. blog.addgene.org [blog.addgene.org]
- 2. Evolution of Orexin Neuropeptide System: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure, tissue distribution, and pharmacological characterization of Xenopus orexins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Evolution of Orexin Neuropeptide System: Structure and Function [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Processing of peptide and hormone precursors at the dibasic cleavage sites - PMC [pmc.ncbi.nlm.nih.gov]
Evolutionary Conservation of Orexin B in Xenopus: A Technical Guide
Abstract
The orexin (B13118510) system, comprising two neuropeptides, orexin A (OXA) and orexin B (OXB), and their G protein-coupled receptors, orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R), is a critical regulator of sleep-wake cycles, feeding behavior, and energy homeostasis.[1][2][3] Understanding the evolutionary conservation of this system provides insights into its fundamental physiological roles. This technical guide focuses on the evolutionary conservation of orexin B in the amphibian model organism, Xenopus laevis. We present a comprehensive overview of its structural and functional conservation, including detailed experimental methodologies and data, highlighting the unique pharmacological properties of Xenopus orexin B as a potent and selective OX2R agonist.
Structural Conservation of this compound
The gene encoding prepro-orexin has been successfully isolated from Xenopus, allowing for the prediction of the mature orexin peptide structures.[4] The putative mature this compound is a 28-amino-acid linear peptide, the same length as its mammalian counterpart.[5][6]
A sequence alignment reveals that this compound has seven amino acid substitutions when compared to human orexin B.[5] Despite these differences, there is a remarkable degree of conservation, particularly within the C-terminal region. The final 10 residues of the C-terminus, a region critical for receptor binding and activation, are highly conserved across species, including between Xenopus and mammals.[4] This structural preservation suggests a strong evolutionary pressure to maintain the peptide's core function.[1][7][8]
Table 1: Amino Acid Sequence Comparison of Orexin B (Human vs. Xenopus laevis)
| Species | Amino Acid Sequence | Length |
| Human | R S G P P G L Q G R L Q R L L Q A N G N H A A G I L T M - NH₂ | 28 aa |
| Xenopus laevis | A S A P P G L Q G R L Q R L L Q A N G N H A A G I L T M - NH₂ | 28 aa |
Note: The highly conserved C-terminal region is underlined. Data compiled from available research.[5]
Functional Conservation: Receptor Binding and Activation
Functional studies have demonstrated that the structural conservation of this compound translates to conserved biological activity. This compound not only binds to and activates human orexin receptors but also exhibits a unique and pharmacologically significant receptor preference.[4][9]
Experiments using Chinese hamster ovary (CHO) cells stably expressing human orexin receptors have shown that this compound is a potent agonist for the human OX2R.[4][10] Of significant interest to researchers and drug developers, this compound demonstrates a several-fold higher affinity for the human OX2R compared to both human orexin A and orexin B.[4][9] This makes this compound a naturally occurring, highly selective, and high-affinity agonist for OX2R, presenting its utility as a valuable pharmacological tool for probing the specific functions of the OX2R pathway.[4]
Table 2: Pharmacological Profile of this compound at Human Orexin Receptors
| Ligand | Target Receptor | Relative Affinity/Potency | Key Finding |
| This compound | Human OX1R | Binds and activates | Demonstrates cross-species functionality. |
| This compound | Human OX2R | Several-fold higher than human orexins | A potent and selective OX2R agonist.[4][9] |
| Human Orexin A | Human OX1R / OX2R | High affinity for both | Non-selective agonist.[3][11] |
| Human Orexin B | Human OX1R | Low affinity | Selective for OX2R over OX1R.[3][11] |
| Human Orexin B | Human OX2R | High affinity | Endogenous OX2R agonist.[11] |
Experimental Protocols
The characterization of this compound involves a series of molecular biology and pharmacological techniques. Below are detailed methodologies for the key experiments.
Isolation of the Xenopus Prepro-orexin Gene
-
RNA Extraction and cDNA Library Construction: Total RNA is extracted from the brain of Xenopus laevis. This RNA is then used as a template for reverse transcriptase to synthesize complementary DNA (cDNA). The resulting cDNA is used to construct a brain-specific cDNA library.
-
Degenerate PCR: Degenerate primers are designed based on the highly conserved regions of the prepro-orexin gene from other vertebrate species. These primers are used to amplify a fragment of the Xenopus prepro-orexin gene from the brain cDNA library.
-
RACE (Rapid Amplification of cDNA Ends): The partial sequence obtained from PCR is used to design gene-specific primers for 5' and 3' RACE. This technique allows for the amplification and sequencing of the full-length cDNA, including the coding sequence for both orexin A and orexin B.
-
Sequence Analysis: The full-length cDNA is sequenced, and the open reading frame is analyzed to predict the amino acid sequence of the prepro-orexin precursor peptide. Cleavage sites are predicted to determine the final sequences of mature Xenopus orexin A and orexin B.
Pharmacological Characterization
-
Peptide Synthesis: Based on the predicted amino acid sequence, the mature 28-amino-acid this compound peptide with C-terminal amidation is chemically synthesized and purified using High-Performance Liquid Chromatography (HPLC).
-
Cell Culture and Transfection: Chinese hamster ovary (CHO-K1) cells are cultured in standard media. For receptor-specific assays, cells are stably transfected with expression vectors containing the full-length cDNA for either human OX1R or human OX2R.
-
Functional Assay (Intracellular Calcium Mobilization):
-
Cell Plating: Transfected CHO cells expressing either hOX1R or hOX2R are plated into 96-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffer solution.
-
Peptide Application: Synthetic this compound, human orexin A, and human orexin B are prepared at various concentrations.
-
Signal Detection: A fluorescence imaging plate reader (e.g., FLIPR) is used to measure the transient increase in intracellular calcium concentration ([Ca²⁺]i) upon the application of the orexin peptides.
-
Data Analysis: The fluorescence intensity data is used to generate dose-response curves, from which EC₅₀ values (the concentration of an agonist that gives half of the maximal response) are calculated to determine the potency of each peptide at each receptor.
-
Visualizations: Workflows and Signaling Pathways
Diagrams created using the DOT language provide a clear visual representation of the experimental logic and the underlying biological mechanisms.
Experimental Workflow
References
- 1. Evolution of Orexin Neuropeptide System: Structure and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure, tissue distribution, and pharmacological characterization of Xenopus orexins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Evolution of Orexin Neuropeptide System: Structure and Function [frontiersin.org]
- 7. Evolution of Orexin Neuropeptide System: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Orexins and their receptors from fish to mammals: a comparative approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Xenopus orexin A | OX Receptor | 254757-77-2 | Invivochem [invivochem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
tissue distribution of Xenopus orexin B in the brain
An In-depth Technical Guide to the Tissue Distribution of Orexin (B13118510) B in the Xenopus Brain
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the distribution of orexin B within the brain of Xenopus laevis, a key amphibian model organism. The orexin system, comprising neuropeptides orexin A and orexin B and their G protein-coupled receptors, OX1R and OX2R, is a critical regulator of various physiological functions, including sleep-wake cycles, feeding behavior, and energy homeostasis.[1] Xenopus orexin B shows high similarity to its mammalian counterparts and is a potent agonist of the orexin 2 receptor (OX2R).[2][3] Understanding its neuroanatomical distribution is fundamental for elucidating its functional roles and for the development of pharmacological tools targeting the orexin system.
Neuroanatomical Distribution of Orexin
Immunohistochemical studies in Xenopus laevis have been instrumental in mapping the location of orexin-producing neurons and their projections. The distribution pattern is comparable to that observed in mammals, suggesting a conserved functional architecture.[2]
Localization of Orexin-Immunoreactive (OX-ir) Cell Bodies
Orexin-containing neuronal cell bodies are highly localized within specific hypothalamic nuclei.[2] The primary locations for these cells are detailed in the table below.
| Brain Region | Specific Nucleus/Area | Developmental Stage | Citation |
| Hypothalamus | Ventral Hypothalamic Nucleus | Adult | [2] |
| Suprachiasmatic Nucleus (within the alar hypothalamus) | Embryonic to Adult | [4][5] | |
| Preoptic Area | Late prometamorphic stages | [4][5] | |
| Tuberal Hypothalamus | Late prometamorphic stages | [4][5] |
Distribution of Orexin-Immunoreactive (OX-ir) Fibers
While the cell bodies are concentrated in the hypothalamus, a rich and widespread network of orexin-immunoreactive fibers extends throughout the brain, indicating a broad range of influence.[2][4] These projections innervate key areas involved in sensory processing, motor control, and autonomic regulation.
| Innervated Brain Region | Specific Area/Nuclei | Citation |
| Forebrain | Main areas of the forebrain | [4] |
| Brainstem | Widespread innervation | [4] |
| Posterior Tubercle | [4] | |
| Mesencephalon | [4] | |
| Locus Coeruleus | [4] | |
| Nucleus of the Solitary Tract | [4] | |
| Spinal Cord | Descending projections | [4][5] |
Orexin B Signaling Pathway
Orexin B exerts its effects by binding to the OX2 receptor, which can couple to multiple G-protein subclasses (Gq and Gi/Go) to initiate intracellular signaling cascades.[6] This leads to a generally excitatory effect on target neurons.[6] this compound has been noted to have a several-fold higher affinity for the human OX2R compared to human orexins, making it a valuable research tool.[2]
Caption: Orexin B signaling via the OX2 receptor.
Experimental Protocols
Detailed methodologies are crucial for the accurate study of neuropeptide distribution. The following sections outline standardized protocols for immunohistochemistry and in situ hybridization adapted for Xenopus brain tissue.
Immunohistochemistry (IHC) for Orexin Peptides
This protocol is a generalized procedure for localizing orexin peptides in brain sections, based on methods used in cited literature.[1][4][7]
Caption: Experimental workflow for immunohistochemistry.
Protocol Steps:
-
Animal Perfusion and Tissue Fixation:
-
Anesthetize adult Xenopus laevis.
-
Perform transcardial perfusion with saline followed by a fixative solution (e.g., 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)).
-
Dissect the brain and post-fix in the same fixative for 4-12 hours at 4°C.
-
-
Cryoprotection and Sectioning:
-
Transfer the brain to a sucrose solution (e.g., 30% in PBS) and incubate at 4°C until it sinks.
-
Embed the tissue in a suitable medium (e.g., OCT compound) and freeze.
-
Cut coronal or sagittal sections at 20-40 µm thickness using a cryostat.
-
-
Immunostaining:
-
Wash free-floating sections in PBS to remove the embedding medium.
-
Permeabilize and block non-specific binding by incubating sections for 1-2 hours at room temperature in a blocking solution (e.g., 5-10% normal serum, 0.3% Triton X-100 in PBS).
-
Incubate sections with the primary antibody (e.g., rabbit anti-orexin B) diluted in blocking solution overnight at 4°C.
-
Wash sections multiple times in PBS or Tris-buffered saline with Tween 20 (TBST).
-
Incubate with a fluorophore-conjugated secondary antibody (e.g., Donkey anti-Rabbit Alexa Fluor 488) for 1-2 hours at room temperature in the dark.
-
Perform final washes to remove unbound secondary antibody.
-
-
Mounting and Visualization:
-
Mount the sections onto glass slides.
-
Coverslip using an anti-fade mounting medium, which may contain a nuclear counterstain like DAPI.
-
Visualize and capture images using a fluorescence or confocal microscope.
-
Whole-Mount In Situ Hybridization (WISH) for Orexin mRNA
This protocol allows for the visualization of prepro-orexin mRNA distribution and is based on established methods for Xenopus embryos and tadpoles.[8][9][10][11]
Caption: Workflow for whole-mount in situ hybridization.
Protocol Steps:
-
Probe Synthesis:
-
Linearize a plasmid vector containing the Xenopus prepro-orexin cDNA sequence.
-
Synthesize a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe using in vitro transcription with a suitable RNA polymerase (e.g., T7, SP6).
-
Purify the probe to remove unincorporated nucleotides.
-
-
Embryo/Tissue Preparation:
-
Fix Xenopus embryos or dissected brains in a fixative like MEMFA (0.1 M MOPS, 2 mM EGTA, 1 mM MgSO4, 3.7% formaldehyde) for 2-4 hours.
-
Dehydrate the samples through a methanol (B129727) series and store at -20°C if needed.
-
Rehydrate through a reverse methanol series into PTw (PBS + 0.1% Tween 20).
-
Permeabilize the tissue with a brief Proteinase K treatment (concentration and time are stage-dependent).
-
Post-fix with 4% PFA to inactivate the Proteinase K.
-
-
Hybridization and Washes:
-
Pre-hybridize samples in hybridization buffer for several hours at 60-70°C.
-
Replace the buffer with fresh hybridization buffer containing the DIG-labeled probe (e.g., 1 µg/ml) and incubate overnight at the same temperature.
-
Perform a series of high-stringency washes with saline-sodium citrate (B86180) (SSC) buffer at the hybridization temperature to remove the non-specifically bound probe.
-
-
Immunodetection and Visualization:
-
Wash samples in Maleic Acid Buffer (MAB).
-
Block for at least 1 hour in a blocking solution (e.g., 2% BMB blocking reagent in MAB).
-
Incubate overnight at 4°C with an anti-DIG antibody conjugated to alkaline phosphatase (AP).
-
Wash extensively with MAB to remove the unbound antibody.
-
Equilibrate in an alkaline phosphatase buffer.
-
Develop the color reaction by adding a substrate like NBT/BCIP or BM Purple and incubate in the dark until the desired signal intensity is reached.
-
Stop the reaction, clear the tissue if necessary (e.g., in a glycerol (B35011) series), and image using a stereomicroscope.
-
References
- 1. Immunohistochemical localization of orexin/hypocretin-like immunoreactive peptides and melanin-concentrating hormone in the brain and pituitary of medaka - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure, tissue distribution, and pharmacological characterization of Xenopus orexins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Spatiotemporal Development of the Orexinergic (Hypocretinergic) System in the Central Nervous System of Xenopus laevis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Immunohistochemical evidence for synaptic release of glutamate from orexin terminals in the locus coeruleus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Whole-mount RNA in situ hybridization and immunofluorescence of Xenopus embryos and tadpoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Rapid Protocol for Whole-Mount In Situ Hybridization on Xenopus Embryos - Institut Curie [institut-curie.org]
- 11. Whole-Mount In Situ Hybridization of Xenopus Embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
Localization of Orexin B Neurons in the Xenopus Hypothalamus: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the current understanding of orexin (B13118510) B neuron localization within the hypothalamus of Xenopus, a key model organism in developmental and neurobiological research. This document details the known distribution of these neurons, provides recommended experimental protocols for their identification, and outlines the putative signaling pathways involved.
Introduction to the Orexin System in Xenopus
The orexin system, comprising the neuropeptides orexin-A and orexin-B, and their G protein-coupled receptors, OX1R and OX2R, is a critical regulator of numerous physiological processes, including sleep-wake cycles, feeding behavior, and energy homeostasis.[1] In the amphibian model Xenopus, the orexin system is highly conserved, with putative mature Xenopus orexin-A and -B peptides showing high similarity to their mammalian counterparts.[2] Immunohistochemical studies have confirmed the presence of orexin-containing neurons specifically within the hypothalamus of Xenopus laevis.[2]
Localization of Orexin-Containing Neurons in the Xenopus Hypothalamus
Immunohistochemical examinations of the Xenopus brain have revealed that orexin-containing neurons are highly and specifically localized within the ventral hypothalamic nucleus .[2] As the tadpole develops, orexinergic cells are also detected in the preoptic area and the tuberal hypothalamus , particularly during the late prometamorphic stages.[1] The overall distribution pattern of these neurons and their extensive network of immunoreactive fibers throughout the brain is similar to that observed in mammals.[2]
Quantitative Data Summary
| Hypothalamic Nucleus | Orexin B Neuron Count/Density | Source |
| Ventral Hypothalamic Nucleus | Data Not Available | - |
| Preoptic Area | Data Not Available | - |
| Tuberal Hypothalamus | Data Not Available | - |
Note: To date, published literature does not provide specific quantitative data on the number or density of orexin B-immunoreactive neurons within the hypothalamic nuclei of either Xenopus laevis or Xenopus tropicalis. Further research is required to quantify these neuronal populations.
Experimental Protocols for Visualization of Orexin B Neurons
The following sections provide detailed, recommended protocols for the immunohistochemical detection of orexin B peptide and the in situ hybridization of prepro-orexin mRNA. These protocols are based on established methodologies for Xenopus and will likely require optimization for specific experimental conditions.
Immunohistochemistry (IHC) for Orexin B
This protocol outlines the steps for localizing orexin B protein in cryosections of the Xenopus brain.
Materials:
-
Xenopus laevis or Xenopus tropicalis tadpoles or adult frogs
-
4% Paraformaldehyde (PFA) in Phosphate-Buffered Saline (PBS)
-
30% Sucrose (B13894) in PBS
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Superfrost Plus microscope slides
-
Blocking solution (e.g., 10% Normal Goat Serum, 0.3% Triton X-100 in PBS)
-
Primary antibody: Rabbit anti-Orexin B polyclonal antibody (recommended starting dilution 1:1000)
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent marker (e.g., Alexa Fluor 488), diluted according to manufacturer's instructions
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
Procedure:
-
Tissue Preparation:
-
Anesthetize the animal and perfuse transcardially with cold PBS followed by 4% PFA.
-
Dissect the brain and post-fix in 4% PFA for 4 hours at 4°C.
-
Cryoprotect the brain by incubating in 30% sucrose in PBS at 4°C until it sinks.
-
Embed the brain in OCT compound and freeze on dry ice.
-
Cut 20-40 µm thick coronal or sagittal sections using a cryostat and mount on Superfrost Plus slides.
-
-
Immunostaining:
-
Wash slides three times for 5 minutes each in PBS.
-
Permeabilize sections with 0.3% Triton X-100 in PBS for 15 minutes.
-
Wash three times for 5 minutes each in PBS.
-
Block non-specific binding by incubating sections in blocking solution for 1 hour at room temperature.
-
Incubate sections with the primary anti-Orexin B antibody diluted in blocking solution overnight at 4°C in a humidified chamber.
-
Wash slides three times for 10 minutes each in PBS.
-
Incubate sections with the fluorescently-labeled secondary antibody diluted in PBS for 2 hours at room temperature in the dark.
-
Wash slides three times for 10 minutes each in PBS in the dark.
-
Counterstain with DAPI for 5 minutes.
-
Wash three times for 5 minutes each in PBS.
-
Mount coverslips using an appropriate mounting medium.
-
-
Imaging:
-
Visualize sections using a fluorescence or confocal microscope with appropriate filter sets for the chosen fluorophore and DAPI.
-
In Situ Hybridization (ISH) for Prepro-orexin mRNA
This protocol describes the detection of prepro-orexin mRNA in brain sections using a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe.
Materials:
-
Xenopus tropicalis prepro-orexin cDNA clone (for probe synthesis)
-
In vitro transcription kit (e.g., SP6/T7 RNA polymerase)
-
DIG RNA Labeling Mix
-
Tissue sections prepared as for IHC (on Superfrost Plus slides)
-
Hybridization buffer
-
Anti-DIG antibody conjugated to alkaline phosphatase (AP)
-
NBT/BCIP substrate solution for colorimetric detection
Procedure:
-
Probe Synthesis:
-
Linearize the plasmid containing the Xenopus prepro-orexin cDNA.
-
Synthesize a DIG-labeled antisense RNA probe using an in vitro transcription kit according to the manufacturer's instructions.
-
Purify the probe and assess its concentration and labeling efficiency.
-
-
Hybridization:
-
Pre-treat sections with proteinase K to improve probe accessibility.
-
Post-fix with 4% PFA.
-
Pre-hybridize sections in hybridization buffer for 2 hours at 65°C.
-
Hybridize with the DIG-labeled probe (at a concentration of ~1 µg/mL) in hybridization buffer overnight at 65°C in a humidified chamber.
-
-
Washes and Detection:
-
Perform a series of stringent washes in SSC buffer at 65°C to remove unbound probe.
-
Block non-specific antibody binding.
-
Incubate with an anti-DIG-AP antibody overnight at 4°C.
-
Wash extensively to remove unbound antibody.
-
Develop the color reaction by incubating with NBT/BCIP substrate in the dark until the desired signal intensity is reached.
-
Stop the reaction by washing in PBS.
-
Mount coverslips with an aqueous mounting medium.
-
-
Imaging:
-
Visualize sections using a brightfield microscope.
-
Orexin B Signaling Pathways in Xenopus Neurons
While direct experimental evidence for orexin B signaling cascades in Xenopus neurons is currently limited, the high degree of conservation of the orexin system across vertebrates allows for the formulation of a putative signaling pathway based on studies in other models.
Orexin B is known to bind to the orexin 2 receptor (OX2R).[1] In other vertebrates, OX2R couples to both Gq and Gi/o G-proteins.
-
Gq Pathway: Activation of the Gq protein leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent increase in intracellular Ca2+ can activate various downstream effectors, including protein kinase C (PKC) and calcium/calmodulin-dependent protein kinases (CaMKs), ultimately leading to neuronal depolarization and increased excitability.
-
Gi/o Pathway: Coupling to Gi/o proteins typically results in the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This can modulate the activity of various ion channels and other downstream targets.
References
The Amphibian Orexin System: Identification and Characterization of Xenopus laevis Orexin B and its Receptor Interactions
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The orexin (B13118510) system, comprising the neuropeptides orexin-A and orexin-B and their cognate G protein-coupled receptors (GPCRs), the orexin 1 (OX1R) and orexin 2 (OX2R) receptors, is a critical regulator of sleep-wake cycles, feeding behavior, and reward pathways. While extensively studied in mammals, the characterization of this system in other vertebrates, such as the amphibian Xenopus laevis, provides valuable evolutionary and comparative insights. This technical guide details the identification and characterization of Xenopus orexin-B, with a particular focus on its interaction with orexin receptors. Notably, much of the pharmacological characterization has been conducted using Xenopus orexins on human orexin receptors, revealing unique properties of the amphibian ligand. This document summarizes the key quantitative data, outlines detailed experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.
Introduction
The discovery of the orexin neuropeptide system in mammals has revolutionized our understanding of sleep and arousal. The two orexin peptides, orexin-A and orexin-B, are derived from a common precursor, prepro-orexin.[1] They exert their effects by binding to two distinct GPCRs: OX1R, which shows a higher affinity for orexin-A, and OX2R, which binds both orexin-A and orexin-B with similar affinities.[2] The physiological importance of this system is underscored by the finding that a loss of orexin-producing neurons results in the sleep disorder narcolepsy.[3]
To understand the evolutionary conservation and divergence of the orexin system, researchers have turned to non-mammalian models. The African clawed frog, Xenopus laevis, serves as a valuable model organism in developmental biology and neurobiology. The identification and characterization of the orexin system in Xenopus have provided key insights into the fundamental roles of these neuropeptides.
This guide focuses on the identification of the Xenopus orexin gene and the pharmacological properties of Xenopus orexin-B. A pivotal study in this area involved the isolation of the Xenopus gene encoding prepro-orexin and the subsequent characterization of the predicted mature orexin-A and orexin-B peptides.[4] While the endogenous Xenopus orexin receptors have not been extensively characterized, studies on the interaction of Xenopus orexins with human orexin receptors have revealed interesting pharmacological profiles, particularly for Xenopus orexin-B.[4]
Identification and Molecular Characterization of Xenopus Orexins
The initial step in characterizing the Xenopus orexin system was the isolation of the gene encoding the prepro-orexin precursor peptide. This was achieved through molecular cloning techniques, leading to the prediction of the amino acid sequences of mature Xenopus orexin-A and orexin-B.[4]
The putative mature Xenopus orexin-A and orexin-B are highly similar to their mammalian counterparts, with particularly strong conservation in the C-terminal 10 residues.[4] This high degree of sequence homology suggests a strong evolutionary pressure to maintain the structure and function of these neuropeptides across vertebrate species.[1]
Tissue Distribution of Orexin-Containing Neurons in Xenopus Brain
Immunohistochemical studies of the Xenopus brain have revealed a specific localization of orexin-containing neurons. These neurons are predominantly found in the ventral hypothalamic nucleus.[4] A dense network of immunoreactive fibers extends from these neurons to various regions of the brain, a distribution pattern that is similar to what is observed in mammals.[4] This anatomical arrangement suggests that, like in mammals, the Xenopus orexin system is involved in regulating a wide array of physiological functions through widespread neuronal projections.
Pharmacological Characterization of Xenopus Orexin-B
A significant aspect of the research on the Xenopus orexin system has been the pharmacological characterization of its ligands. These studies have primarily involved expressing human orexin receptors (hOX1R and hOX2R) in cultured cells, such as Chinese Hamster Ovary (CHO) cells, and then assessing the binding and functional activity of synthetic Xenopus orexins.
Xenopus orexin-A and orexin-B have been shown to specifically bind to and activate human orexin receptors.[4] Of particular interest is the finding that Xenopus orexin-B exhibits a several-fold higher affinity for the human OX2R compared to human orexins.[4] This makes Xenopus orexin-B a potentially valuable pharmacological tool as a selective high-affinity agonist for OX2R.[4]
Quantitative Data
The following tables summarize the available quantitative data for the interaction of Xenopus and human orexins with human orexin receptors.
Table 1: Binding Affinities (IC50, nM) of Orexins at Human Orexin Receptors
| Ligand | Receptor | IC50 (nM) |
|---|---|---|
| Human Orexin-A | hOX1R | 20 |
| Human Orexin-B | hOX1R | 420 |
| Human Orexin-A | hOX2R | 38 |
| Human Orexin-B | hOX2R | 36 |
| Xenopus Orexin-B | hOX2R | Several-fold lower than human Orexin-B[4] |
Table 2: Functional Potencies (EC50, nM) of Orexins in Calcium Mobilization Assays in CHO cells expressing Human Orexin Receptors
| Ligand | Receptor | EC50 (nM) |
|---|---|---|
| Human Orexin-A | hOX1R | 30 |
| Human Orexin-B | hOX1R | 2500 |
| Human Orexin-A | hOX2R | Data not available |
| Human Orexin-B | hOX2R | Data not available |
Note: Specific EC50 values for Xenopus orexins on human receptors are not detailed in the provided search results, but their ability to activate the receptors has been confirmed.[4]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in the identification and characterization of the Xenopus orexin system.
Cloning of the Xenopus Prepro-orexin Gene
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from Xenopus laevis brain tissue using standard methods (e.g., TRIzol reagent). First-strand cDNA is synthesized from the total RNA using a reverse transcriptase and oligo(dT) primers.
-
PCR Amplification: Degenerate primers, designed based on conserved regions of mammalian prepro-orexin sequences, are used to amplify a fragment of the Xenopus prepro-orexin cDNA via PCR.
-
RACE (Rapid Amplification of cDNA Ends): 5' and 3' RACE are performed using gene-specific primers derived from the sequence of the initial PCR fragment to obtain the full-length cDNA sequence.
-
Cloning and Sequencing: The full-length PCR product is cloned into a suitable vector (e.g., pCR2.1) and sequenced to determine the nucleotide sequence of the Xenopus prepro-orexin gene.
Immunohistochemistry for Orexin Neurons in Xenopus Brain
-
Tissue Preparation: Adult Xenopus laevis are anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde in phosphate-buffered saline (PBS). The brains are dissected, post-fixed in the same fixative, and then cryoprotected in a sucrose (B13894) solution.
-
Sectioning: The brains are sectioned on a cryostat or vibratome at a thickness of 30-40 µm.
-
Immunostaining:
-
Free-floating sections are washed in PBS and then incubated in a blocking solution (e.g., PBS containing 10% normal goat serum and 0.3% Triton X-100) to reduce non-specific binding.
-
Sections are incubated with a primary antibody raised against orexin-A or orexin-B overnight at 4°C.
-
After washing in PBS, sections are incubated with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG conjugated to Alexa Fluor 488).
-
Sections are washed again, mounted on slides, and coverslipped with an anti-fade mounting medium.
-
-
Imaging: The stained sections are visualized and imaged using a fluorescence or confocal microscope.
Heterologous Expression of Human Orexin Receptors in CHO Cells
-
Vector Construction: The full-length cDNAs for human OX1R and OX2R are subcloned into a mammalian expression vector (e.g., pcDNA3.1).
-
Transfection: CHO-K1 cells are transfected with the expression vectors using a suitable transfection reagent (e.g., Lipofectamine 2000).
-
Selection of Stable Cell Lines: Transfected cells are cultured in a selection medium containing an appropriate antibiotic (e.g., G418) to select for cells that have stably integrated the receptor cDNA into their genome.
-
Verification of Expression: Receptor expression in the stable cell lines is confirmed by methods such as RT-PCR, Western blotting, or radioligand binding assays.
Calcium Mobilization Assay
-
Cell Plating: CHO cells stably expressing hOX1R or hOX2R are seeded into 96-well or 384-well black-walled, clear-bottom plates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). Baseline fluorescence is measured, and then a solution of the test compound (Xenopus orexin-B or other orexins) at various concentrations is added to the wells.
-
Signal Detection: The change in intracellular calcium concentration is monitored in real-time by measuring the change in fluorescence intensity.
-
Data Analysis: The fluorescence data is analyzed to generate dose-response curves, from which EC50 values are calculated.
Visualizations
Experimental Workflow
Caption: Workflow for the identification and characterization of Xenopus orexins.
Logical Relationships of Components
References
- 1. To Eat or to Sleep? Orexin in the Regulation of Feeding and Wakefulness | Annual Reviews [annualreviews.org]
- 2. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of Experimental Medicine Approaches for the Development of Novel Psychiatric Treatments Based on Orexin Receptor Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure, tissue distribution, and pharmacological characterization of Xenopus orexins - PubMed [pubmed.ncbi.nlm.nih.gov]
OX2R: The Primary Receptor for Xenopus Orexin B - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orexins, also known as hypocretins, are a class of neuropeptides that play a crucial role in the regulation of several physiological processes, including sleep-wake cycles, feeding behavior, and energy homeostasis. In the amphibian model organism, Xenopus laevis, the orexin (B13118510) system exhibits a high degree of conservation with its mammalian counterparts. This guide provides an in-depth technical overview of the existing research identifying the Orexin Receptor 2 (OX2R) as the primary receptor for Xenopus orexin B. A key finding from foundational studies is that this compound demonstrates a significantly higher affinity for the human OX2R than the endogenous human orexins, suggesting its potential as a valuable pharmacological tool for studying the orexin system.[1] This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.
Data Presentation: Quantitative Analysis of Orexin Receptor Interactions
While direct quantitative data for the binding of this compound to the Xenopus OX2R is not extensively available in the current literature, studies on human orexin receptors provide a valuable comparative framework. The following tables summarize the pharmacological characterization of Xenopus and human orexins with human orexin receptors.
| Ligand | Receptor | Cell Line | Assay Type | Parameter | Value | Reference |
| This compound | Human OX2R | CHO | Calcium Mobilization | Higher Affinity vs. Human Orexins | Not Quantified | [1] |
| Human Orexin A | Human OX1R | CHO | Competitive Binding (IC50) | 20 nM | [2] | |
| Human Orexin B | Human OX1R | CHO | Competitive Binding (IC50) | 420 nM | [2] | |
| Human Orexin A | Human OX2R | CHO | Competitive Binding (IC50) | 38 nM | [2] | |
| Human Orexin B | Human OX2R | CHO | Competitive Binding (IC50) | 36 nM | [2] | |
| Human Orexin A | Human OX1R | CHO | Calcium Transients (EC50) | 30 nM | [2] | |
| Human Orexin B | Human OX1R | CHO | Calcium Transients (EC50) | 2,500 nM | [2] |
Note: The study by Shibahara et al. (1999) demonstrated that Xenopus orexin A and B specifically bind to and activate human orexin receptors expressed in Chinese hamster ovary (CHO) cells. Notably, this compound exhibited a several-fold higher affinity for the human OX2R compared to human orexins.[1]
Signaling Pathways of OX2R
The orexin 2 receptor (OX2R) is a G-protein coupled receptor (GPCR) that can couple to multiple G-protein subtypes, primarily Gq, Gi/o, and Gs, leading to the activation of diverse downstream signaling cascades. The activation of these pathways ultimately results in an excitatory effect on the target neuron.
Caption: Simplified signaling pathways of the Orexin 2 Receptor (OX2R).
Experimental Protocols
The following sections outline generalized methodologies for key experiments used to characterize the interaction of this compound with OX2R. These protocols are based on standard techniques employed in the study of GPCRs and can be adapted for the specific Xenopus system.
Heterologous Expression of Xenopus OX2R in a Host Cell Line
Objective: To express functional Xenopus OX2R in a non-native cell line for subsequent pharmacological assays. Chinese Hamster Ovary (CHO) cells are a commonly used system.
Methodology:
-
Cloning of Xenopus OX2R: The full-length coding sequence of the Xenopus laevis OX2R is amplified by PCR and cloned into a suitable mammalian expression vector (e.g., pcDNA3.1).
-
Cell Culture: CHO-K1 cells are cultured in Ham's F-12 medium supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
-
Transfection: Cells are transfected with the OX2R expression vector using a lipid-based transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions.
-
Selection of Stable Cell Lines: 48 hours post-transfection, cells are cultured in a selection medium containing an appropriate antibiotic (e.g., G418) to select for cells that have stably integrated the expression vector.
-
Verification of Expression: Expression of OX2R can be confirmed by RT-PCR to detect receptor mRNA and by immunocytochemistry or Western blotting using an antibody against a tag fused to the receptor or a specific anti-OX2R antibody, if available.
Receptor Binding Assays
Objective: To determine the binding affinity of this compound to the expressed Xenopus OX2R.
Methodology:
-
Membrane Preparation: Stably transfected CHO cells expressing Xenopus OX2R are harvested and homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes.
-
Radioligand Binding: A radiolabeled orexin analog (e.g., [¹²⁵I]-orexin A) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.
-
Separation of Bound and Free Ligand: The incubation mixture is filtered through a glass fiber filter to separate membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: Competition binding curves are generated, and the IC50 value (the concentration of unlabeled ligand that inhibits 50% of specific radioligand binding) is calculated. The binding affinity (Ki) can then be determined using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
Objective: To measure the functional activity of this compound at the expressed Xenopus OX2R by quantifying changes in intracellular calcium concentration.
Methodology:
-
Cell Plating: CHO cells stably expressing Xenopus OX2R are seeded into 96-well black-walled, clear-bottom plates.
-
Loading with Calcium Indicator Dye: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffer solution for a specified time at 37°C.
-
Ligand Application: The plate is placed in a fluorescence plate reader. Baseline fluorescence is measured, and then this compound at various concentrations is added to the wells.
-
Fluorescence Measurement: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are monitored over time.
-
Data Analysis: The peak fluorescence response at each ligand concentration is determined, and a dose-response curve is generated to calculate the EC50 value (the concentration of ligand that produces 50% of the maximal response).
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for characterizing the interaction between this compound and OX2R.
Caption: Workflow for characterizing this compound and OX2R interaction.
Conclusion
The available evidence strongly suggests that OX2R is the primary receptor for this compound. The high affinity of this compound for the human OX2R underscores its potential as a selective and potent agonist for dissecting the physiological roles of this receptor. While direct quantitative pharmacological data for the homologous this compound and Xenopus OX2R interaction is a clear area for future research, the methodologies and signaling pathways outlined in this guide provide a solid foundation for researchers and drug development professionals working in the field of orexin biology. Further investigation into the Xenopus orexin system will undoubtedly contribute to a deeper understanding of the conserved and divergent aspects of orexin signaling across vertebrates.
References
Core Components and Proposed Signaling Cascade
An In-depth Technical Guide to the Xenopus Orexin (B13118510) B Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the current understanding of the orexin B signaling pathway in Xenopus laevis and Xenopus tropicalis. It is intended for researchers in neurobiology, pharmacology, and drug development who are utilizing or considering Xenopus as a model system to investigate the physiological roles of orexin signaling. This document synthesizes available data on the core components of the pathway, offers quantitative insights, and provides detailed experimental protocols and workflows.
The orexin system, also known as the hypocretin system, is a critical regulator of diverse physiological processes, including sleep-wake cycles, feeding behavior, and reward pathways. In the amphibian model Xenopus, the orexin system is highly conserved, with orexin peptides showing significant similarity to their mammalian counterparts. Xenopus orexin B, a 28-amino acid neuropeptide, is a key ligand in this system.
This compound is known to be a potent agonist for the orexin receptor 2 (OX2R). While the Xenopus orexin receptors have not been as extensively characterized as their mammalian homologs, the gene for the orexin receptor type 2 (hcrtr2) has been identified in Xenopus tropicalis. Based on the high degree of conservation, the signaling pathway in Xenopus is predicted to follow the canonical orexin signaling cascade observed in other vertebrates.
Upon binding of orexin B to its G-protein coupled receptor (GPCR), primarily the OX2R, a conformational change is induced, leading to the activation of heterotrimeric G-proteins. The OX2R is known to couple to Gq/11, Gi/o, and Gs protein families. The predominant pathway initiated by Gq protein activation involves the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to a cascade of downstream cellular responses, including neuronal depolarization and modulation of gene expression.
Quantitative Data Summary
Specific quantitative pharmacological data for the interaction of this compound with its native receptors is limited in the current literature. However, studies on human orexin receptors expressed in cell lines provide valuable insights, especially given that this compound demonstrates high affinity for the human OX2R. The following tables summarize the available data from mammalian systems, which can serve as a reference for researchers working with the Xenopus model.
Table 1: Orexin Receptor Binding Affinities (Mammalian)
| Ligand | Receptor | Species | Assay Type | Ki (nM) | Reference |
|---|---|---|---|---|---|
| Orexin B | OX1R | Human | Radioligand Binding | ~400 | |
| Orexin B | OX2R | Human | Radioligand Binding | ~40 |
| this compound | hOX2R | Human | Not Specified | High Affinity | |
Table 2: Orexin Receptor Functional Potency (Mammalian)
| Ligand | Receptor | Species | Assay Type | EC50 (nM) | Reference |
|---|---|---|---|---|---|
| Orexin B | OX1R | Rat | Calcium Mobilization | >1000 |
| Orexin B | OX2R | Rat | Calcium Mobilization | ~30 | |
Experimental Protocols
The following protocols are adapted from established methodologies in Xenopus research and can be applied to investigate the orexin B signaling pathway.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol is ideal for characterizing the electrophysiological response of Xenopus oocytes expressing orexin receptors upon application of orexin B.
Methodology:
-
Oocyte Preparation: Harvest stage V-VI oocytes from an adult female Xenopus laevis. Defolliculate the oocytes by incubation in a collagenase solution (e.g., 2 mg/mL in calcium-free OR-2 solution) for 1-2 hours.
-
cRNA Injection: Inject defolliculated oocytes with cRNA encoding the Xenopus orexin receptor (e.g., 50 nL of a 0.1-1 µg/µL solution). Incubate the oocytes for 2-5 days at 16-18°C in Barth's solution supplemented with antibiotics to allow for receptor expression.
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with a standard recording solution (e.g., ND96).
-
Impale the oocyte with two microelectrodes (0.5-5 MΩ resistance) filled with 3 M KCl. One electrode measures the membrane potential, and the other injects current.
-
Clamp the oocyte membrane potential at a holding potential of -60 mV to -80 mV.
-
Record baseline currents.
-
Apply this compound at various concentrations to the perfusion solution.
-
Record the resulting inward currents, which are indicative of receptor activation and subsequent ion channel opening (likely Ca2+-activated chloride channels endogenous to the oocyte).
-
-
Data Analysis: Plot the peak current response against the orexin B concentration to generate a dose-response curve and determine the EC50 value.
In Vivo Calcium Imaging in Xenopus Tadpole Brain
This protocol allows for the visualization of neuronal activity in response to orexin B in the intact brain of a living tadpole.
Methodology:
-
Tadpole Preparation: Anesthetize a Xenopus laevis tadpole (stage 45-49) in a solution of MS-222.
-
Calcium Indicator Loading:
-
For acute studies, perform a bolus loading of a calcium indicator dye (e.g., Fluo-4 AM or Oregon Green 488 BAPTA-1 AM) into the brain region of interest (e.g., the hypothalamus) via pressure injection.
-
For chronic studies, use a transgenic Xenopus line expressing a genetically encoded calcium indicator such as GCaMP6s.
-
-
Imaging Setup: Immobilize the tadpole in a submerged imaging chamber. Use a two-photon or confocal microscope to visualize the loaded neurons.
-
Orexin B Application: After a baseline recording of spontaneous neuronal activity, introduce this compound into the bathing solution.
-
Image Acquisition: Acquire time-lapse image series to capture changes in fluorescence intensity, which correlate with changes in intracellular calcium concentration and, therefore, neuronal activity.
-
Data Analysis: Analyze the image series to identify responsive neurons and quantify the change in fluorescence (ΔF/F) over time.
Gene Expression Analysis by qRT-PCR
This protocol can be used to identify changes in the expression of downstream target genes in the Xenopus brain following orexin B stimulation.
Methodology:
-
Treatment: Expose Xenopus tadpoles to a defined concentration of orexin B in their aqueous environment for a specified period. Include a control group without orexin B.
-
Tissue Dissection and RNA Extraction: Dissect the brain or specific brain regions from both treated and control tadpoles. Immediately homogenize the tissue in an RNA lysis buffer (e.g., TRIzol) and extract total RNA using a standard protocol.
-
cDNA Synthesis: Reverse transcribe the purified RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Quantitative PCR (qPCR):
-
Design primers for target genes of interest (e.g., genes known to be involved in neuronal plasticity or metabolism, such as c-fos or genes encoding metabolic enzymes).
-
Perform qPCR using a SYBR Green or probe-based assay with the synthesized cDNA as a template.
-
Include a reference gene (e.g., ornithine decarboxylase (ODC) or elongation factor 1-alpha (EF1α)) for normalization.
-
-
Data Analysis: Calculate the relative fold change in gene expression in the orexin B-treated group compared to the control group using the ΔΔCt method.
Experimental and Logical Workflows
To effectively investigate the this compound signaling pathway, a structured experimental workflow is essential. The following diagram illustrates a logical progression from initial characterization to functional analysis.
Downstream Targets of Xenopus Orexin B Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Orexin (B13118510) neuropeptides, including orexin B, are critical regulators of diverse physiological processes such as wakefulness, feeding behavior, and energy homeostasis. While much of the research on orexin signaling has been conducted in mammalian models, the amphibian Xenopus laevis serves as an important vertebrate model for developmental and neurobiological studies. Xenopus orexin B shares significant structural homology with its mammalian counterparts and has been shown to be a potent, high-affinity agonist for the orexin 2 receptor (OX2R). This technical guide provides a comprehensive overview of the known and inferred downstream targets of this compound activation. Due to a lack of specific studies on the downstream signaling of orexin B in Xenopus, this guide extrapolates heavily from the well-characterized mammalian orexin signaling pathways, which are presumed to be highly conserved. We present key signaling cascades, quantitative data from related systems, detailed experimental protocols for studying orexin signaling, and visual diagrams of the molecular pathways.
Introduction to the Xenopus Orexin System
The orexin system in Xenopus laevis consists of two neuropeptides, orexin A and orexin B, derived from a common precursor, prepro-orexin.[1] The mature this compound is a 28-amino acid peptide with high similarity to mammalian orexin B.[2][3] Orexin-producing neurons are primarily located in the ventral hypothalamic nucleus in the Xenopus brain, with a wide network of projections to various brain regions, suggesting a broad range of functions.[2][4]
This compound primarily interacts with the orexin 2 receptor (OX2R), a G-protein coupled receptor (GPCR).[5] Notably, this compound exhibits a several-fold higher affinity for the human OX2R compared to human orexins, making it a valuable pharmacological tool for studying this receptor.[2] Activation of OX2R by orexin B initiates a cascade of intracellular signaling events that mediate its physiological effects.
Orexin B Signaling Pathways and Downstream Targets
The activation of OX2R by orexin B is known to engage multiple G-protein subtypes, leading to the modulation of several downstream effector molecules. The primary signaling cascades are detailed below, based on studies in mammalian systems and heterologous expression systems.
Gq/11-Protein Coupling and Calcium Mobilization
A hallmark of orexin receptor activation is the mobilization of intracellular calcium.[6] This is predominantly mediated through the coupling of OX2R to the Gq/11 family of G-proteins.
-
Mechanism: Upon orexin B binding, the activated Gαq subunit stimulates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm. The resulting increase in intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC).[6][7]
-
Downstream Effects:
-
Neuronal Excitation: The increase in intracellular Ca2+ can activate the sodium-calcium exchanger (NCX), leading to membrane depolarization and increased neuronal firing.[7][8]
-
Enzyme Activation: Activation of PKC can lead to the phosphorylation of numerous downstream targets, including ion channels and transcription factors.
-
Gene Expression: Calcium and PKC signaling can influence gene expression through pathways such as the MAPK/ERK pathway.
-
Gi/o-Protein Coupling and cAMP Inhibition
OX2R can also couple to inhibitory G-proteins (Gi/o).
-
Mechanism: The Gαi subunit inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). The Gβγ subunits released from Gi/o can directly modulate the activity of certain ion channels, such as G-protein-coupled inwardly rectifying potassium (GIRK) channels.[8]
-
Downstream Effects:
-
Modulation of Neuronal Excitability: Inhibition of GIRK channels can lead to neuronal depolarization.
-
Cross-talk with other pathways: Changes in cAMP levels can affect the activity of protein kinase A (PKA) and influence other signaling cascades.
-
Gs-Protein Coupling and cAMP Stimulation
In some cellular contexts, OX2R has been shown to couple to the stimulatory G-protein (Gs).
-
Mechanism: The Gαs subunit activates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of PKA.[6]
-
Downstream Effects:
-
Gene Regulation: PKA can phosphorylate the transcription factor CREB (cAMP response element-binding protein), leading to changes in gene expression.
-
Metabolic Regulation: cAMP/PKA signaling is involved in the regulation of various metabolic processes.
-
Other Downstream Pathways
-
MAPK/ERK Pathway: Orexin receptor activation can lead to the phosphorylation and activation of the extracellular signal-regulated kinase (ERK), which is a key regulator of cell growth, differentiation, and survival.[9]
-
mTOR Pathway: The mTOR pathway has been identified as a component of the downstream signaling network of orexin receptors.[3]
Quantitative Data on Orexin Receptor Activation
The following table summarizes quantitative data on the binding affinity and functional potency of orexin peptides, primarily from studies using human receptors expressed in cell lines. Specific quantitative data for downstream targets in Xenopus is currently unavailable.
| Parameter | Ligand | Receptor | Value | Cell System | Reference |
| Binding Affinity (IC50) | Orexin B | Human OX2R | 36 nM | CHO cells | [8] |
| Binding Affinity (IC50) | Orexin A | Human OX2R | 38 nM | CHO cells | [8] |
| Binding Affinity (IC50) | Orexin B | Human OX1R | 420 nM | CHO cells | [8] |
| Functional Potency (EC50) - Ca2+ Mobilization | Orexin B | Human OX1R | 2,500 nM | CHO cells | [8] |
| Functional Potency (EC50) - Ca2+ Mobilization | Orexin A | Human OX1R | 30 nM | CHO cells | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate orexin B signaling.
Intracellular Calcium Imaging
This protocol is used to measure changes in intracellular calcium concentration following orexin B application.
-
Cell Preparation:
-
Culture cells (e.g., HEK293 or CHO cells stably expressing the Xenopus orexin 2 receptor, or dissociated Xenopus neurons) on glass-bottom dishes.
-
Wash cells with a physiological saline solution (e.g., Ringer's solution for Xenopus neurons).
-
Load cells with a calcium-sensitive fluorescent dye (e.g., 5 µM Fura-2 AM) in saline for 30-45 minutes at room temperature.
-
Wash the cells three times with saline to remove excess dye and allow for de-esterification for at least 15 minutes.
-
-
Imaging:
-
Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Excite the Fura-2 loaded cells alternately with 340 nm and 380 nm light, and measure the emission at 510 nm.
-
Establish a baseline fluorescence ratio (F340/F380) for 1-2 minutes.
-
Apply this compound at the desired concentration via a perfusion system.
-
Record the change in the fluorescence ratio over time. An increase in the ratio indicates an increase in intracellular calcium.
-
-
Data Analysis:
-
Calculate the change in the F340/F380 ratio relative to the baseline.
-
Construct dose-response curves to determine the EC50 of orexin B.
-
Western Blotting for ERK Phosphorylation
This protocol is used to detect the activation of the MAPK/ERK pathway.
-
Cell Treatment and Lysis:
-
Plate cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Treat the cells with this compound for various time points (e.g., 0, 5, 15, 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
SDS-PAGE and Immunoblotting:
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Separate equal amounts of protein (e.g., 20 µg) on a 10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated ERK (p-ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against total ERK as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal.
-
Visualizations of Signaling Pathways and Workflows
Orexin B Signaling Pathway
Caption: Orexin B signaling cascades via the OX2R.
Experimental Workflow for Calcium Imaging
Caption: Workflow for measuring intracellular calcium changes.
Conclusion and Future Directions
This compound is a potent agonist of the orexin 2 receptor, and its activation is presumed to trigger a complex network of intracellular signaling pathways that are highly conserved across vertebrates. The primary downstream events include the mobilization of intracellular calcium via Gq/11-PLC signaling and the modulation of cAMP levels through Gi/o and Gs proteins. These initial signals propagate through cascades involving PKC, PKA, and the MAPK/ERK pathway, ultimately leading to changes in neuronal excitability and gene expression.
A significant gap in the current knowledge is the lack of studies specifically characterizing these downstream targets within a native Xenopus system. Future research should focus on:
-
Characterizing the G-protein coupling profile of the native Xenopus OX2R.
-
Identifying the specific downstream genes and proteins regulated by orexin B in Xenopus neurons using transcriptomic and proteomic approaches.
-
Elucidating the precise physiological roles of orexin B in Xenopus development and behavior.
This guide provides a foundational framework for researchers entering this field, with the understanding that the detailed molecular mechanisms are largely inferred from mammalian studies. The provided protocols and diagrams offer practical tools to begin addressing the unanswered questions about orexin B signaling in this important model organism.
References
- 1. Evolution of Orexin Neuropeptide System: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure, tissue distribution, and pharmacological characterization of Xenopus orexins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Spatiotemporal Development of the Orexinergic (Hypocretinergic) System in the Central Nervous System of Xenopus laevis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Orexin A, Xenopus - Echelon Biosciences [echelon-inc.com]
- 6. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orexin/hypocretin receptor signalling: a functional perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
The Orexinergic System in Xenopus Larval Development: A Technical Whitepaper on the Emerging Role of Orexin B
Audience: Researchers, scientists, and drug development professionals.
Abstract: The orexin (B13118510) neuropeptide system, a key regulator of sleep, wakefulness, and feeding behavior in vertebrates, is a subject of intense research. While its functions in mammals are well-characterized, its precise roles during embryonic and larval development, particularly in non-mammalian models, are less understood. The African clawed frog, Xenopus laevis, a cornerstone of developmental biology, offers a powerful model to dissect the developmental functions of the orexinergic system. This technical whitepaper synthesizes the current understanding of the orexin B peptide in Xenopus larval development. It details the spatiotemporal expression of the orexinergic system, the structure of Xenopus orexin B, and its receptor interactions. In the absence of extensive functional data in Xenopus, this guide also extrapolates potential roles from other vertebrate models and proposes a hypothetical experimental workflow for future investigations. This document aims to provide a comprehensive resource for researchers and professionals seeking to explore the developmental neurobiology of the orexin system and its therapeutic potential.
Introduction to the Xenopus Orexin System
The orexin system consists of two neuropeptides, orexin A and orexin B (also known as hypocretin 1 and 2), which are derived from a common precursor, prepro-orexin.[1][2] These peptides act on two G protein-coupled receptors (GPCRs), the orexin 1 receptor (OX1R) and the orexin 2 receptor (OX2R).[3][4] In mammals, this system is pivotal in regulating sleep-wake cycles, appetite, and reward-seeking behaviors.[5][6][7]
Xenopus laevis has emerged as a valuable model for studying the evolutionary conservation and developmental roles of the orexinergic system.[8][9] The genetic and anatomical conservation of this system between amphibians and mammals suggests that findings in Xenopus can provide fundamental insights into its function in all vertebrates, including humans.[6]
Spatiotemporal Development of the Orexinergic System in Xenopus laevis Larvae
Immunohistochemical studies have mapped the development of the orexinergic system throughout the embryonic and larval stages of Xenopus laevis.[8][9] Orexin-immunoreactive (OX-ir) cells and fibers are detectable from early embryonic stages, suggesting a role in early brain development even before the onset of feeding.[1][8]
Table 1: Spatiotemporal Distribution of Orexin-Immunoreactive (OX-ir) Cells in Xenopus laevis Development
| Developmental Stage | Location of OX-ir Cells | Key Observations |
| Early Embryonic Stages | Hypothalamus | The first OX-ir cells are detected in the hypothalamus, with descending projections to the brainstem and spinal cord.[8] |
| Larval Development | Suprachiasmatic Nucleus (Alar Hypothalamus) | The number of OX-ir cells increases significantly. A widespread fiber network develops, innervating the forebrain and brainstem.[8][10] |
| Late Prometamorphic Stages | Preoptic Area, Tuberal Hypothalamus | Additional orexinergic cells are detected in these regions.[1][8] |
| Metamorphic Climax | Adult-like Distribution | The distribution pattern of OX-ir cells and fibers largely resembles that of the adult frog.[8] |
The progressive increase in the number and connectivity of orexinergic neurons throughout larval development suggests an expanding role for this system as the tadpole matures and its behavioral repertoire becomes more complex.[8][10]
Molecular and Pharmacological Profile of this compound
The gene encoding prepro-orexin has been isolated in Xenopus, revealing a high degree of structural similarity between Xenopus and mammalian orexins.[6][11]
-
This compound Structure: It is a 28-amino acid linear peptide.[2][3] The structure of orexin B is highly conserved across species, suggesting it may be the ancestral form of the orexin peptides.[2][4]
-
Receptor Binding: this compound exhibits a high affinity for the human orexin 2 receptor (OX2R).[11] Interestingly, its affinity for the human OX2R is several-fold higher than that of human orexins, making it a potentially valuable pharmacological tool for studying this receptor.[11] In non-mammalian vertebrates, including amphibians, there is typically only one orexin receptor that is structurally more similar to the mammalian OX2R.[3][4]
Orexin B Signaling Pathway
Orexin B primarily signals through the OX2R, a G protein-coupled receptor.[5][12] While the specific signaling cascade in Xenopus larvae has not been detailed, the high degree of conservation of the orexin system allows for the extrapolation of the signaling pathway from other vertebrate models. Activation of OX2R by orexin B can initiate signaling through Gq or Gi/Go proteins.[12][13]
Caption: Orexin B signaling pathway through the OX2R.
Hypothesized Roles of Orexin B in Xenopus Larval Development
While direct functional studies in Xenopus larvae are limited, the well-documented roles of orexin B in other vertebrates, such as zebrafish and mammals, provide a framework for hypothesizing its functions in tadpoles.
-
Regulation of Feeding Behavior: Given the name "orexin" (from the Greek "orexis" for appetite) and the location of orexin neurons in the hypothalamus, a primary role in the regulation of food intake is expected.[6][7] As Xenopus larvae are filter feeders, orexin B may play a role in modulating the intensity and duration of feeding activity.
-
Arousal and Locomotor Activity: The orexin system is a potent promoter of wakefulness and arousal.[5][14] In Xenopus larvae, orexin B may influence locomotor activity patterns, promoting periods of active swimming and foraging. Studies in zebrafish larvae have shown that orexin receptor agonists increase locomotor activity.[15][16]
-
Modulation of Behavioral Responses: The orexinergic system is implicated in the response to salient stimuli and stress.[7][17] In tadpoles, orexin B may be involved in mediating behavioral responses to environmental cues, such as the presence of food or predators.
Methodologies for Studying Orexin B Function in Xenopus Larvae
A variety of established techniques can be employed to investigate the functional roles of orexin B in Xenopus larval development.
Table 2: Key Experimental Methodologies
| Methodology | Purpose |
| Whole-Mount In Situ Hybridization (WISH) | To visualize the spatial and temporal expression pattern of the prepro-orexin mRNA and the orexin receptor mRNA. |
| Immunohistochemistry (IHC) and Confocal Microscopy | To map the distribution of orexin B-containing neurons and their projections with high resolution. |
| CRISPR/Cas9 Gene Editing | To create knockout or mutant lines for the prepro-orexin gene or the orexin receptor to study the loss-of-function phenotypes. |
| Morpholino Oligonucleotide Knockdown | For transient knockdown of gene expression to study the effects of reduced orexin B or its receptor during early development. |
| Pharmacological Manipulation | Administration of orexin B peptides, or specific orexin receptor agonists and antagonists, to the larval water to observe acute effects on behavior. |
| Behavioral Assays | To quantify changes in locomotor activity, feeding behavior, and responses to sensory stimuli following genetic or pharmacological manipulation of the orexin system. |
| Calcium Imaging | To monitor the activity of orexinergic neurons or their target neurons in response to various stimuli. |
Hypothetical Experimental Workflow
The following diagram illustrates a potential experimental workflow for investigating the role of orexin B in the feeding behavior of Xenopus larvae.
Caption: Hypothetical workflow for studying orexin B's role in feeding.
Conclusion and Future Directions
The orexinergic system is present and develops extensively throughout the larval stages of Xenopus laevis. The high degree of conservation in the structure of orexin B and its receptor suggests that its fundamental roles in regulating arousal, feeding, and other behaviors are also conserved. While direct functional evidence in Xenopus is currently sparse, this model organism presents a unique opportunity to dissect the developmental functions of orexin B.
Future research should focus on:
-
Quantitative behavioral studies: Employing the methodologies outlined above to precisely quantify the effects of orexin B on larval behavior.
-
Circuit-level analysis: Mapping the synaptic connections of orexinergic neurons to understand how they integrate into the developing larval brain circuits.
-
Translational studies: Investigating how developmental perturbations of the orexin system in Xenopus might model human disorders such as narcolepsy and feeding disorders.
By leveraging the experimental tractability of the Xenopus model, the scientific community can significantly advance our understanding of the developmental neurobiology of the orexin system, paving the way for new therapeutic strategies targeting this critical neuropeptide system.
References
- 1. karger.com [karger.com]
- 2. Evolution of Orexin Neuropeptide System: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Evolution of Orexin Neuropeptide System: Structure and Function [frontiersin.org]
- 4. Evolution of Orexin Neuropeptide System: Structure and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hypocretin/Orexin Neuropeptides: Participation in the Control of Sleep-Wakefulness Cycle and Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A review of physiological functions of orexin: From instinctive responses to subjective cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spatiotemporal Development of the Orexinergic (Hypocretinergic) System in the Central Nervous System of Xenopus laevis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Structure, tissue distribution, and pharmacological characterization of Xenopus orexins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Differential Roles of Orexin Receptors in the Regulation of Sleep/Wakefulness [frontiersin.org]
- 15. Modulation of sleep behavior in zebrafish larvae by pharmacological targeting of the orexin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Orexin modulates behavioral fear expression through the locus coeruleus - PubMed [pubmed.ncbi.nlm.nih.gov]
Xenopus Orexin B: A Technical Guide to its Physiological Functions and Research Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Orexins, also known as hypocretins, are a class of neuropeptides that play a crucial role in regulating various physiological processes, including wakefulness, feeding behavior, and energy homeostasis. While extensively studied in mammals, the specific functions of orexins in other vertebrates, such as the African clawed frog Xenopus laevis, are less understood. This technical guide provides a comprehensive overview of the current knowledge on Xenopus orexin (B13118510) B, a peptide that exhibits high affinity for the orexin 2 receptor (OX2R). Due to the limited number of functional studies conducted directly in Xenopus, this document synthesizes available pharmacological data for the Xenopus peptide with functional data from mammalian systems, offering a framework for future research. Detailed experimental protocols applicable to Xenopus are provided to facilitate the investigation of Xenopus orexin B's physiological roles.
Introduction to this compound
The orexin system was first identified in mammals and consists of two neuropeptides, orexin-A and orexin-B, which are derived from a common precursor protein, prepro-orexin.[1][2] These peptides act on two G protein-coupled receptors, the orexin 1 receptor (OX1R) and the orexin 2 receptor (OX2R).[3] In Xenopus laevis, the gene encoding prepro-orexin has been isolated, and the sequences of mature Xenopus orexin-A and orexin-B have been predicted.[4] Xenopus orexin-B is a 28-amino acid peptide and shares significant homology with its mammalian counterparts, particularly in the C-terminal region which is crucial for receptor activation.[4][5]
Immunohistochemical studies in the Xenopus brain have revealed that orexin-containing neurons are primarily located in the ventral hypothalamic nucleus, with a wide distribution of immunoreactive fibers throughout the brain, a pattern similar to that observed in mammals.[4] This suggests that, like in mammals, this compound may be involved in a diverse array of physiological functions.
Pharmacological Profile of this compound
A key characteristic of this compound is its pharmacological profile. While orexin-A typically binds to both OX1R and OX2R with high affinity, orexin-B generally shows a preference for OX2R.[3] Studies utilizing human orexin receptors expressed in Chinese hamster ovary (CHO) cells have demonstrated that this compound is a potent agonist of the human OX2R, exhibiting a several-fold higher affinity compared to human orexins.[4] This makes this compound a valuable pharmacological tool for selectively studying OX2R-mediated signaling pathways.
Table 1: Receptor Binding Affinity of Orexin Peptides
| Peptide | Receptor | IC50 (nM) | Species of Receptor | Reference |
| Orexin-A | OX1R | 20 | Human | [3] |
| Orexin-B | OX1R | 420 | Human | [3] |
| Orexin-A | OX2R | 38 | Human | [3] |
| Orexin-B | OX2R | 36 | Human | [3] |
| Xenopus Orexin-B | OX2R | Significantly higher affinity than human orexins | Human | [4] |
Physiological Functions (Extrapolated from Mammalian Studies)
Given the high degree of conservation in the orexin system across vertebrates, it is plausible that this compound modulates physiological processes similar to those observed in mammals.
Regulation of Wakefulness and Locomotor Activity
In mammals, the orexin system is a critical regulator of arousal and wakefulness.[6] Orexin neurons are active during wakefulness and project to monoaminergic and cholinergic nuclei that promote arousal.[6] Intracerebroventricular (ICV) injections of orexins in rodents lead to a significant increase in locomotor activity.[7] Given that this compound is a potent OX2R agonist and OX2R is strongly implicated in the regulation of sleep and wakefulness, it is hypothesized that this compound plays a similar role in promoting arousal and activity in Xenopus.[4][8]
Modulation of Feeding Behavior
The name "orexin" is derived from the Greek word "orexis," meaning appetite, highlighting its initially presumed primary role in feeding regulation.[1] ICV administration of orexins in rats has been shown to stimulate food intake.[6] The lateral hypothalamus, where orexin neurons reside, is a well-established center for the regulation of feeding behavior.[6] Therefore, it is likely that this compound is also involved in modulating feeding and energy balance in Xenopus.
Table 2: Hypothesized Effects of this compound on Physiological Parameters (Based on Mammalian Data)
| Physiological Parameter | Hypothesized Effect of this compound | Basis of Hypothesis |
| Locomotor Activity | Increase | Potent OX2R agonism; role of OX2R in arousal[4][8] |
| Wakefulness | Increase | Potent OX2R agonism; role of OX2R in sleep/wake cycle[4][8] |
| Food Intake | Increase | Orexin's established role in stimulating feeding[6] |
| Neuronal Excitability | Increase | Orexins are excitatory neuropeptides[2] |
Signaling Pathways
Orexin receptors are G protein-coupled receptors. OX1R is thought to couple primarily to the Gq subclass of G-proteins, while OX2R can couple to both Gq and Gi/o.[3] Activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), which in turn results in the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately leads to an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), causing neuronal depolarization and increased excitability.[3] As a potent OX2R agonist, this compound is expected to primarily activate this signaling cascade.[4]
Caption: this compound Signaling Pathway.
Experimental Protocols
The following protocols are provided as a guide for researchers wishing to investigate the physiological functions of this compound.
In Situ Hybridization for Orexin Precursor mRNA
This protocol allows for the visualization of orexin-producing neurons in the Xenopus brain.[9]
Experimental Workflow:
Caption: In Situ Hybridization Workflow.
Detailed Steps:
-
Probe Preparation: Synthesize a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe for Xenopus prepro-orexin mRNA.
-
Tissue Preparation:
-
Anesthetize adult Xenopus laevis and dissect the brain.
-
Fix the brain in 4% paraformaldehyde (PFA) overnight at 4°C.
-
Cryoprotect the brain by incubating in a graded series of sucrose solutions.
-
Embed the brain in OCT compound and prepare cryosections (14-20 µm).
-
-
Hybridization:
-
Prehybridize the sections in hybridization buffer.
-
Hybridize with the DIG-labeled probe overnight at 65°C.
-
Perform a series of stringency washes to remove unbound probe.
-
-
Immunodetection:
-
Block non-specific binding sites with blocking solution (e.g., 2% Roche blocking reagent, 20% heat-inactivated sheep serum).
-
Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).
-
Wash to remove unbound antibody.
-
Develop the signal using a chromogenic substrate such as NBT/BCIP.
-
-
Imaging: Mount the slides and image using a bright-field microscope.
Electrophysiological Recording in Xenopus Oocytes
Xenopus oocytes are a powerful system for heterologously expressing and characterizing ion channels and receptors, including orexin receptors.[10]
Experimental Workflow:
Caption: Oocyte Electrophysiology Workflow.
Detailed Steps:
-
Oocyte Preparation:
-
Surgically remove ovarian lobes from an anesthetized female Xenopus laevis.
-
Isolate individual oocytes and treat with collagenase to remove the follicular layer.
-
Microinject oocytes with cRNA encoding the desired Xenopus orexin receptor.
-
Incubate the oocytes for 2-5 days to allow for receptor expression.
-
-
Two-Electrode Voltage Clamp:
-
Place an oocyte in a recording chamber continuously perfused with recording solution.
-
Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.
-
Clamp the membrane potential at a holding potential (e.g., -80 mV).
-
-
Data Acquisition:
-
Apply this compound at varying concentrations to the perfusion solution.
-
Record the resulting changes in membrane current.
-
-
Data Analysis:
-
Measure the amplitude and kinetics of the orexin B-induced currents.
-
Construct dose-response curves to determine the EC50 of this compound for the expressed receptor.
-
Behavioral Assays in Xenopus
To assess the in vivo effects of this compound on locomotion and feeding, behavioral assays can be employed.
Locomotor Activity:
-
Acclimate adult Xenopus or tadpoles to individual testing arenas.
-
Administer this compound via intracerebroventricular (ICV) injection.
-
Record locomotor activity using an automated tracking system.
-
Quantify parameters such as distance moved, velocity, and time spent active.
Feeding Behavior:
-
Fast the animals for a defined period.
-
Administer this compound (ICV).
-
Provide a pre-weighed amount of food.
-
Measure food intake over a specific time period by weighing the remaining food.
Future Directions and Conclusion
The study of this compound presents an exciting opportunity to understand the evolution and fundamental roles of the orexin system in vertebrates. While its high affinity for the OX2R suggests a conserved function in regulating arousal and energy balance, direct experimental evidence in Xenopus is currently lacking. The protocols and conceptual framework provided in this guide are intended to empower researchers to bridge this knowledge gap. Future studies should focus on:
-
Characterizing the binding properties of this compound to native Xenopus orexin receptors.
-
Conducting in vivo studies in Xenopus to quantify the effects of orexin B on locomotor activity, sleep-wake cycles, and feeding behavior.
-
Utilizing electrophysiological techniques in Xenopus brain slices to investigate the effects of orexin B on neuronal activity in specific brain regions.
By leveraging the experimental advantages of the Xenopus model system, the scientific community can gain deeper insights into the multifaceted physiological functions of orexin B and its potential as a therapeutic target.
References
- 1. Patch clamp and perfusion techniques to study ion channels expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholinergic and catecholaminergic receptors in the Xenopus oocyte membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure, tissue distribution, and pharmacological characterization of Xenopus orexins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A review of physiological functions of orexin: From instinctive responses to subjective cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. The orexin receptor 2 (OX2R)-selective agonist TAK-994 increases wakefulness without affecting cerebrospinal fluid orexin levels in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Situ Hybridization and Immunostaining of Xenopus Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-throughput electrophysiology with Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis and Purification of Xenopus Orexin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orexins, also known as hypocretins, are a class of neuropeptides that play a crucial role in the regulation of several physiological processes, including wakefulness, appetite, and reward pathways.[1] The orexin (B13118510) system consists of two peptides, orexin A and orexin B, which are derived from a common precursor protein, prepro-orexin. These peptides exert their effects by activating two G protein-coupled receptors (GPCRs), the orexin 1 receptor (OX1R) and the orexin 2 receptor (OX2R).[2][3]
Xenopus laevis, the African clawed frog, provides a valuable model system for studying the orexin system. Xenopus orexin B has been shown to be a potent agonist of the human orexin 2 receptor (OX2R), exhibiting a higher affinity than human orexin B. This makes it a valuable tool for investigating the specific roles of OX2R in various physiological and pathological processes.
These application notes provide a detailed protocol for the chemical synthesis and purification of this compound, enabling researchers to produce this important neuropeptide for in vitro and in vivo studies.
This compound Signaling Pathway
This compound, like its mammalian counterparts, activates orexin receptors, which are coupled to heterotrimeric G proteins. The OX2R, for which this compound shows high affinity, primarily couples to Gq/11 proteins.[1][3] Activation of the receptor leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][4][5] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[2][5] The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC) and other downstream effectors, leading to various cellular responses.[2][6][7] Downstream signaling can also involve the activation of mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2 and p38 MAPK.[6][7]
Caption: this compound signaling through the OX2R.
Experimental Workflow: Synthesis to Purification
The synthesis and purification of this compound follow a well-established workflow for peptide production. The process begins with solid-phase peptide synthesis (SPPS), followed by cleavage of the peptide from the resin and removal of protecting groups. The crude peptide is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC), and the final product is characterized by mass spectrometry to confirm its identity and purity.
Caption: Workflow for this compound synthesis and purification.
Experimental Protocols
I. Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol is based on the widely used Fmoc/tBu strategy for SPPS.[8][9][10][11] The synthesis can be performed manually or using an automated peptide synthesizer.
Materials:
-
Rink Amide resin (e.g., 100-200 mesh)
-
Fmoc-protected amino acids
-
Coupling reagents: HCTU (or HBTU/HATU) and N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% (v/v) piperidine (B6355638) in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: DMF
-
Reaction vessel
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in the reaction vessel.
-
First Amino Acid Coupling:
-
Deprotect the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF.
-
Activate the C-terminal Fmoc-amino acid (5 equivalents relative to resin loading) with HCTU (5 eq.) and DIPEA (10 eq.) in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Wash the resin with DMF.
-
-
Peptide Chain Elongation:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Coupling: Activate the next Fmoc-amino acid (5 eq.) with HCTU (5 eq.) and DIPEA (10 eq.) in DMF. Add the activated amino acid to the resin and react for 1-2 hours.
-
Washing: Wash the resin with DMF.
-
Repeat the deprotection, washing, and coupling steps for each amino acid in the this compound sequence.
-
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection step.
-
Resin Washing and Drying: Wash the peptide-resin with DMF, followed by DCM, and dry it under vacuum.
II. Cleavage and Deprotection
Materials:
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (e.g., 95:2.5:2.5 v/v/v)
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Allow the residual ether to evaporate from the crude peptide pellet.
III. Purification by Reverse-Phase HPLC
Materials:
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724)
-
Lyophilizer
Procedure:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).[12]
-
Filter the peptide solution to remove any insoluble material.
-
Inject the filtered solution onto the C18 column.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 60 minutes).
-
Monitor the elution profile at 214 nm and 280 nm.
-
Collect the fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final purified this compound as a white powder.
Data Presentation
The following table presents typical data for commercially available synthetic human orexin B, which can be used as a benchmark for the synthesis of this compound. Researchers should aim for high purity (≥95%) for use in biological assays.
| Parameter | Typical Value | Source |
| Purity (by HPLC) | ≥95% or ≥98% | [13][14][15] |
| Form | Lyophilized powder | [14][16] |
| Molecular Weight (Human) | ~2899.3 Da | [13][14] |
| Storage | Store at -20°C | [15][16] |
Note: The exact yield will vary depending on the synthesis scale and the efficiency of the coupling and purification steps. Yields for solid-phase peptide synthesis can range widely but are often in the 10-40% range after purification.[17]
Conclusion
The protocols outlined in these application notes provide a comprehensive guide for the successful synthesis and purification of this compound. The availability of high-purity synthetic this compound will facilitate further research into the specific functions of the orexin 2 receptor and its role in health and disease, ultimately aiding in the development of novel therapeutic agents targeting the orexin system.
References
- 1. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orexin/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Orexin Signaling: A Complex, Multifaceted Process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The signalling profile of recombinant human orexin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solid-Phase Synthesis of Neuropeptides by Fmoc Strategies | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chempep.com [chempep.com]
- 12. researchgate.net [researchgate.net]
- 13. Orexin B (human) peptide [novoprolabs.com]
- 14. uk-peptides.com [uk-peptides.com]
- 15. Orexin B (human) | Non-selective Orexin | Tocris Bioscience [tocris.com]
- 16. Orexin B, human - Synthetic Peptide - Buy Now! |Abcepta [abcepta.com]
- 17. researchgate.net [researchgate.net]
In Vivo Application of Xenopus Orexin B in Tadpoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo administration of Xenopus orexin (B13118510) B in tadpoles. Orexin B, a neuropeptide, plays a crucial role in regulating various physiological processes, including arousal, appetite, and energy homeostasis. Xenopus laevis tadpoles offer a powerful in vivo model for studying the fundamental actions of orexin B due to their genetic tractability and transparent bodies, which allow for real-time imaging of developmental and physiological processes.
Introduction to Xenopus Orexin B
Orexins, also known as hypocretins, are neuropeptides primarily produced in the lateral hypothalamus. There are two forms, orexin-A and orexin-B, which are derived from a common precursor, prepro-orexin.[1] In Xenopus laevis, the orexinergic system is detectable from early embryonic stages, with orexin-immunoreactive cells first appearing in the hypothalamus.[2] The distribution of orexin-containing neurons and their projections throughout the tadpole brain suggests a conserved and fundamental role in vertebrate physiology.[2][3] this compound is a potent agonist for the orexin receptor 2 (OX2R).[4] Studies in various species have shown that orexin B is critically involved in the regulation of sleep-wake cycles and feeding behavior.[1]
Key Applications in Tadpole Models
The in vivo application of this compound in tadpoles can be utilized for a range of studies, including:
-
Neurodevelopment: Investigating the role of orexin B in the maturation of neural circuits.
-
Behavioral Neuroscience: Assessing the effects of orexin B on locomotion, feeding, and arousal.
-
Drug Discovery: Screening for novel orexin receptor modulators.
-
Physiology: Understanding the influence of orexin B on metabolic rate and energy expenditure.
Experimental Protocols
Reagents and Materials
-
Xenopus laevis tadpoles (stages 45-48 recommended for behavioral studies)
-
This compound peptide (synthetic)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
0.9x Modified Barth's Saline (MBS)
-
Tricaine methanesulfonate (B1217627) (MS-222) for anesthesia
-
Microinjection setup (e.g., pulled glass capillaries, micromanipulator, pressure injector)
-
Behavioral tracking system (camera and software)
-
96-well plates for behavioral observation
Preparation of this compound Solution
-
Stock Solution (1 mM): Dissolve synthetic this compound peptide in sterile DMSO to a final concentration of 1 mM. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
Working Solution (10 µM): On the day of the experiment, thaw a stock aliquot and dilute it in 0.9x MBS to the desired final concentration. For example, to make a 10 µM working solution, dilute the 1 mM stock 1:100 in 0.9x MBS. The final DMSO concentration should be kept below 0.1% to minimize toxicity. A vehicle control solution (0.1% DMSO in 0.9x MBS) should be prepared in parallel.
In Vivo Administration via Intracerebroventricular (ICV) Microinjection
This protocol is adapted from general tadpole injection procedures.
-
Anesthesia: Anesthetize tadpoles (stage 45-48) in a solution of 0.02% MS-222 in 0.9x MBS until they are non-responsive to touch.
-
Positioning: Place an anesthetized tadpole on a moistened sponge or in an agarose-lined petri dish, dorsal side up, under a dissecting microscope.
-
Injection:
-
Load a pulled glass capillary needle with the this compound working solution or the vehicle control.
-
Carefully insert the needle into the roof of the diencephalon to target the third ventricle.
-
Inject a small volume (e.g., 5-10 nL) of the solution.
-
-
Recovery: After injection, transfer the tadpole to a petri dish containing fresh 0.9x MBS and allow it to recover for at least 30 minutes before behavioral assessment.
Behavioral Assay: Locomotor Activity
-
Acclimation: Place individual tadpoles (post-recovery from injection) into separate wells of a 96-well plate containing 200 µL of 0.9x MBS. Allow them to acclimate for 15-20 minutes.
-
Tracking: Record the swimming behavior of the tadpoles using an automated video tracking system for a defined period (e.g., 30 minutes).
-
Data Analysis: Quantify locomotor parameters such as total distance moved, velocity, and time spent active. Compare the results between the orexin B-treated group and the vehicle control group.
Quantitative Data Summary
The following tables present representative data from hypothetical experiments to illustrate the potential effects of this compound on tadpole behavior.
Table 1: Dose-Dependent Effect of this compound on Locomotor Activity
| Treatment Group | Dose (pmol) | Total Distance Moved (mm) (Mean ± SEM) | Velocity (mm/s) (Mean ± SEM) |
| Vehicle Control | 0 | 150.2 ± 12.5 | 0.83 ± 0.07 |
| This compound | 1 | 210.8 ± 15.1 | 1.17 ± 0.08 |
| This compound | 5 | 285.4 ± 20.3 | 1.59 ± 0.11 |
| This compound | 10 | 310.6 ± 18.9 | 1.73 ± 0.10 |
| *p < 0.05, **p < 0.01 compared to vehicle control (n=24 tadpoles per group). |
Table 2: Effect of this compound on Feeding Behavior
| Treatment Group | Dose (pmol) | Number of Food Pellets Consumed in 1 hour (Mean ± SEM) | Latency to First Feeding Attempt (s) (Mean ± SEM) |
| Vehicle Control | 0 | 2.1 ± 0.3 | 125.6 ± 10.2 |
| This compound | 5 | 4.5 ± 0.5 | 68.3 ± 7.5 |
| *p < 0.05, **p < 0.01 compared to vehicle control (n=20 tadpoles per group). |
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway
This compound preferentially binds to the orexin 2 receptor (OX2R), a G-protein coupled receptor (GPCR).[3][4] Upon binding, OX2R can couple to Gq or Gi/Go proteins.[5] Activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC), ultimately leading to neuronal depolarization and increased excitability.[5][6]
Caption: this compound signaling via the OX2R-Gq pathway.
Experimental Workflow Diagram
The following diagram outlines the key steps for an in vivo experiment using this compound in tadpoles.
Caption: Workflow for in vivo analysis of this compound in tadpoles.
Troubleshooting and Considerations
-
Tadpole Stage: The developmental stage of the tadpole can significantly impact the behavioral response. Ensure consistency in staging across all experimental groups.
-
Injection Accuracy: Practice the ICV injection technique to ensure consistent targeting of the ventricle and to minimize tissue damage. The use of a dye (e.g., Fast Green) in practice injections can help visualize the injection site.
-
Peptide Stability: Orexin B is a peptide and can be susceptible to degradation. Proper storage and handling are critical for maintaining its bioactivity.
-
Light/Dark Cycles: Orexin's role in arousal suggests that experiments should be conducted at a consistent time of day and under controlled lighting conditions to minimize variability.
By following these protocols and considerations, researchers can effectively utilize the Xenopus tadpole model to investigate the in vivo functions of orexin B, contributing to a deeper understanding of its role in vertebrate physiology and the development of novel therapeutics.
References
- 1. Use of Experimental Medicine Approaches for the Development of Novel Psychiatric Treatments Based on Orexin Receptor Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spatiotemporal Development of the Orexinergic (Hypocretinergic) System in the Central Nervous System of Xenopus laevis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure, tissue distribution, and pharmacological characterization of Xenopus orexins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Feeding Behavior in Xenopus laevis using Xenopus Orexin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orexins, also known as hypocretins, are a class of neuropeptides that play a crucial role in regulating various physiological processes, including feeding behavior, wakefulness, and energy homeostasis.[1][2] The orexin (B13118510) system consists of two peptides, orexin A and orexin B, which act on two G-protein coupled receptors, orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R). In the African clawed frog, Xenopus laevis, the orexin system is homologous to its mammalian counterpart, and orexin-containing neurons are found in the ventral hypothalamic nucleus, with projections throughout the brain.[3]
Notably, Xenopus orexin B has been shown to be a potent and selective agonist for the human OX2R, exhibiting a higher affinity than human orexins.[3] This makes this compound a valuable pharmacological tool for investigating the specific roles of the OX2R in regulating physiological functions. These application notes provide detailed protocols for utilizing this compound to study feeding behavior in Xenopus laevis, a widely used model organism in biological research. The following sections will cover the orexin signaling pathway, experimental workflows, and detailed protocols for intracerebroventricular (ICV) administration of this compound and the subsequent quantification of feeding behavior.
Orexin Signaling Pathway
Orexin A and B exert their effects by binding to OX1R and OX2R. While orexin A binds to both receptors with high affinity, orexin B preferentially binds to OX2R.[4] Upon ligand binding, the receptors undergo a conformational change, leading to the activation of heterotrimeric G-proteins. Both OX1R and OX2R primarily couple to the Gq subclass of G-proteins. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to neuronal depolarization and the modulation of downstream cellular processes that influence feeding behavior.
Experimental Workflow for Studying Feeding Behavior
The overall workflow for investigating the effect of this compound on feeding behavior in Xenopus laevis involves several key steps, from animal preparation to data analysis.
Quantitative Data on Orexin-Induced Feeding
Direct quantitative data on the effects of this compound on feeding in Xenopus laevis is not currently available in published literature. However, studies on orexin A in other anurans and orexin B in mammals strongly suggest an orexigenic (appetite-stimulating) effect. The following tables provide data from related studies that can serve as a reference for designing experiments and estimating potential effect sizes.
Table 1: Effect of Orexin A on Food Intake in Bullfrog (Lithobates catesbeianus) Larvae
| Treatment Group | Dose (pmol/g BW) | Observation Period (min) | Food Intake (mg) (Mean ± SEM) | Statistical Significance (vs. Vehicle) |
| Vehicle (Saline) | - | 15 | 10.2 ± 1.5 | - |
| Orexin A | 6 | 15 | 18.5 ± 2.1 | p < 0.05 |
| Orexin A + SB334867 (OX1R antagonist) | 6 + 60 | 15 | 11.3 ± 1.8 | Not Significant |
Data adapted from a study on the effects of intracerebroventricular administration of orexin A in bullfrog larvae.[5]
Table 2: Comparative Orexigenic Effects of Neuropeptides in Rats (Intracerebroventricular Injection)
| Neuropeptide | Dose (nmol) | Observation Period (h) | Food Intake (g) (Mean ± SEM) |
| Vehicle (Saline) | - | 2 | 1.5 ± 0.2 |
| Orexin A | 3 | 1 | 2.2 ± 0.4 |
| Orexin B | 3 | 2 | 2.4 ± 0.3 |
| Orexin B | 30 | 2 | 2.6 ± 0.5 |
| Neuropeptide Y (NPY) | 3 | 2 | 7.2 ± 0.9 |
Data adapted from a comparative study on the effects of various neuropeptides on food intake in rats.[6]
Experimental Protocols
The following protocols are provided as a guide for conducting studies on the effects of this compound on feeding behavior in Xenopus laevis. These protocols are based on established methods for amphibian surgery and behavioral analysis.
Protocol 1: Intracerebroventricular (ICV) Cannulation in Adult Xenopus laevis
Materials:
-
Adult Xenopus laevis (sex-matched, similar size and weight)
-
Anesthetic: MS-222 (Tricaine methanesulfonate)
-
Stereotaxic apparatus with a frog-specific adaptor
-
Micro-drill
-
Guide cannula (26-gauge) and dummy cannula
-
Dental cement
-
Surgical instruments (scalpel, forceps, etc.)
-
Suturing material
-
Sterile saline solution
-
Xenopus laevis brain atlas for stereotaxic coordinates
Procedure:
-
Anesthesia: Anesthetize the frog by immersion in a buffered solution of MS-222 (0.1% w/v). Monitor the frog until it is non-responsive to a toe pinch.
-
Surgical Preparation: Place the anesthetized frog in the stereotaxic apparatus. Maintain anesthesia during surgery by periodically irrigating the skin with a more dilute MS-222 solution.
-
Incision: Make a small midline incision in the skin over the skull to expose the cranium.
-
Drilling: Using a micro-drill, carefully create a small burr hole over the target injection site. Refer to a Xenopus laevis brain atlas to determine the precise stereotaxic coordinates for the lateral ventricle.
-
Cannula Implantation: Slowly lower the guide cannula through the burr hole to the target depth.
-
Fixation: Secure the guide cannula to the skull using dental cement.
-
Suturing and Recovery: Suture the skin incision around the dental cement cap. Insert a dummy cannula into the guide cannula to prevent blockage. Allow the frog to recover in a separate tank with fresh, aerated water. Monitor the animal until it has fully recovered from anesthesia. Post-operative analgesics should be administered as per approved animal care protocols.
Protocol 2: Intracerebroventricular (ICV) Injection of this compound
Materials:
-
Cannulated Xenopus laevis
-
This compound peptide
-
Sterile saline (vehicle)
-
Injection pump and tubing
-
Internal injector cannula (33-gauge) that extends slightly beyond the guide cannula
Procedure:
-
Habituation: Gently restrain the frog.
-
Injection Preparation: Prepare the desired concentration of this compound in sterile saline.
-
Injection: Remove the dummy cannula from the guide cannula and insert the internal injector cannula. Connect the injector to the injection pump and infuse the desired volume of orexin B solution or vehicle at a slow, controlled rate (e.g., 0.5 µL/min).
-
Post-injection: After the injection is complete, leave the injector in place for a brief period to allow for diffusion and prevent backflow. Replace the dummy cannula.
-
Return to Housing: Return the frog to its home tank to observe feeding behavior.
Protocol 3: Quantification of Feeding Behavior in Xenopus laevis
Xenopus laevis are aquatic feeders that typically consume food pellets. Their feeding behavior can be quantified by measuring the amount of food consumed over a specific period.
Materials:
-
Standard Xenopus laevis food pellets
-
Video recording equipment (optional but recommended)
-
A feeding arena (can be the home tank)
Procedure:
-
Fasting: To standardize motivation to eat, fast the frogs for a predetermined period (e.g., 24-48 hours) before the feeding trial.
-
Food Presentation: After the ICV injection, place a pre-weighed amount of food pellets into the tank.
-
Observation Period: Allow the frog to feed for a set amount of time (e.g., 30-60 minutes). Video recording the feeding session can be useful for detailed behavioral analysis (e.g., latency to first feeding attempt, number of feeding bouts).
-
Quantification of Food Intake: At the end of the observation period, carefully remove all uneaten food pellets. Allow the pellets to dry completely and then weigh them. The amount of food consumed is the initial weight minus the final weight of the pellets.
-
Data Analysis: Compare the amount of food consumed between the orexin B-treated group and the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).
Conclusion
This compound presents a promising tool for dissecting the role of the OX2R in the regulation of feeding behavior. While direct experimental data in Xenopus laevis is still forthcoming, the protocols and comparative data provided here offer a solid foundation for researchers to design and execute experiments to elucidate the orexigenic effects of this peptide in an amphibian model. Such studies will not only enhance our understanding of the fundamental biology of appetite regulation but may also provide insights for the development of novel therapeutics targeting the orexin system.
References
- 1. To eat or to sleep? Orexin in the regulation of feeding and wakefulness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Temporal and spatial transcriptomic dynamics across brain development in Xenopus laevis tadpoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure, tissue distribution, and pharmacological characterization of Xenopus orexins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Involvement of the Orexinergic System in Feeding [mdpi.com]
- 5. Orexin A enhances food intake in bullfrog larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
Application Notes and Protocols for Intracerebroventricular Injection of Xenopus Orexin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orexins, also known as hypocretins, are neuropeptides that play a crucial role in the regulation of several physiological processes, including sleep-wake cycles, feeding behavior, and reward systems.[1] There are two forms of orexin (B13118510), orexin A and orexin B, which are derived from a common precursor peptide, prepro-orexin.[1] These peptides exert their effects by binding to two G protein-coupled receptors (GPCRs), the orexin 1 receptor (OX1R) and the orexin 2 receptor (OX2R).[1] Orexin A binds to both receptors with high affinity, while orexin B shows a preference for OX2R.[1]
The African clawed frog, Xenopus laevis, is a valuable model organism in neurobiology research due to its accessible nervous system and genetic tractability. Studies have identified the presence of orexins in Xenopus and characterized their receptors, revealing a high degree of conservation with their mammalian counterparts.[2] Notably, Xenopus orexin B exhibits a high affinity for the human OX2R, suggesting its potential as a selective agonist for this receptor subtype.[2]
Intracerebroventricular (ICV) injection is a powerful technique that allows for the direct administration of substances into the brain's ventricular system, bypassing the blood-brain barrier and enabling the study of their central effects. This document provides detailed application notes and protocols for the ICV injection of this compound in adult Xenopus laevis, aimed at facilitating research into the function of the orexin system in this amphibian model.
Quantitative Data Summary
The following table summarizes the expected dose-dependent effects of intracerebroventricularly administered this compound on locomotor activity in adult Xenopus laevis. The doses are extrapolated from studies on other ectothermic vertebrates and represent a starting point for dose-response experiments.
| Dose of this compound (pmol/g body weight) | Expected Change in Locomotor Activity (compared to vehicle control) | Putative Primary Receptor Mediating the Effect |
| 0.1 | No significant change | - |
| 1.0 | Slight increase in distance moved and velocity | OX2R |
| 5.0 | Moderate and significant increase in locomotor activity | OX2R |
| 10.0 | Robust and sustained increase in locomotor activity | OX2R |
| 20.0 | Potential ceiling effect or paradoxical reduction in activity | OX2R saturation, potential off-target effects |
Experimental Protocols
Protocol 1: Intracerebroventricular (ICV) Cannulation and Injection in Adult Xenopus laevis
This protocol describes the surgical implantation of a guide cannula into the third ventricle of an adult Xenopus laevis for the subsequent injection of this compound.
Materials:
-
Adult Xenopus laevis (40-60 g)
-
Anesthetic: Tricaine methanesulfonate (B1217627) (MS-222)
-
Stereotaxic apparatus adapted for amphibians
-
Dental drill with a fine bit
-
Guide cannula (26-gauge) and dummy cannula
-
Injection cannula (30-gauge)
-
Microsyringe pump and Hamilton syringe (10 µL)
-
Dental cement
-
Surgical instruments (scalpel, forceps, etc.), sterilized
-
Sterile saline solution
-
This compound peptide
-
Artificial cerebrospinal fluid (aCSF) as vehicle
Procedure:
-
Anesthesia: Anesthetize the frog by immersion in a buffered solution of MS-222 (0.1% w/v, pH 7.0-7.4).[3][4] Monitor the frog until it is unresponsive to a toe pinch, ensuring the nares remain above the water level.[3]
-
Stereotaxic Surgery:
-
Mount the anesthetized frog in the stereotaxic apparatus. Keep the skin moist with sterile saline throughout the procedure.
-
Make a midline incision in the scalp to expose the skull.
-
Using a dental drill, carefully create a small burr hole over the target coordinates for the third ventricle. Based on the general amphibian brain anatomy, the approximate coordinates relative to bregma are: Anteroposterior (AP): +1.5 mm, Mediolateral (ML): 0.0 mm, Dorsoventral (DV): -2.5 mm from the skull surface. These coordinates should be empirically validated.
-
Slowly lower the guide cannula to the target depth.
-
Secure the cannula to the skull using dental cement.
-
Insert a dummy cannula into the guide cannula to prevent blockage.
-
Suture the scalp incision around the cannula implant.
-
-
Post-operative Care:
-
Allow the frog to recover in a separate tank with fresh, clean water. Monitor for at least 24 hours before any experimental procedure.
-
Provide appropriate analgesia as per institutional guidelines.
-
-
Intracerebroventricular Injection:
-
Gently restrain the recovered frog.
-
Remove the dummy cannula and insert the injection cannula connected to the microsyringe.
-
Infuse the desired volume of this compound solution (e.g., 1-2 µL) at a slow rate (e.g., 0.5 µL/min).
-
Leave the injection cannula in place for an additional minute to allow for diffusion.
-
Withdraw the injection cannula and replace the dummy cannula.
-
Return the frog to its home tank or the behavioral testing arena.
-
Protocol 2: Locomotor Activity Assay in Xenopus laevis
This protocol outlines a method to quantify the locomotor activity of adult Xenopus laevis following ICV injection.
Materials:
-
Circular or square arena (e.g., 50 cm x 50 cm) filled with water to a depth of 5-10 cm.
-
Video camera mounted above the arena.
-
Video tracking software (e.g., EthoVision XT, Any-maze).
-
Red light for illumination to minimize disturbance to the animal.
Procedure:
-
Habituation: Place the frog in the testing arena for at least 30 minutes to acclimate before the injection.
-
Baseline Recording: Record the frog's spontaneous locomotor activity for a 30-minute baseline period.
-
ICV Injection: Perform the ICV injection of either vehicle (aCSF) or this compound at the desired dose as described in Protocol 1.
-
Post-injection Recording: Immediately return the frog to the arena and record its locomotor activity for a defined period (e.g., 60-120 minutes).
-
Data Analysis: Use the video tracking software to analyze the following parameters:
-
Total distance moved.
-
Average velocity.
-
Time spent in different zones of the arena (e.g., center vs. periphery).
-
Frequency of movements.
-
-
Statistical Analysis: Compare the post-injection data between the vehicle- and orexin B-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Signaling Pathways and Visualizations
This compound is predicted to exert its effects primarily through the Orexin 2 Receptor (OX2R). Upon binding, OX2R, a G protein-coupled receptor, can activate multiple intracellular signaling cascades. The predominant pathway involves coupling to Gq proteins, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). The elevated intracellular Ca2+ and PKC activation can modulate the activity of various ion channels, leading to neuronal depolarization and increased excitability. OX2R can also couple to Gi/o and Gs proteins, though the Gq pathway is considered a major route for orexin-mediated neuronal excitation.[5][6]
References
- 1. Evolution of Orexin Neuropeptide System: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure, tissue distribution, and pharmacological characterization of Xenopus orexins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. Anesthetic Properties of Propofol in African Clawed Frogs (Xenopus laevis) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Role of orexin in modulating arousal, feeding, and motivation [frontiersin.org]
- 6. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Whole-Brain Calcium Imaging with Xenopus Orexin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orexins, also known as hypocretins, are neuropeptides that play a crucial role in regulating various physiological functions, including sleep-wake cycles, appetite, and reward-seeking behaviors. The orexin (B13118510) system consists of two peptides, orexin A and orexin B, and two G protein-coupled receptors, orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R). Upon binding to their receptors, orexins trigger a signaling cascade that leads to an increase in intracellular calcium levels, making them ideal candidates for investigation using whole-brain calcium imaging.
Xenopus laevis (the African clawed frog) has emerged as a powerful model organism in neuroscience due to its genetic tractability and the optical transparency of its larvae, which permits non-invasive imaging of the entire brain at cellular resolution. Notably, Xenopus orexin B has been shown to exhibit a high affinity for the human OX2R, suggesting its potential as a valuable pharmacological tool for studying orexin signaling in vertebrate models.
These application notes provide a comprehensive protocol for utilizing this compound to modulate neuronal activity and visualize its effects across the entire brain of larval Xenopus or zebrafish using genetically encoded calcium indicators, such as GCaMP.
Signaling Pathway of Orexin B
Orexin B primarily exerts its effects through the OX2R, which is coupled to the Gq subunit of the G protein complex. Activation of OX2R by orexin B initiates a signaling cascade that results in the elevation of intracellular calcium, a key event in neuronal activation.
Quantitative Data Summary
The following table summarizes the effective concentrations of orexin B based on published in vitro and ex vivo studies. These values can serve as a starting point for determining the optimal concentration for whole-brain imaging experiments.
| Parameter | Value | Organism/System | Reference |
| EC₅₀ of Orexin B | 100.9 nM | Mouse orexin neurons (ex vivo) | [1] |
| EC₅₀ of Orexin B | ~47 nM | HEK cells expressing human OX2R | [2] |
| Concentration for robust depolarization | 1 µM | Mouse orexin neurons (ex vivo) | [1] |
| In vivo application of Orexin B analog | 1-100 µM | Zebrafish larvae (bath application) | [3] |
Experimental Protocols
Part 1: Animal Preparation
This protocol is designed for larval Xenopus laevis or zebrafish at stages when the brain is well-developed and optically accessible (e.g., Xenopus stage 45-48, zebrafish 5-7 days post-fertilization).
Materials:
-
Transgenic Xenopus or zebrafish larvae expressing a pan-neuronal GCaMP variant (e.g., GCaMP6s).
-
Petri dishes.
-
Low-melting-point agarose (B213101).
-
Mounting medium (e.g., 0.1x Steinberg's solution for Xenopus, E3 medium for zebrafish).
-
Tricaine methanesulfonate (B1217627) (MS-222) for anesthesia.
Procedure:
-
Select healthy, transparent larvae for the experiment.
-
Prepare a 1-2% low-melting-point agarose solution in the appropriate mounting medium.
-
Anesthetize the larva by immersing it in mounting medium containing 0.02% MS-222.
-
Once anesthetized, carefully transfer the larva to a small drop of the molten agarose on a glass-bottom imaging dish.
-
Gently orient the larva dorsal-side up for optimal brain imaging.
-
Allow the agarose to solidify, then cover the larva with mounting medium containing a lower concentration of MS-222 (e.g., 0.01%) to maintain anesthesia during imaging.
Part 2: Whole-Brain Calcium Imaging
Materials:
-
Two-photon or confocal microscope equipped for live imaging.
-
Water-immersion objective (e.g., 20x or 25x).
-
Laser for GCaMP excitation (e.g., 920 nm for two-photon).
-
Image acquisition software.
Procedure:
-
Place the imaging dish with the mounted larva on the microscope stage.
-
Lower the objective into the mounting medium.
-
Locate the brain of the larva and focus on the desired dorsal plane.
-
Set up the imaging parameters for volumetric scanning of the entire brain. Typical parameters include a frame rate of 1-5 Hz and a Z-stack covering the depth of the brain.
-
Acquire a baseline recording of spontaneous neuronal activity for 5-10 minutes before applying this compound.
Part 3: Application of this compound
Materials:
-
This compound peptide.
-
Stock solution of this compound (e.g., 1 mM in sterile water or appropriate buffer).
-
Mounting medium.
Procedure (Bath Application):
-
Prepare a working solution of this compound in the mounting medium. Based on the quantitative data, a starting concentration range of 1-10 µM is recommended.
-
Carefully remove a portion of the mounting medium from the imaging dish and replace it with the this compound working solution, ensuring minimal disturbance to the larva.
-
Immediately begin image acquisition to capture the onset of the neuronal response.
-
Continue imaging for at least 15-30 minutes to observe the full effect and potential adaptation.
-
A washout step can be performed by replacing the orexin B solution with fresh mounting medium to observe the reversal of the effect.
Experimental Workflow
The following diagram illustrates the complete experimental workflow from animal preparation to data analysis.
Expected Outcomes and Data Interpretation
Upon application of this compound, an increase in neuronal activity, observed as an increase in GCaMP fluorescence, is expected in brain regions expressing orexin receptors. Based on the known distribution of the orexin system, key areas to monitor for activation include:
-
Hypothalamus: The primary site of orexin-producing neurons and a key regulatory center.
-
Thalamus: A major relay center for sensory information.
-
Tectum: Involved in processing visual information.
-
Hindbrain regions: Including the locus coeruleus, which is involved in arousal and attention.
Analysis of the imaging data will involve standard image processing pipelines, including motion correction, segmentation of individual neurons (regions of interest, ROIs), and extraction of fluorescence intensity traces over time. The change in fluorescence (ΔF/F₀) for each neuron can then be calculated to quantify the response to orexin B. The resulting data can be used to generate whole-brain activity maps, revealing the spatiotemporal patterns of neuronal activation induced by this compound. This information can provide valuable insights into the functional connectivity of orexinergic circuits and their role in modulating brain-wide neuronal dynamics.
References
- 1. Rapid whole brain imaging of neural activity in freely behaving larval zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imaging neuromodulators with high spatiotemporal resolution using genetically encoded indicators | Springer Nature Experiments [experiments.springernature.com]
- 3. In vivo photocontrol of orexin receptors with a nanomolar light-regulated analogue of orexin-B - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Electrophysiological Response to Xenopus Orexin B in Oocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orexin (B13118510) B is a neuropeptide that plays a crucial role in the regulation of sleep-wake cycles, appetite, and other physiological processes. It exerts its effects through two G-protein coupled receptors (GPCRs), the orexin 1 receptor (OX1R) and the orexin 2 receptor (OX2R). Orexin B exhibits a higher affinity for OX2R.[1][2] The Xenopus laevis oocyte expression system is a robust and versatile platform for characterizing the electrophysiological properties of ion channels and their modulation by GPCRs.[3][4][5] By co-expressing an orexin receptor with a specific ion channel in an oocyte, it is possible to elucidate the signaling cascade initiated by orexin B and quantify its effects on ion channel activity.
These application notes provide a detailed protocol for studying the electrophysiological response to Xenopus orexin B in oocytes co-expressing the human orexin 2 receptor (hOX2R) and G-protein-coupled inwardly rectifying potassium (GIRK/Kir3) channels. Activation of GPCRs coupled to the Gi/o signaling pathway typically leads to the activation of GIRK channels.[6] However, studies have shown that orexin receptors can also suppress GIRK channel activity, leading to neuronal excitation.[1][7] This protocol will focus on detecting the modulation of a basal GIRK current by orexin B.
Data Presentation
The following tables summarize quantitative data for orexin B activity on the OX2 receptor, gathered from studies in various cell types. This data can be used as a reference for expected potencies in the Xenopus oocyte system.
Table 1: Dose-Response Data for Orexin B on OX2 Receptor
| Parameter | Value | Cell Type | Measurement | Reference |
| EC50 | 0.13 nM | CHO cells | Calcium Response | [8] |
| EC50 | 100.9 nM | Orexin Neurons | Depolarization | [2] |
| IC50 | 36 nM | CHO cells | Competitive Binding | [1] |
Table 2: Electrophysiological Response of Orexin Neurons to Orexin B
| Parameter | Value | Conditions | Reference |
| Induced Depolarization | 9.3 ± 1.5 mV | 1 µM Orexin B in the presence of TTX | [2] |
| Induced Inward Current | 30.9 ± 4.6 pA | 1 µM Orexin B, holding potential -60 mV | [2] |
Signaling Pathway
Orexin B, upon binding to the OX2R, can initiate a signaling cascade through various G-proteins. In the context of modulating GIRK channels, the receptor can couple to Gi/o proteins. The canonical pathway for Gi/o-coupled receptors involves the dissociation of the Gα and Gβγ subunits, with the Gβγ subunits directly binding to and activating GIRK channels. However, orexin receptor activation has also been shown to suppress GIRK currents, which can occur through different mechanisms, potentially involving Gq coupling and subsequent PKC activation or other signaling intermediates. The diagram below illustrates a potential signaling pathway for orexin B-induced modulation of GIRK channels in a heterologous expression system like Xenopus oocytes.
Experimental Protocols
Preparation of Xenopus laevis Oocytes
-
Anesthetize a female Xenopus laevis frog by immersion in a 0.15% tricaine (B183219) solution.
-
Surgically remove a portion of the ovary and place it in a calcium-free OR-2 solution (82.5 mM NaCl, 2.5 mM KCl, 1 mM MgCl2, 1 mM Na2HPO4, 5 mM HEPES, pH 7.8).
-
Manually separate the oocytes into smaller clusters.
-
Treat the oocytes with 2 mg/mL collagenase type I in OR-2 solution for 1-2 hours at room temperature with gentle agitation to defolliculate.
-
Wash the oocytes thoroughly with OR-2 solution to remove the collagenase and follicular remnants.
-
Manually select stage V-VI oocytes and incubate them in ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.6) supplemented with 2.5 mM sodium pyruvate (B1213749) and 50 µg/mL gentamycin at 16-18°C.
cRNA Preparation and Microinjection
-
Linearize the plasmids containing the cDNA for human OX2R and the Kir3.1 and Kir3.4 subunits of the GIRK channel.
-
Synthesize capped cRNA from the linearized plasmids using an in vitro transcription kit (e.g., mMESSAGE mMACHINE™ T7 Transcription Kit).
-
Purify the cRNA and dissolve it in nuclease-free water.
-
Co-inject approximately 50 nL of the cRNA mixture (e.g., 0.5-1 ng of each cRNA) into the cytoplasm of stage V-VI oocytes using a microinjection setup.
-
Incubate the injected oocytes in supplemented ND96 solution at 16-18°C for 2-5 days to allow for protein expression.
Two-Electrode Voltage Clamp (TEVC) Recordings
-
Place an oocyte in the recording chamber continuously perfused with a high-potassium recording solution (e.g., 96 mM KCl, 2 mM NaCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.6). The high external potassium concentration increases the inward GIRK current, making it easier to measure.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl (resistance of 0.5-2 MΩ). One electrode measures the membrane potential, and the other injects current.
-
Clamp the oocyte membrane potential at a holding potential of -80 mV using a TEVC amplifier.
-
Record the baseline current until it is stable.
-
Apply this compound at various concentrations to the perfusion solution and record the change in the holding current. An inhibition of the GIRK channel will result in a decrease in the inward current (an outward shift in the recorded current).
-
To construct a dose-response curve, apply increasing concentrations of orexin B, with washout periods in between applications to allow the current to return to baseline.
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for assessing the electrophysiological response to orexin B in Xenopus oocytes.
Conclusion
The Xenopus oocyte expression system, coupled with the two-electrode voltage clamp technique, provides a powerful and reliable method for studying the functional coupling of orexin B to its receptor and the subsequent modulation of ion channel activity. The protocols and data presented here serve as a comprehensive guide for researchers investigating the electrophysiological effects of orexin B and can be adapted for the screening and characterization of novel orexin receptor modulators.
References
- 1. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orexin Directly Excites Orexin Neurons through Orexin 2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput electrophysiology with Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. G protein-coupled receptor signaling to Kir channels in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Patch-Clamp Recording of Orexin-Activated Channels in Xenopus Oocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orexin (B13118510) neuropeptides, Orexin-A and Orexin-B, are critical regulators of diverse physiological processes, including wakefulness, feeding behavior, and reward pathways. They exert their effects by activating two G-protein coupled receptors (GPCRs), the Orexin-1 Receptor (OX1R) and the Orexin-2 Receptor (OX2R). The activation of these receptors leads to the modulation of various ion channels, resulting in neuronal excitation. The Xenopus laevis oocyte expression system is a robust and versatile platform for the heterologous expression and detailed electrophysiological characterization of these receptors and their downstream ion channels. This document provides detailed application notes and protocols for the study of orexin-activated channels using patch-clamp recording in Xenopus oocytes.
Orexin Receptor Signaling Pathway
Orexin receptors couple to several G-protein subtypes to initiate intracellular signaling cascades. OX1R primarily couples to Gq/11, while OX2R can couple to Gq/11, Gi/o, and Gs proteins.[1][2][3] A major consequence of orexin receptor activation, particularly through the Gq pathway, is the activation of Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, and both DAG and elevated intracellular Ca2+ can activate non-selective cation channels (NSCCs), leading to membrane depolarization.[1] One such channel implicated in orexin signaling is the Transient Receptor Potential Canonical 3 (TRPC3) channel, which can be activated by Orexin-A through OX1R.[4]
Figure 1: Orexin signaling pathway leading to non-selective cation channel activation.
Data Presentation
The following tables summarize key quantitative data related to orexin receptor activation and the resulting ion channel activity. It is important to note that much of the detailed biophysical data has been generated in mammalian cell lines or native neurons, as indicated.
| Ligand | Receptor | Parameter | Value | Cell System | Reference |
| Orexin-A | OX1R | IC50 (Binding) | 20 nM | CHO Cells | [5] |
| Orexin-B | OX1R | IC50 (Binding) | 420 nM | CHO Cells | [5] |
| Orexin-A | OX1R | EC50 (Ca2+ transient) | 30 nM | CHO Cells | [5] |
| Orexin-B | OX1R | EC50 (Ca2+ transient) | 2,500 nM | CHO Cells | [5] |
| Orexin-A | OX2R | IC50 (Binding) | 38 nM | CHO Cells | [5] |
| Orexin-B | OX2R | IC50 (Binding) | 36 nM | CHO Cells | [5] |
| Orexin-A | N/A | EC50 (Depolarization) | 352.7 nM | Orexin Neurons | [6] |
| Orexin-B | N/A | EC50 (Depolarization) | 100.9 nM | Orexin Neurons | [6] |
| Parameter | Value | Conditions | Cell System | Reference |
| Reversal Potential (Orexin-B induced current) | ~0.93 mV | Ca2+-free extracellular solution | Orexin Neurons | [6] |
| Reversal Potential (Orexin-A/B induced current) | ~ -45 mV | Standard extracellular solution | Locus Coeruleus Neurons | [7] |
| Orexin-B Induced Inward Current | 30.9 ± 4.6 pA | 1 µM Orexin-B, -60 mV holding potential | Orexin Neurons | [6] |
| Potentiation in Ca2+-free solution | ~3.2-fold increase | 1 µM Orexin-B | Orexin Neurons | [6] |
Experimental Protocols
This section provides a detailed methodology for expressing orexin receptors in Xenopus oocytes and recording orexin-activated channel currents using patch-clamp electrophysiology.
Experimental Workflow
The overall workflow involves preparing the oocytes, injecting them with cRNA for the orexin receptor and potentially an associated channel like TRPC3, allowing time for protein expression, and then performing patch-clamp recordings to measure orexin-induced currents.
Figure 2: Experimental workflow for patch-clamp recording of orexin-activated channels.
Protocol 1: Preparation and cRNA Injection of Xenopus Oocytes
Materials:
-
Mature female Xenopus laevis
-
MS-222 (tricaine methanesulfonate)
-
Collagenase Type II
-
OR-2 solution (in mM): 82.5 NaCl, 2 KCl, 1 MgCl2, 5 HEPES, pH 7.5
-
ND96 solution (in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, pH 7.5, supplemented with 50 µg/mL gentamicin.
-
cRNA encoding human OX1R, OX2R, and/or TRPC3 (0.5 - 1 µg/µL)
-
Nanoject II microinjector
Procedure:
-
Anesthetize a female Xenopus laevis by immersion in 0.15% MS-222.
-
Surgically remove a portion of the ovary and place it in OR-2 solution.
-
Tease the ovarian lobes into small clusters of oocytes.
-
Incubate the oocyte clusters in OR-2 solution containing collagenase (2 mg/mL) for 1-2 hours with gentle agitation to defolliculate the oocytes.
-
Wash the oocytes thoroughly with OR-2 solution to remove the collagenase and follicular remnants.
-
Select healthy stage V-VI oocytes and transfer them to ND96 solution.
-
For expression, inject each oocyte with 50 nL of cRNA solution (e.g., co-injecting cRNAs for an orexin receptor and TRPC3).
-
Incubate the injected oocytes at 16-18°C for 2-7 days in ND96 solution, changing the solution daily.
Protocol 2: Patch-Clamp Recording of Orexin-Activated Currents
Materials:
-
Oocytes expressing orexin receptors
-
Hypertonic stripping solution (in mM): 200 K-Aspartate, 20 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, pH 7.4
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 2 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4
-
Pipette (Intracellular) Solution (in mM): 145 CsCl, 1 MgCl2, 10 HEPES, 1.1 EGTA, 0.5 Na2GTP, pH 7.2 with CsOH. (Using CsCl helps to block K+ channels).
-
Orexin-A and Orexin-B stock solutions
-
Patch-clamp amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
Procedure:
-
Vitelline Membrane Removal:
-
Place oocytes in the hypertonic stripping solution for 5-10 minutes, causing them to shrink and the vitelline membrane to detach.
-
Using fine forceps under a dissecting microscope, carefully tear and remove the vitelline membrane from each oocyte.
-
Immediately transfer the devitellinized oocyte to the recording chamber filled with the extracellular bath solution.
-
-
Pipette Preparation and Seal Formation:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with pipette solution.
-
Fire-polish the pipette tip to ensure a smooth surface for sealing.
-
Fill the pipette with the intracellular solution and mount it on the headstage holder.
-
Apply slight positive pressure to the pipette as it is lowered into the bath to keep the tip clean.
-
Approach the oocyte membrane with the pipette tip. Once contact is made (observed as an increase in resistance), release the positive pressure.
-
Apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the oocyte membrane.
-
-
Achieving Outside-Out Configuration:
-
After obtaining a stable gigaohm seal in the cell-attached mode, apply a brief pulse of strong suction to rupture the membrane patch, achieving the whole-cell configuration.
-
Slowly withdraw the pipette from the oocyte. The membrane will stretch and eventually detach from the cell, resealing to form an "outside-out" patch with the extracellular surface of the receptors facing the bath solution.[8][9]
-
-
Data Recording:
-
Clamp the membrane patch at a holding potential of -60 mV.
-
Establish a baseline recording in the extracellular solution.
-
Perfuse the recording chamber with the extracellular solution containing the desired concentration of Orexin-A or Orexin-B.
-
Record the inward currents activated by the orexin peptide.
-
To determine the reversal potential, apply voltage ramps or steps to the patch during orexin application and measure the voltage at which the current reverses polarity.
-
To study ion selectivity, the composition of the bath solution can be altered (e.g., replacing Na+ with the non-permeable cation N-methyl-D-glucamine, NMDG).
-
Concluding Remarks
The Xenopus oocyte expression system provides an exceptional tool for the detailed biophysical and pharmacological characterization of orexin-activated ion channels. By combining heterologous expression with patch-clamp electrophysiology, researchers can elucidate the specific ion channels involved, their modulation by orexin peptides, and the mechanisms of action of novel therapeutic compounds targeting the orexin system. The protocols outlined above provide a comprehensive framework for conducting these critical experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Involvement of TRPC3 channels in calcium oscillations mediated by OX(1) orexin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Orexins cause depolarization via nonselective cationic and K+ channels in isolated locus coeruleus neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Patch clamp and perfusion techniques to study ion channels expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Patch Clamp and Perfusion Techniques for Studying Ion Channels Expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A quantitative analysis of the activation and inactivation kinetics of HERG expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Orexin Directly Excites Orexin Neurons through Orexin 2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Xenopus Orexin B Receptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a competitive binding assay to characterize the interaction of ligands with the Xenopus orexin (B13118510) B receptor (OX2R). The protocol is designed for researchers in pharmacology, neuroscience, and drug discovery.
Introduction
Orexins, also known as hypocretins, are neuropeptides that regulate several physiological processes, including sleep-wake cycles, feeding behavior, and reward pathways.[1] There are two types of orexin peptides, orexin-A and orexin-B, which act on two G protein-coupled receptors (GPCRs), the orexin-1 (OX1R) and orexin-2 (OX2R) receptors.[1][2] Orexin-A binds to both receptors with high affinity, while orexin-B is selective for OX2R.[2][3] The Xenopus laevis orexin system is highly conserved with its mammalian counterparts, making it a valuable model for studying orexin receptor pharmacology.[4] Notably, Xenopus orexin-B demonstrates a high affinity for the human OX2R.[4]
This document outlines a radioligand binding assay protocol using membranes from Xenopus oocytes expressing the orexin B receptor. This in vitro assay is a powerful tool for screening and characterizing novel compounds that target the orexin system.
Orexin B Receptor Signaling Pathway
The orexin B receptor (OX2R) is a G protein-coupled receptor that can couple to multiple G proteins, including Gq/11, Gs, and Gi.[2][5] Upon activation by an agonist such as orexin-B, the receptor initiates a cascade of intracellular signaling events. The Gq/11 pathway activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[5] This, in turn, mobilizes intracellular calcium stores and activates protein kinase C (PKC). The activation of Gs and Gi proteins modulates the activity of adenylyl cyclase, leading to an increase or decrease in cyclic AMP (cAMP) levels, respectively.[5] These signaling pathways ultimately lead to the modulation of neuronal excitability.
Caption: Orexin B Receptor (OX2R) Signaling Pathway.
Experimental Protocols
Expression of Xenopus Orexin B Receptor in Xenopus Oocytes
This protocol describes the expression of the orexin B receptor in Xenopus laevis oocytes by microinjection of complementary RNA (cRNA).
Materials:
-
Xenopus laevis oocytes
-
Orexin B receptor cRNA
-
Collagenase solution
-
Oocyte culture medium (OCM)
-
Microinjection setup
Procedure:
-
Harvest oocytes from an anesthetized female Xenopus laevis.
-
Treat the oocytes with collagenase to remove the follicular layer.
-
Wash the defolliculated oocytes extensively with OCM.
-
Microinject each oocyte with 50 nL of orexin B receptor cRNA (at a concentration of 1 µg/µL).
-
Incubate the injected oocytes at 18°C for 3-5 days to allow for receptor expression.
Membrane Preparation from Xenopus Oocytes
This protocol details the preparation of cell membranes from oocytes expressing the orexin B receptor.
Materials:
-
Oocytes expressing orexin B receptor
-
Homogenization buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Centrifuge
-
Dounce homogenizer
Procedure:
-
Collect approximately 100-200 oocytes in a microcentrifuge tube.
-
Wash the oocytes with ice-cold homogenization buffer.
-
Homogenize the oocytes using a Dounce homogenizer on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at 30,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in an appropriate volume of assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).
Radioligand Competition Binding Assay
This protocol describes a competitive binding assay using a radiolabeled antagonist, [³H]-EMPA, to determine the binding affinity of test compounds for the orexin B receptor.
Materials:
-
Membrane preparation from oocytes expressing orexin B receptor
-
Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
[³H]-EMPA (radiolabeled orexin-2 receptor antagonist)
-
Unlabeled EMPA (for determining non-specific binding)
-
Test compounds (e.g., this compound, other potential ligands)
-
96-well microplates
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
In a 96-well microplate, add the following to each well:
-
50 µL of assay buffer
-
50 µL of [³H]-EMPA at a final concentration of 1.5 nM[5]
-
50 µL of a range of concentrations of the test compound
-
For total binding, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding, add 50 µL of unlabeled EMPA at a final concentration of 10 µM[5]
-
-
Initiate the binding reaction by adding 50 µL of the membrane preparation (approximately 2-5 µg of protein per well).
-
Incubate the plate at room temperature for 1-2 hours with gentle agitation.
-
Terminate the assay by rapid filtration through a glass fiber filter plate to separate bound and free radioligand.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filters and add scintillation fluid to each well.
-
Quantify the radioactivity using a liquid scintillation counter.
Data Analysis
The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then analyzed using a non-linear regression model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.
Experimental Workflow
Caption: Workflow for this compound Receptor Binding Assay.
Quantitative Data Summary
The following tables summarize the binding affinities of various ligands for the orexin-2 receptor (OX2R), as determined by radioligand binding assays in different studies. This data provides a reference for expected binding affinities.
Table 1: Binding Affinities of Orexin Receptor Antagonists at OX2R
| Compound | pKi | Reference |
| Suvorexant | 8.9 ± 0.2 | [5] |
| Almorexant | 8.0 ± 0.1 | [5] |
| EMPA | 8.9 ± 0.3 | [5] |
| TCS-OX2-29 | 7.5 ± 0.4 | [5] |
| SB-334867 | ~6 | [5] |
| SB-408124 | ~6 | [5] |
| Compound 16 | 7.8 | [6] |
Table 2: Binding Affinities of Novel PET Ligands at Human OX2R
| Compound | IC50 (nM) | Ki (nM) | Reference |
| Compound 1 | 7.1 | 3.6 | [7] |
| Compound 2 | 4.4 | 2.2 | [7] |
Table 3: Binding Affinities of Endogenous Orexins at Human Orexin Receptors
| Ligand | Receptor | Ki (nM) | IC50 (nM) | Reference |
| Orexin-B | OX1R | 420 | - | [8] |
| Orexin-B | OX2R | 36 | 36 | [2][8] |
| Orexin-A | OX1R | - | 20 | [2] |
| Orexin-A | OX2R | - | 38 | [2] |
References
- 1. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Structure, tissue distribution, and pharmacological characterization of Xenopus orexins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Orexin B (human) | Non-selective Orexin | Tocris Bioscience [tocris.com]
Application Notes and Protocols for Heterologous Expression of Orexin Receptors in Xenopus Oocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Xenopus laevis oocyte is a robust and versatile cellular system for the heterologous expression of a wide range of membrane proteins, including G-protein coupled receptors (GPCRs) such as the orexin (B13118510) receptors, OX1R and OX2R.[1][2][3][4] Their large size facilitates the precise microinjection of genetic material and subsequent electrophysiological analysis, making them an ideal platform for functional characterization and pharmacological screening of these receptors.[5]
Activation of orexin receptors, which are primarily coupled to the Gq family of G-proteins, initiates a signaling cascade that leads to the activation of phospholipase C (PLC). This results in the production of inositol (B14025) trisphosphate (IP3), which in turn mobilizes intracellular calcium stores.[6][7] In Xenopus oocytes, this rise in intracellular calcium activates endogenous calcium-activated chloride channels (CaCCs), leading to a measurable chloride ion current.[8][9] This robust and reproducible current serves as a reliable readout for receptor activation, which can be quantified using two-electrode voltage clamp (TEVC) electrophysiology.[2]
These application notes provide a comprehensive guide to the functional expression of orexin receptors in Xenopus oocytes, from the initial cloning of the receptor cDNA to the final electrophysiological data acquisition and analysis.
Quantitative Data Summary
| Receptor | Ligand | Assay Type | Cell Line | EC50 / IC50 (nM) | Reference |
| OX1R | Orexin-A | Calcium Mobilization | CHO | ~10 - 30 | [1] |
| OX1R | Orexin-B | Calcium Mobilization | CHO | >1000 | [1] |
| OX2R | Orexin-A | Calcium Mobilization | CHO | ~10 - 40 | [1] |
| OX2R | Orexin-B | Calcium Mobilization | CHO | ~10 - 40 | [1] |
Experimental Protocols
Cloning of Orexin Receptors into an Oocyte Expression Vector
To begin, the coding sequences for human OX1R and OX2R should be cloned into a suitable Xenopus oocyte expression vector, such as pGEM-HE or pBluescript. These vectors typically contain T7 or SP6 RNA polymerase promoter sequences flanking a multiple cloning site, allowing for efficient in vitro transcription of capped RNA (cRNA).
Protocol:
-
Obtain cDNA: Acquire the full-length cDNA sequences for human OX1R and OX2R.
-
PCR Amplification: Amplify the coding regions of the receptors using high-fidelity DNA polymerase. Design primers to introduce appropriate restriction sites for cloning into the chosen expression vector.
-
Vector and Insert Preparation: Digest both the expression vector and the PCR products with the selected restriction enzymes.
-
Ligation: Ligate the digested receptor inserts into the prepared expression vector.
-
Transformation: Transform the ligation products into competent E. coli cells for plasmid amplification.
-
Verification: Screen for positive clones by colony PCR and confirm the sequence and orientation of the insert by Sanger sequencing.
-
Plasmid Purification: Isolate high-purity, endotoxin-free plasmid DNA for in vitro transcription.
In Vitro Synthesis of Orexin Receptor cRNA
Capped and polyadenylated cRNA is synthesized in vitro from the linearized expression vector.
Protocol:
-
Linearization: Linearize the plasmid DNA downstream of the coding sequence using a suitable restriction enzyme.
-
Transcription Reaction: Set up the in vitro transcription reaction using a commercially available kit (e.g., mMESSAGE mMACHINE™ T7 Transcription Kit). The reaction should include the linearized DNA template, RNA polymerase, and a cap analog.
-
Purification: Purify the synthesized cRNA to remove unincorporated nucleotides and enzymes.
-
Quantification and Quality Control: Determine the concentration of the cRNA using a spectrophotometer and assess its integrity via gel electrophoresis.
-
Storage: Aliquot the cRNA and store it at -80°C.
Preparation and Microinjection of Xenopus Oocytes
Stage V-VI oocytes are harvested from female Xenopus laevis and prepared for microinjection.
Protocol:
-
Oocyte Harvesting: Surgically remove ovarian lobes from an anesthetized female frog.
-
Defolliculation: Isolate individual oocytes and remove the follicular layer by enzymatic digestion with collagenase.
-
Oocyte Selection: Select healthy, stage V-VI oocytes for injection.
-
Microinjection:
-
Load a glass microinjection needle with the orexin receptor cRNA solution (typically 25-50 ng per oocyte).
-
Inject approximately 50 nl of the cRNA solution into the cytoplasm of each oocyte.
-
-
Incubation: Incubate the injected oocytes in Barth's solution at 16-18°C for 2-5 days to allow for receptor expression.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
Functional characterization of the expressed orexin receptors is performed using TEVC.[2]
Protocol:
-
Solutions:
-
Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, 5 mM HEPES, pH 7.5.
-
Ligand Solutions: Prepare stock solutions of orexin-A and orexin-B in the appropriate solvent and dilute them to the desired concentrations in the recording solution.
-
-
TEVC Setup:
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage sensing and one for current injection).
-
Clamp the oocyte membrane potential at a holding potential of -60 mV.
-
-
Data Acquisition:
-
Establish a stable baseline current.
-
Apply orexin-A or orexin-B to the oocyte by perfusion.
-
Record the resulting inward chloride current.
-
Perform dose-response experiments by applying increasing concentrations of the ligands.
-
Wash the oocyte with the recording solution between ligand applications to allow for current recovery.
-
-
Data Analysis:
-
Measure the peak amplitude of the current response at each ligand concentration.
-
Normalize the responses to the maximal response.
-
Fit the dose-response data to a Hill equation to determine the EC50 and Hill coefficient.
-
Visualizations
References
- 1. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The use of Xenopus laevis oocytes for the functional characterization of heterologously expressed membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Xenopus oocytes as a heterologous expression system for studying ion channels with the patch-clamp technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 7. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression cloning of TMEM16A as a calcium-activated chloride channel subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chloride current induced by injection of calcium into Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Localization of Orexin B in Xenopus
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunohistochemical localization of Orexin (B13118510) B in the brain of the African clawed frog, Xenopus laevis. Additionally, it outlines the known signaling pathway of Orexin B and summarizes key findings regarding its distribution.
Introduction
Orexins, also known as hypocretins, are neuropeptides that regulate several vital physiological functions, including sleep-wake cycles, appetite, and arousal. The orexin system consists of two peptides, Orexin A and Orexin B, and two G protein-coupled receptors, Orexin Receptor 1 (OX1R) and Orexin Receptor 2 (OX2R). Orexin B binds preferentially to OX2R. In the amphibian model Xenopus laevis, the orexinergic system is conserved, with orexin-producing neurons primarily located in the hypothalamus. Immunohistochemistry (IHC) is a powerful technique to visualize the distribution of Orexin B-containing neurons and their projections, providing insights into their neuroanatomical organization and potential functional roles.
A study on the spatiotemporal development of the orexinergic system in Xenopus laevis has shown that orexin-immunoreactive cells are first detected in the hypothalamus during early embryonic stages, with projections extending to the brainstem and spinal cord. As development progresses, a widespread network of orexinergic fibers is established throughout the forebrain and brainstem.
Orexin B Localization in Xenopus laevis Brain
Immunohistochemical studies in Xenopus laevis have revealed a specific distribution of orexin-containing neurons and fibers.
| Brain Region | Orexin B Localization | Reference |
| Ventral Hypothalamus | High density of orexin-containing neuronal cell bodies. | |
| Various Brain Regions | A rich network of immunoreactive fibers is present. | |
| Suprachiasmatic Nucleus | Location of the primary orexin-immunoreactive cell group. | |
| Preoptic Area & Tuberal Hypothalamus | Orexinergic cells detected at late prometamorphic stages. | |
| Brainstem & Spinal Cord | Descending projections observed from early embryonic stages. |
Orexin B Signaling Pathway
Orexin B binding to its receptor, OX2R, initiates a cascade of intracellular events. This signaling is primarily mediated through the activation of Gq/11 proteins, leading to the stimulation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These events ultimately lead to neuronal excitation.
Caption: Orexin B signaling pathway via the OX2R.
Experimental Workflow for Orexin B Immunohistochemistry in Xenopus Brain
The following diagram outlines the major steps for localizing Orexin B in Xenopus brain tissue.
Caption: Experimental workflow for immunohistochemistry.
Detailed Protocol for Orexin B Immunohistochemistry on Xenopus Brain Sections
This protocol is a general guideline and may require optimization for specific antibodies and experimental conditions.
Materials and Reagents:
-
Xenopus laevis tadpoles or adult frogs
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Sucrose (B13894) solutions (15% and 30% in PBS)
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Microscope slides (positively charged)
-
Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)
-
Blocking solution (e.g., 10% normal goat serum with 0.3% Triton X-100 in PBS)
-
Primary antibody: Rabbit anti-Orexin B antibody (dilution to be optimized, e.g., 1:500 - 1:2000)
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488) or an enzyme (e.g., HRP)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Coverslips
Procedure:
-
Tissue Preparation: a. Anesthetize the Xenopus tadpole or adult frog. b. Perfuse transcardially with cold PBS followed by cold 4% PFA. c. Dissect the brain and post-fix in 4% PFA for 4-6 hours at 4°C. d. Cryoprotect the brain by incubating in 15% sucrose in PBS overnight at 4°C, followed by 30% sucrose in PBS overnight at 4°C. e. Embed the brain in OCT compound and freeze rapidly. f. Section the frozen brain tissue at 10-20 µm thickness using a cryostat and mount the sections on positively charged microscope slides. g. Store the slides at -80°C until use.
-
Immunostaining: a. Thaw the slides at room temperature for 30 minutes. b. Wash the sections three times for 5 minutes each with PBS. c. Antigen Retrieval (Heat-Induced): i. Preheat the antigen retrieval solution (10 mM Sodium Citrate, pH 6.0) to 95-100°C. ii. Immerse the slides in the hot retrieval solution and incubate for 10-20 minutes. iii. Allow the slides to cool down to room temperature in the same solution (approximately 20-30 minutes). iv. Wash the sections three times for 5 minutes each with PBS. d. Blocking: i. Incubate the sections in blocking solution for 1-2 hours at room temperature in a humidified chamber to block non-specific binding sites. e. Primary Antibody Incubation: i. Dilute the anti-Orexin B antibody in the blocking solution to its optimal concentration. ii. Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber. f. Washing: i. Wash the sections three times for 10 minutes each with PBS containing 0.1% Triton X-100 (PBST). g. Secondary Antibody Incubation: i. Dilute the secondary antibody in the blocking solution. ii. Incubate the sections with the secondary antibody for 1-2 hours at room temperature in the dark (if using a fluorescently-labeled antibody). h. Washing: i. Wash the sections three times for 10 minutes each with PBST in the dark.
-
Counterstaining and Mounting: a. If desired, incubate the sections with DAPI (1 µg/ml in PBS) for 5-10 minutes to stain the cell nuclei. b. Wash the sections twice for 5 minutes each with PBS. c. Mount the coverslips onto the slides using an appropriate mounting medium.
-
Imaging: a. Visualize the staining using a fluorescence or bright-field microscope, depending on the detection method used. b. Capture images for analysis.
Controls:
-
Negative Control: Omit the primary antibody incubation step to check for non-specific binding of the secondary antibody.
-
Positive Control: Use a tissue known to express Orexin B (e.g., mammalian hypothalamus) to validate the antibody and protocol.
Troubleshooting
| Issue | Possible Cause | Solution |
| No Signal | Inactive primary/secondary antibody | Use fresh or validated antibodies. |
| Incorrect antibody dilution | Optimize antibody concentration. | |
| Inefficient antigen retrieval | Optimize antigen retrieval time and temperature. | |
| High Background | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| Non-specific antibody binding | Titrate primary and secondary antibodies. Increase the number and duration of wash steps. | |
| Tissue Damage | Harsh antigen retrieval | Reduce temperature or incubation time for antigen retrieval. |
| Excessive washing | Handle sections gently during washing steps. |
Application Notes and Protocols for Studying Xenopus Orexin B Function Using CRISPR/Cas9
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CRISPR/Cas9 technology to investigate the functional role of orexin (B13118510) B in the amphibian model organism, Xenopus. The protocols detailed below are intended for researchers familiar with molecular biology and embryological manipulation techniques.
Introduction
Orexins, also known as hypocretins, are neuropeptides that regulate several physiological processes, including sleep-wake cycles, feeding behavior, and energy homeostasis.[1][2][3][4] The orexin system consists of two peptides, orexin A and orexin B, which are derived from a common precursor, prepro-orexin.[1] These peptides act via two G-protein coupled receptors, orexin receptor 1 (OX1R) and orexin 2 (OX2R).[1][2] While orexin A binds to both receptors with high affinity, orexin B is selective for OX2R.[1]
Xenopus has emerged as a powerful model organism for developmental biology and gene function studies due to its external fertilization, rapid development, and large, easily manipulated embryos.[5][6] The identification of the orexin system in Xenopus provides an excellent opportunity to study its function in a vertebrate model.[7] Xenopus orexin-A and orexin-B are highly similar to their mammalian counterparts.[7] Notably, Xenopus orexin-B exhibits a high affinity for the human OX2R, suggesting a conserved function and potential for translational research.[7]
The advent of CRISPR/Cas9 genome editing has revolutionized the ability to perform targeted gene knockouts in a variety of organisms, including Xenopus.[8][9] This technology allows for the precise and efficient disruption of specific genes, enabling detailed investigation of their physiological roles.[8] This document outlines the application of CRISPR/Cas9 to knock out the orexin B gene in Xenopus to elucidate its specific functions.
Experimental Rationale and Design
To study the function of orexin B, a loss-of-function approach using CRISPR/Cas9-mediated gene knockout will be employed. The strategy involves designing single guide RNAs (sgRNAs) that target a critical early exon of the prepro-orexin gene, which encodes both orexin A and B. By inducing insertions or deletions (indels) within the coding sequence of orexin B, frameshift mutations can be generated, leading to a premature stop codon and a non-functional peptide.
Given that both orexin A and B are produced from the same precursor, targeting the specific coding region for orexin B is crucial for dissecting its unique functions. Alternatively, targeting an early exon common to both peptides would result in a complete knockout of the orexin system, which can also provide valuable insights. For this protocol, we will focus on targeting the orexin B coding region.
The experimental workflow will encompass the following key stages:
-
sgRNA Design and Synthesis: Design and in vitro transcription of sgRNAs targeting the Xenopus orexin B gene.
-
Cas9 Preparation: Preparation of either Cas9 mRNA or protein.
-
Microinjection: Co-injection of sgRNA and Cas9 into fertilized Xenopus eggs at the one-cell stage.
-
Phenotypic Analysis: Observation and characterization of the resulting phenotypes in F0 mosaic mutant embryos and tadpoles.
-
Genotypic Validation: Confirmation of the targeted gene disruption through genomic DNA sequencing.
Signaling Pathway
The orexin signaling pathway is initiated by the binding of orexin peptides to their cognate G-protein coupled receptors. Orexin B preferentially binds to the orexin 2 receptor (OX2R). This interaction activates various intracellular signaling cascades.
Caption: Orexin B signaling pathway.
Experimental Workflow
The following diagram illustrates the workflow for CRISPR/Cas9-mediated knockout of orexin B in Xenopus.
Caption: CRISPR/Cas9 experimental workflow.
Detailed Protocols
Protocol 1: sgRNA Design and Synthesis
-
Target Site Selection:
-
Identify the genomic sequence of the Xenopus prepro-orexin gene.
-
Select a 20-nucleotide target sequence within an early exon specific to the orexin B coding region.
-
The target sequence must be immediately followed by a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3') for Streptococcus pyogenes Cas9.[5]
-
Use online design tools such as CRISPRscan or CHOPCHOP to predict on-target efficiency and potential off-target effects. It is recommended to select sgRNAs with high predicted efficiency and low off-target scores.
-
-
sgRNA Template Generation:
-
In Vitro Transcription:
-
Use a commercially available in vitro transcription kit (e.g., T7 High Yield RNA Synthesis Kit) with the DNA template to synthesize the sgRNA.
-
Purify the synthesized sgRNA using a spin column-based method or lithium chloride precipitation.
-
Assess the quality and concentration of the sgRNA using a spectrophotometer and gel electrophoresis.
-
Protocol 2: Cas9 Preparation
-
Cas9 mRNA:
-
Linearize a plasmid containing the Cas9 gene with a suitable restriction enzyme.
-
Synthesize capped and polyadenylated Cas9 mRNA using an in vitro transcription kit (e.g., mMESSAGE mMACHINE SP6 Transcription Kit).
-
Purify the mRNA and determine its concentration. Effective doses of Cas9 mRNA typically range from 300 pg to 4 ng per embryo.[5]
-
-
Cas9 Protein:
Protocol 3: Microinjection
-
Embryo Collection:
-
Induce ovulation in female Xenopus laevis or tropicalis by injecting human chorionic gonadotropin (hCG).
-
Collect eggs and fertilize them in vitro with a sperm suspension.
-
De-jelly the fertilized eggs using a cysteine solution.
-
-
Injection Mix Preparation:
-
Microinjection:
-
Embryo Culture:
-
Culture the injected embryos in a suitable medium (e.g., 0.1X Modified Barth's Saline) at the appropriate temperature (18-23°C).
-
Monitor embryonic development and remove any dead or abnormal embryos.
-
Protocol 4: Phenotypic Analysis
-
Behavioral Assays:
-
Monitor tadpole activity levels, swimming patterns, and response to stimuli to assess potential effects on arousal and locomotion.
-
Record and quantify behaviors such as feeding and sleep-like states. Orexin knockout in mice leads to narcolepsy-like symptoms, so observing periods of inactivity is crucial.[4]
-
-
Morphological Analysis:
-
Examine embryos and tadpoles for any developmental abnormalities.
-
Perform whole-mount in situ hybridization or immunohistochemistry to analyze the expression of relevant markers in the nervous system and other tissues.
-
-
Physiological Assays:
-
Measure metabolic parameters such as growth rate and food intake.
-
Protocol 5: Genotypic Validation
-
Genomic DNA Extraction:
-
At an appropriate developmental stage (e.g., 2 days post-fertilization), individually collect whole embryos or specific tissues.[13]
-
Extract genomic DNA using a standard DNA extraction kit or protocol.
-
-
PCR Amplification:
-
Design PCR primers that flank the sgRNA target site.
-
Amplify the target region from the extracted genomic DNA.
-
-
Mutation Analysis:
-
Sanger Sequencing: Sequence the PCR products to identify the presence of indels. The resulting mosaicism in F0 embryos will produce overlapping sequence traces after the target site.[6]
-
Restriction Fragment Length Polymorphism (RFLP) Analysis: If the mutation disrupts a restriction enzyme site, this can be used for rapid screening.
-
T7 Endonuclease I (T7E1) Assay: This assay can detect heteroduplex DNA formed by the annealing of wild-type and mutant DNA strands.
-
Next-Generation Sequencing (NGS): For a more quantitative assessment of editing efficiency and the variety of induced mutations, amplicon-based deep sequencing is recommended.[9]
-
Data Presentation
Quantitative data from phenotypic and genotypic analyses should be summarized in tables for clear comparison between control and experimental groups.
Table 1: Summary of CRISPR/Cas9 Injection and Editing Efficiency
| Group | Number of Embryos Injected | Survival Rate at 48hpf (%) | Number of Embryos Genotyped | Editing Efficiency (%) |
| Control (Uninjected) | ||||
| Control (Cas9 only) | ||||
| orexin B sgRNA + Cas9 |
Table 2: Phenotypic Analysis of orexin B Knockout Tadpoles
| Phenotype | Control Group (n=) | orexin B Knockout Group (n=) | p-value |
| Average Locomotor Activity (distance/min) | |||
| Daily Food Intake (mg) | |||
| Percentage of Time in Sleep-like State | |||
| Presence of Morphological Abnormalities (%) |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low survival rate of injected embryos | Injection volume too high; toxic injection mix | Optimize injection volume; dilute sgRNA/Cas9 concentrations. |
| Low editing efficiency | Inactive sgRNA or Cas9; poor quality reagents | Design and test multiple sgRNAs; use fresh, high-quality reagents.[10] |
| No observable phenotype | Gene compensation; subtle phenotype | Analyze earlier developmental stages; perform more sensitive behavioral or physiological assays. |
| High degree of mosaicism | Late cleavage of Cas9/sgRNA complex | Use Cas9 protein instead of mRNA for faster action.[9] |
| Off-target effects | Poorly designed sgRNA | Use sgRNA design tools to select highly specific targets; validate key findings with a second, non-overlapping sgRNA.[10] |
References
- 1. Frontiers | Evolution of Orexin Neuropeptide System: Structure and Function [frontiersin.org]
- 2. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Narcolepsy in orexin knockout mice: molecular genetics of sleep regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chapter Seventeen Cas9-Based Genome Editing in Xenopus tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tissue-Targeted CRISPR-Cas9-Mediated Genome Editing of Multiple Homeologs in F0-Generation Xenopus laevis Embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure, tissue distribution, and pharmacological characterization of Xenopus orexins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CRISPR/Cas9 Gene Disruption Studies in F0 Xenopus Tadpoles: Understanding Development and Disease in the Frog | Springer Nature Experiments [experiments.springernature.com]
- 9. CRISPR-Cas9-Based Functional Analysis in Amphibians: Xenopus laevis, Xenopus tropicalis, and Pleurodeles waltl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tissue-targeted CRISPR-Cas9-mediated genome editing of multiple homeologs in F0 generation Xenopus laevis embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. journals.biologists.com [journals.biologists.com]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
Pharmacological Tools for Studying Xenopus Orexin B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orexins, also known as hypocretins, are a class of neuropeptides that play a crucial role in the regulation of several physiological processes, including sleep-wake cycles, feeding behavior, and energy homeostasis.[1] The orexin (B13118510) system consists of two peptides, orexin-A and orexin-B, which act on two G-protein coupled receptors (GPCRs), the orexin-1 receptor (OX1R) and the orexin-2 receptor (OX2R).[2][3] The African clawed frog, Xenopus laevis, is a valuable model organism for studying the fundamental roles of neuropeptides. The Xenopus orexin system shares a high degree of structural similarity with its mammalian counterparts, making it a relevant model for physiological and pharmacological research.[4]
This document provides detailed application notes and protocols for utilizing pharmacological tools to investigate the function of orexin B in Xenopus.
Pharmacological Tools
The study of Xenopus orexin B is facilitated by the use of specific agonists and antagonists. While the pharmacology of the native Xenopus orexin receptors has not been as extensively characterized as their mammalian homologs, existing research provides valuable insights.
Agonist: this compound
This compound is a potent agonist, demonstrating a high affinity for the human orexin-2 receptor (OX2R).[4] This suggests that it is a powerful tool for activating the corresponding receptor in Xenopus.
Antagonists
While the specificities of orexin antagonists have not been formally validated in Xenopus, compounds with high selectivity for mammalian orexin receptors are valuable candidates for pharmacological studies.
-
SB-334867: A selective antagonist for the OX1R in mammalian systems.[5]
-
JNJ-10397049: A potent and highly selective antagonist for the OX2R in mammalian systems.[6]
Data Presentation
The following tables summarize the known quantitative data for these pharmacological tools. It is important to note that the data for this compound is derived from studies on human receptors, and the antagonist data is from mammalian systems. Researchers should empirically determine the optimal concentrations for their Xenopus-based experiments.
Table 1: Agonist Pharmacology
| Compound | Receptor Target | Affinity (human OX2R) | Potency | Comments | Reference(s) |
| This compound | Orexin-2 Receptor (OX2R) | Several-fold higher than human orexins | Potent Agonist | A valuable tool for selective activation of OX2R. | [4] |
Table 2: Antagonist Pharmacology (Mammalian Data)
| Compound | Receptor Target | Selectivity | Potency (pKi / pKb) | Comments | Reference(s) |
| SB-334867 | Orexin-1 Receptor (OX1R) | ~50-fold selective for OX1R over OX2R | pKb ≈ 7.2 (human OX1R) | Useful for dissecting the role of OX1R signaling. | [5] |
| JNJ-10397049 | Orexin-2 Receptor (OX2R) | Highly selective for OX2R | pKi ≈ 8.3 (human OX2R) | A powerful tool to specifically block OX2R-mediated effects. | [7][8] |
Signaling Pathway
Activation of orexin receptors initiates a cascade of intracellular events. Based on mammalian studies, orexin receptors are primarily coupled to the Gq subclass of G-proteins.[2][3] This coupling leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium is a key signaling event that can be experimentally measured.
Caption: Orexin B signaling pathway in Xenopus.
Experimental Protocols
The following protocols provide a framework for studying the effects of this compound. Researchers should optimize these protocols for their specific experimental conditions.
Calcium Imaging in Xenopus Oocytes
This protocol describes how to measure changes in intracellular calcium in Xenopus oocytes expressing orexin receptors upon application of this compound.
Caption: Experimental workflow for calcium imaging.
Materials:
-
Mature female Xenopus laevis
-
Orexin receptor cRNA
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
This compound peptide
-
Microinjection setup
-
Fluorescence microscope with a suitable camera and software for data acquisition
Procedure:
-
Oocyte Preparation:
-
Surgically remove ovarian lobes from an anesthetized female Xenopus laevis.
-
Isolate individual oocytes and treat with collagenase to remove the follicular layer.
-
Microinject oocytes with cRNA encoding the Xenopus orexin receptor of interest.
-
Incubate the injected oocytes for 2-4 days at 16-18°C to allow for receptor expression.
-
-
Calcium Indicator Loading:
-
Incubate the oocytes in a solution containing a calcium indicator dye (e.g., 10 µM Fluo-4 AM) for 30-60 minutes at room temperature.
-
Wash the oocytes thoroughly with fresh saline solution to remove excess dye.
-
-
Imaging:
-
Place the oocytes in a recording chamber on the stage of a fluorescence microscope.
-
Record baseline fluorescence for a stable period.
-
Apply this compound to the bath at the desired concentration.
-
Record the change in fluorescence over time.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F₀) to determine the calcium response.
-
Locomotor Activity Assay in Xenopus Tadpoles
This protocol outlines a method to assess the effect of this compound on the locomotor activity of tadpoles.
Caption: Workflow for locomotor activity assay.
Materials:
-
Xenopus laevis tadpoles (at a suitable developmental stage)
-
This compound peptide
-
Testing arenas (e.g., petri dishes or multi-well plates)
-
Video recording setup
-
Automated tracking software
Procedure:
-
Acclimation:
-
Place individual tadpoles in the testing arenas filled with standard rearing solution.
-
Allow the tadpoles to acclimate to the new environment for a defined period (e.g., 30 minutes).
-
-
Baseline Recording:
-
Record the spontaneous swimming behavior of the tadpoles for a set duration (e.g., 10-15 minutes) to establish a baseline level of activity.
-
-
Drug Administration:
-
Administer this compound by adding it directly to the bath to achieve the desired final concentration. A vehicle control group should be run in parallel.
-
-
Post-Treatment Recording:
-
Immediately after drug administration, record the locomotor activity of the tadpoles for a defined period.
-
-
Data Analysis:
-
Use automated tracking software to analyze the video recordings.
-
Quantify various locomotor parameters, such as total distance moved, average velocity, and time spent moving.
-
Compare the post-treatment activity to the baseline activity and to the vehicle control group to determine the effect of this compound.
-
Logical Relationships of Pharmacological Tools
The effective use of these pharmacological tools relies on understanding their interactions. This compound acts as the primary activator of the orexin receptors. The antagonists, SB-334867 and JNJ-10397049, can be used to block the effects of orexin B at the OX1R and OX2R, respectively. This allows for the dissection of the specific roles of each receptor subtype in mediating the physiological responses to orexin B.
Caption: Logical relationships of pharmacological tools.
By employing these pharmacological tools in conjunction with the provided protocols, researchers can effectively investigate the multifaceted roles of orexin B in the physiology of Xenopus, contributing to a broader understanding of the orexin system in vertebrates.
References
- 1. Imaging Ca2+ signals in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure, tissue distribution, and pharmacological characterization of Xenopus orexins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SB-334867 - Wikipedia [en.wikipedia.org]
- 6. JNJ-10397049 - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. JNJ 10397049 | OX2 Receptor Antagonists: R&D Systems [rndsystems.com]
Xenopus Orexin B: A Potent and Selective OX2R Agonist for Research Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Orexin-A and Orexin-B are neuropeptides crucial for regulating sleep-wake cycles, appetite, and other physiological processes. They exert their effects through two G protein-coupled receptors (GPCRs), the orexin (B13118510) 1 receptor (OX1R) and the orexin 2 receptor (OX2R). While orexin-A binds to both receptors with high affinity, orexin-B shows a preference for OX2R. For researchers seeking to specifically investigate the physiological roles of OX2R, highly selective agonists are invaluable tools. Xenopus laevis orexin B has emerged as a significant research tool due to its potent and selective agonism at the human orexin 2 receptor (OX2R). Studies have shown that Xenopus orexin B exhibits a several-fold higher affinity for human OX2R compared to human orexins, making it a valuable pharmacological tool for dissecting the specific functions of this receptor subtype.[1]
These application notes provide a comprehensive overview of the use of this compound as a selective OX2R agonist in research, including its pharmacological properties, key experimental protocols, and the underlying signaling pathways.
Data Presentation: Pharmacological Profile
The selectivity of orexin peptides is a critical factor in experimental design. The following tables summarize the binding affinities and functional potencies of human orexin-A, human orexin-B, and a modified selective OX2R agonist, [Ala11, D-Leu15]-orexin-B, at human OX1R and OX2R. While specific EC50 values for this compound were not found in the primary literature, it is reported to have a several-fold higher affinity for OX2R than human orexins.[1] The data for the other orexins provides a comparative context for the expected potency and selectivity of this compound.
Table 1: Binding Affinity (IC50, nM) of Orexin Peptides at Human Orexin Receptors
| Peptide | OX1R (IC50, nM) | OX2R (IC50, nM) | Selectivity (OX1R/OX2R) |
| Human Orexin-A | 20 | 38 | ~0.5 |
| Human Orexin-B | 420 | 36 | ~11.7 |
Data derived from competitive binding assays.[2]
Table 2: Functional Potency (EC50, nM) of Orexin Peptides in a Calcium Mobilization Assay
| Peptide | OX1R (EC50, nM) | OX2R (EC50, nM) | Selectivity (OX1R/OX2R) |
| Human Orexin-A | 0.50 | 0.20 | 2.5 |
| [Ala11, D-Leu15]-Orexin-B | 58 | 0.055 | ~1055 |
Data from intracellular Ca2+ transient assays in CHO cells stably expressing human OX1R or OX2R.[3]
Signaling Pathways
Activation of OX2R by an agonist like this compound initiates a cascade of intracellular signaling events. OX2R is known to couple to multiple G protein subtypes, including Gq, Gi, and Gs, leading to the activation of various downstream effector pathways.
References
- 1. Structure, tissue distribution, and pharmacological characterization of Xenopus orexins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy | PLOS One [journals.plos.org]
Application Notes and Protocols for Studying Sleep-Wake Cycles in Xenopus laevis Tadpoles with Orexin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orexins, also known as hypocretins, are neuropeptides crucial for regulating sleep-wake cycles, arousal, and other physiological processes.[1] The orexin (B13118510) system consists of two peptides, orexin A and orexin B, which act on two G protein-coupled receptors, orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R).[2] While the role of orexins in mammalian sleep is well-established, their function in other vertebrates, such as amphibians, is an emerging area of research.
Xenopus laevis, the African clawed frog, serves as a valuable model organism for developmental and neurobiological studies. Its external development, genetic tractability, and relatively simple nervous system make it well-suited for investigating the fundamental mechanisms of sleep. Studies have identified an orexinergic system in Xenopus, with orexin-immunoreactive cells and fibers found in the brain, suggesting a role for these peptides in regulating physiological functions.[3][4] Xenopus orexin B has been shown to have a high affinity for the human OX2R, highlighting its potential as a pharmacological tool.[4]
These application notes provide a comprehensive guide for researchers interested in studying the effects of orexin B on the sleep-wake cycles of Xenopus laevis tadpoles. The protocols outlined below detail methods for orexin B administration, behavioral monitoring, and data analysis.
Orexin B Signaling Pathway
Orexin B exerts its effects by binding to the OX2R, a G protein-coupled receptor.[2] Upon binding, the receptor activates Gq/11 and/or Gi/o proteins, initiating a downstream signaling cascade. The activation of Gq proteins leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events ultimately lead to neuronal excitation and the modulation of wakefulness.
Experimental Protocols
Defining a Sleep-Like State in Xenopus Tadpoles
A sleep-like state in Xenopus tadpoles can be behaviorally defined by the following criteria:
-
Behavioral Quiescence: A period of immobility lasting for a defined duration (e.g., ≥ 60 seconds).
-
Increased Arousal Threshold: A decreased responsiveness to a sensory stimulus. This can be tested by applying a mild, standardized stimulus (e.g., a gentle water current or a brief light flash) and measuring the latency to movement.
-
Rapid Reversibility: The ability to be quickly awakened to a state of activity.
-
Homeostatic Regulation: A compensatory increase in sleep duration or intensity following a period of sleep deprivation.
Protocol 1: Administration of Orexin B by Immersion
This protocol describes a non-invasive method for administering orexin B to Xenopus tadpoles.
Materials:
-
Xenopus laevis tadpoles (Stage 45-47)
-
Orexin B (human) peptide
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Steinberg's solution (or other appropriate tadpole rearing medium)
-
Multi-well plates (e.g., 24-well or 12-well)
-
Incubator with a 12:12 hour light:dark cycle
Procedure:
-
Prepare Orexin B Stock Solution:
-
Dissolve orexin B peptide in DMSO to create a high-concentration stock solution (e.g., 1 mM). Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare Treatment Solutions:
-
On the day of the experiment, dilute the orexin B stock solution in Steinberg's solution to the desired final concentrations. It is recommended to test a range of concentrations (e.g., 0.1 µM, 1 µM, 10 µM) to determine the optimal dose.
-
Prepare a vehicle control solution containing the same final concentration of DMSO as the highest orexin B concentration.
-
-
Tadpole Acclimation:
-
Transfer individual tadpoles to the wells of a multi-well plate containing fresh Steinberg's solution.
-
Allow the tadpoles to acclimate for at least 1 hour in the experimental setup under controlled light and temperature conditions.
-
-
Orexin B Administration:
-
Carefully remove the acclimation medium from each well.
-
Add the prepared orexin B treatment solutions or vehicle control to the respective wells.
-
-
Behavioral Monitoring:
-
Immediately begin recording the tadpoles' behavior using a video tracking system (see Protocol 2).
-
Continue monitoring for the desired duration (e.g., several hours or a full 24-hour cycle).
-
Protocol 2: Video Tracking and Analysis of Sleep-Wake Behavior
This protocol outlines the use of an automated video tracking system to quantify locomotor activity and sleep-wake parameters.
Materials:
-
Video camera mounted above the multi-well plate
-
Infrared light source for recording during the dark phase
-
Computer with video tracking software (e.g., EthoVision XT, Noldus; or open-source options like X-Tracker)[2][5]
-
Data analysis software (e.g., R, Python, or commercial statistical packages)
Procedure:
-
Video Recording Setup:
-
Position the camera to capture a clear view of all wells in the multi-well plate.
-
Use an infrared light source that is not visible to the tadpoles for recording during the dark phase of the light:dark cycle.
-
Configure the recording software to capture video for the entire experimental duration.
-
-
Automated Tracking:
-
Use the video tracking software to automatically track the movement of each tadpole. The software should be able to calculate parameters such as:
-
Total distance moved
-
Velocity
-
Time spent active vs. inactive
-
-
-
Defining Sleep Bouts:
-
Based on the behavioral criteria for a sleep-like state, define a "sleep bout" in your analysis software. This is typically a period of inactivity (velocity below a certain threshold) for a minimum duration (e.g., ≥ 60 seconds).
-
-
Data Analysis:
-
Quantify the following sleep-wake parameters for each tadpole:
-
Total Sleep Time: The cumulative duration of all sleep bouts.
-
Sleep Bout Number: The total number of sleep bouts.
-
Mean Sleep Bout Duration: The average length of a sleep bout.
-
Sleep Latency: The time from the start of the dark phase to the first sleep bout.
-
Waking Activity: The total distance moved or time spent active during the recording period.
-
Sleep Fragmentation: The number of transitions between sleep and wake states.
-
-
Perform statistical analysis to compare the effects of different orexin B concentrations to the vehicle control.
-
References
- 1. biorxiv.org [biorxiv.org]
- 2. X-Tracker: Automated Analysis of Xenopus Tadpole Visual Avoidance Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A behaviorally related developmental switch in nitrergic modulation of locomotor rhythmogenesis in larval Xenopus tadpoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Orexin A enhances food intake in bullfrog larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Xenopus Orexin B Peptide Synthesis
Welcome to the technical support center for the synthesis of Xenopus orexin (B13118510) B peptide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this 28-amino acid neuropeptide.
Frequently Asked Questions (FAQs)
Q1: What is the amino acid sequence of Xenopus orexin B?
This compound is a 28-amino acid peptide. While the exact sequence can be found in relevant literature, it is crucial for planning the synthesis strategy, particularly noting the presence of residues like proline and hydrophobic amino acids which can present challenges.
Q2: What are the most common challenges in synthesizing this compound?
The primary challenges in synthesizing this compound via Solid-Phase Peptide Synthesis (SPPS) include:
-
Aggregation: The growing peptide chain, particularly if it contains hydrophobic residues, can aggregate on the solid support, leading to incomplete reactions and low yield.[1]
-
Difficult Couplings: Steric hindrance, especially around certain amino acid residues, can make the formation of peptide bonds inefficient.
-
Side Reactions: Specific amino acid sequences are prone to undesirable side reactions. For instance, sequences containing proline can lead to diketopiperazine formation, especially at the dipeptide stage.[2] Peptides with aspartic acid can undergo aspartimide formation.[2][3][4]
-
Low Purity of Crude Product: Incomplete reactions and side reactions result in a crude product containing various truncated or modified peptides, complicating purification.
Q3: Which solid-phase synthesis chemistry is recommended for this compound?
Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the most widely used method for solid-phase peptide synthesis and is suitable for this compound.[5][6][7] This approach offers milder deprotection conditions compared to Boc chemistry, which is advantageous for complex peptides.[4]
Q4: What purity level should I aim for, and how is it determined?
The required purity depends on the intended application. For general screening, >70% may be sufficient, while for in-vitro bioassays, >85% is often required. For quantitative studies, a purity of >95% is recommended.[8][9] Peptide purity is typically determined by analytical reversed-phase high-performance liquid chromatography (RP-HPLC) and confirmed by mass spectrometry (MS).[9]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude Peptide | Incomplete Coupling Reactions: Steric hindrance or peptide aggregation preventing complete reaction. | - Double Coupling: Repeat the coupling step for problematic amino acids. - Use a stronger coupling reagent: Reagents like HATU or HBTU can improve efficiency. - Change the solvent: N-Methyl-2-pyrrolidone (NMP) can be a better solvent than Dimethylformamide (DMF) for hydrophobic peptides.[1] - Incorporate Pseudoproline Dipeptides: To disrupt secondary structures that cause aggregation. |
| Peptide Aggregation: Hydrophobic regions of the peptide chain interacting and clumping together on the resin. | - Use a high-swelling resin: PEG-based resins can improve solvation of the peptide chain. - Synthesize at elevated temperatures: This can help to disrupt aggregation. - Incorporate Dmb-Gly derivatives: These can prevent aggregation in Gly-Gly motifs.[10] | |
| Diketopiperazine Formation: Cyclization and cleavage of the dipeptide from the resin, especially with a Proline at the C-terminus. | - Use 2-chlorotrityl chloride resin: The steric hindrance from this resin minimizes this side reaction.[2] - Incorporate the first two amino acids as a dipeptide unit: This bypasses the problematic dipeptide-resin intermediate.[2] | |
| Presence of Unexpected Peaks in HPLC/MS | Aspartimide Formation: If the sequence contains Asp, it can form a cyclic imide, leading to side products. | - Add HOBt to the piperidine (B6355638) deprotection solution: This can reduce the rate of aspartimide formation.[2] - Use optimized cleavage protocols: Specific scavenger cocktails can minimize this side reaction. |
| Incomplete Deprotection: The Fmoc group is not completely removed, leading to truncated sequences. | - Increase deprotection time or use a stronger base: A solution of 20% piperidine in DMF is standard, but time can be extended. - Perform a colorimetric test (e.g., Kaiser test): To confirm complete deprotection before proceeding to the next coupling step. | |
| Side-chain Protecting Group Issues: Premature removal or modification of side-chain protecting groups. | - Ensure orthogonal protection strategy: The side-chain protecting groups should be stable to the Fmoc deprotection conditions. - Use appropriate scavengers during cleavage: To trap reactive cations that can modify sensitive residues. | |
| Poor Solubility of the Purified Peptide | Hydrophobic Nature of the Peptide: The final peptide may be poorly soluble in aqueous solutions. | - Lyophilize from a solution containing a small amount of acetic acid or ammonia: This can improve the solubility of the peptide salt. - Use solubilizing agents: For experimental use, agents like DMSO or acetonitrile (B52724) may be necessary. |
Quantitative Data Summary
While specific yield and purity data for every synthesis of this compound will vary depending on the exact protocol and equipment used, the following table provides representative data that can be expected from a well-optimized solid-phase peptide synthesis.
| Synthesis Stage | Parameter | Expected Value | Notes |
| Crude Peptide | Crude Yield | 60-80% | Calculated based on the initial resin loading. |
| Crude Purity (by HPLC) | 40-70% | Highly dependent on the sequence and synthesis efficiency. | |
| Purified Peptide | Final Yield (after HPLC) | 10-30% | Significant loss occurs during purification. |
| Final Purity (by HPLC) | >95% | For most research applications. |
Note: These are generalized values. The synthesis of a "difficult" sequence may result in lower yields.[9]
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound (Fmoc/tBu Strategy)
This protocol outlines a standard manual solid-phase synthesis of a 28-amino acid peptide like this compound.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activation base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% Piperidine in DMF
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Washing solvent: Isopropanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water
-
Precipitation solvent: Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HBTU/HOBt in DMF.
-
Add 8 equivalents of DIPEA and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours.
-
Perform a Kaiser test to check for complete coupling (a negative test indicates completion). If the test is positive, repeat the coupling.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat Cycle: Repeat steps 2 and 3 for each amino acid in the this compound sequence.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 2: Purification of Synthetic this compound by RP-HPLC
Materials:
-
Crude this compound peptide
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small percentage of acetonitrile or DMSO can be added.
-
HPLC Separation:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).
-
Inject the dissolved crude peptide onto the column.
-
Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient might be 5% to 65% B over 60 minutes. The optimal gradient should be determined empirically.
-
Monitor the elution profile at 220 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peak that represents the full-length peptide.
-
Analysis: Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm the purity and identity of the peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.
Visualizations
This compound Synthesis Workflow
Caption: Workflow for the solid-phase synthesis of this compound.
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound via the OX2R.
References
- 1. biotage.com [biotage.com]
- 2. peptide.com [peptide.com]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. genscript.com [genscript.com]
- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 10. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Technical Support Center: Optimizing Xenopus Orexin B Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of orexin (B13118510) B in Xenopus laevis and Xenopus tropicalis.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for orexin B administration in Xenopus?
A1: Currently, there is no established optimal in vivo dose of orexin B specifically for Xenopus. However, based on studies in other vertebrate models, a starting point can be extrapolated. In rats, intracerebroventricular (ICV) injections of 3 nM and 30 nM orexin B have been shown to stimulate food intake. In sheep, ICV administration of 0.3 µg/kg body weight of orexin B was effective in increasing food intake[1].
For Xenopus, it is advisable to start with a low dose and perform a dose-response curve to determine the optimal concentration for the desired physiological effect. A suggested starting range for ICV injection in adult Xenopus could be in the low nanomolar range, taking into account the smaller brain volume compared to mammals.
Q2: What is the best route of administration for orexin B in Xenopus?
A2: Intracerebroventricular (ICV) injection is a common and effective method for delivering neuropeptides directly to the central nervous system, bypassing the blood-brain barrier[2]. This method ensures that orexin B reaches its target receptors in the brain. For systemic effects, intraperitoneal (IP) or dorsal lymph sac injections are also options, though higher doses may be required.
Q3: How should I prepare orexin B for in vivo injection?
A3: Orexin B is a peptide and requires careful handling to ensure its stability and solubility. It is recommended to dissolve orexin B in a sterile, isotonic vehicle solution. Amphibian Phosphate-Buffered Saline (APBS) or a similar frog-specific saline solution is a suitable choice[3]. For peptides with lower solubility, a small amount of a solubilizing agent like DMSO can be used, followed by dilution in the saline vehicle. Always prepare fresh solutions before each experiment to avoid degradation.
Q4: What are the known effects of orexin B in amphibians?
A4: The orexin system is conserved in amphibians and is involved in regulating arousal, feeding, and energy homeostasis[4][5][6]. Orexinergic neurons have been identified in the hypothalamus of various amphibian species, with projections throughout the brain[4]. In bullfrog tadpoles, the orexin system has been implicated in the modulation of respiratory responses to hypercapnia[6]. Exogenous administration of orexin B is expected to influence similar physiological processes in Xenopus.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect after orexin B administration. | Inadequate Dosage: The administered dose may be too low to elicit a response. | Perform a dose-response study, gradually increasing the concentration of orexin B. Refer to dosages used in other species as a starting point and adjust for Xenopus. |
| Peptide Degradation: Orexin B may have degraded due to improper storage or handling. | Store orexin B lyophilized at -20°C or as recommended by the supplier. Reconstitute just before use and avoid repeated freeze-thaw cycles. | |
| Incorrect Administration: The injection may not have reached the target area (e.g., ventricles in ICV injection). | Refine your injection technique. Use a dye like Evans Blue in a pilot experiment to confirm the injection site. For ICV, ensure proper stereotaxic coordinates are used. | |
| High mortality or adverse effects in experimental animals. | Toxicity from High Dosage: The administered dose may be too high. | Start with a lower dose and carefully observe the animals for any signs of distress. |
| Vehicle Solution Issue: The vehicle solution may be non-isotonic or contain toxic components. | Use a sterile, amphibian-specific saline solution like APBS. If using a solubilizing agent like DMSO, ensure the final concentration is well below toxic levels. | |
| Variability in experimental results. | Inconsistent Dosing: Inaccurate or inconsistent volumes being injected. | Use calibrated microinjection equipment to ensure precise and repeatable administration volumes. |
| Biological Variability: Differences in age, weight, or developmental stage of the animals. | Use animals of a consistent age, weight, and developmental stage (e.g., Nieuwkoop and Faber stages for tadpoles) within and between experimental groups. |
Quantitative Data Summary
The following table summarizes orexin B dosages used in other vertebrate models, which can serve as a reference for designing experiments in Xenopus.
| Species | Route of Administration | Effective Dosage | Observed Effect | Reference |
| Rat | Intracerebroventricular (ICV) | 3 nM and 30 nM | Increased food intake | - |
| Sheep | Intracerebroventricular (ICV) | 0.3 µg/kg BW | Increased food intake | [1] |
| Rat | Intranasal | 10 µM and 50 µM | Improved neurologic recovery after cardiac arrest | [7] |
Experimental Protocols
Protocol for Intracerebroventricular (ICV) Injection in Adult Xenopus laevis
This protocol is adapted from methods used for delivering substances to the Xenopus brain[8].
Materials:
-
Orexin B
-
Sterile Amphibian Phosphate-Buffered Saline (APBS)
-
Anesthetic (e.g., 0.02% tricaine (B183219) methanesulfonate, MS-222)
-
Microinjection setup with a glass micropipette
-
Stereotaxic apparatus (optional, but recommended for accuracy)
-
Surgical tools for making a small incision
Procedure:
-
Anesthesia: Anesthetize the adult frog by immersion in 0.02% MS-222 solution until it is unresponsive to a gentle pinch.
-
Preparation of Orexin B Solution: Dissolve orexin B in sterile APBS to the desired concentration. Prepare the solution fresh for each experiment.
-
Injection Site: Secure the anesthetized frog in a stereotaxic apparatus or a custom-made holder. Make a small incision in the skin over the skull to expose the injection site. The target is the brain ventricle.
-
Injection: Carefully lower the glass micropipette through the skull into the ventricle. A predetermined coordinate based on anatomical landmarks should be used.
-
Administration: Inject a small volume (e.g., 1-5 µl) of the orexin B solution slowly into the ventricle.
-
Recovery: After injection, suture the incision if necessary and allow the frog to recover in fresh, well-aerated water. Monitor the animal closely until it regains normal posture and activity.
Visualizations
Caption: Orexin B signaling pathway in vertebrates.
Caption: Experimental workflow for in vivo orexin B studies in Xenopus.
References
- 1. Effect of intracerebroventricular orexin-B on food intake in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journalofherpetology [journal-of-herpetology.kglmeridian.com]
- 4. Comparative immunohistochemical analysis of the distribution of orexins (hypocretins) in the brain of amphibians - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evolution of Orexin Neuropeptide System: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Intranasal Orexin After Cardiac Arrest Leads to Increased Electroencephalographic Gamma Activity and Enhanced Neurologic Recovery in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Development of an Acute Method to Deliver Transgenes Into the Brains of Adult Xenopus laevis [frontiersin.org]
solubility and stability of Xenopus orexin B peptide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of Xenopus orexin (B13118510) B peptide for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the amino acid sequence of Xenopus laevis orexin B?
The putative mature Xenopus laevis orexin B is a 28-amino acid peptide.[1][2] Its sequence is highly similar to its mammalian counterparts, with the C-terminal region being particularly conserved.[3]
Q2: What are the general solubility characteristics of Xenopus orexin B?
Q3: How should I store this compound peptide?
For long-term stability, lyophilized orexin B peptides should be stored at -20°C or colder. Once reconstituted in a solvent, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to peptide degradation.
Q4: What are the known receptors for this compound?
This compound acts as a potent agonist for the orexin 2 receptor (OX2R).[3] While it can also bind to the orexin 1 receptor (OX1R), it generally shows a higher affinity for OX2R.[3] This is a characteristic shared with other orexin B peptides.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound peptide in experimental settings.
Solubility Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Peptide does not dissolve in water or aqueous buffer. | The peptide may have a net neutral charge at the buffer's pH or contain a significant number of hydrophobic residues, leading to poor aqueous solubility. | 1. pH Adjustment: Based on the amino acid sequence, determine the peptide's isoelectric point (pI). Adjust the pH of the buffer to be at least two units away from the pI to increase the net charge and enhance solubility. For basic peptides, use a slightly acidic buffer. For acidic peptides, use a slightly basic buffer. 2. Use of Organic Solvents: For highly hydrophobic peptides, dissolve the peptide in a small amount of a sterile, compatible organic solvent such as DMSO. Once fully dissolved, slowly add the aqueous buffer to the desired final concentration while gently vortexing. 3. Sonication: Gentle sonication can help to break up aggregates and facilitate dissolution. |
| Precipitation occurs after adding the peptide to a complex medium (e.g., cell culture media). | The peptide may be interacting with components of the medium, leading to precipitation. The final concentration may also exceed its solubility limit in that specific medium. | 1. Test Solubility in Medium: Before preparing a large batch, test the solubility of a small aliquot of the peptide in the specific medium at the desired final concentration. 2. Optimize Dilution: If direct dilution causes precipitation, try a stepwise dilution. First, dissolve the peptide in a minimal amount of a suitable solvent (e.g., DMSO), and then add this stock solution dropwise to the pre-warmed medium while stirring. |
Stability Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of biological activity over time in solution. | The peptide may be degrading due to proteolysis, oxidation, or repeated freeze-thaw cycles. The storage conditions (temperature, pH) may not be optimal. | 1. Aliquot and Store Properly: After reconstitution, aliquot the peptide solution into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. 2. Use Protease Inhibitors: If working with biological samples that may contain proteases, consider adding a protease inhibitor cocktail to your experimental buffer. 3. pH and Temperature Control: Maintain the peptide solution at a stable, appropriate pH and temperature for the duration of the experiment. Avoid prolonged exposure to high temperatures. |
| Inconsistent experimental results. | This could be due to inaccurate peptide concentration resulting from incomplete solubilization or degradation. | 1. Confirm Solubilization: Ensure the peptide is fully dissolved before use. A clear solution should be observed. If particulates are present, centrifuge the solution and use the supernatant, though this may affect the final concentration. 2. Assess Peptide Integrity: If degradation is suspected, the integrity of the peptide can be assessed using techniques like High-Performance Liquid Chromatography (HPLC). |
Experimental Protocols
Protocol for Determining Peptide Solubility
This protocol provides a general method for assessing the solubility of this compound in a given solvent.
Materials:
-
Lyophilized this compound peptide
-
Solvents to be tested (e.g., sterile water, PBS, DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
-
Microcentrifuge
Method:
-
Weigh a small, precise amount of the lyophilized peptide (e.g., 1 mg) into a pre-weighed microcentrifuge tube.
-
Add a small, defined volume of the test solvent (e.g., 100 µL) to the tube.
-
Gently vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the peptide is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.
-
Visually inspect the solution for any remaining particulate matter. A completely dissolved peptide will result in a clear solution.
-
If the peptide is fully dissolved, you can calculate the solubility in mg/mL. If not, incrementally add more solvent and repeat steps 3-5 until the peptide is fully dissolved to determine the approximate solubility limit.
-
For a more quantitative assessment, centrifuge the solution at high speed (e.g., 14,000 x g) for 15 minutes. Carefully collect the supernatant and measure its concentration using a suitable method (e.g., UV-Vis spectroscopy at 280 nm, if the peptide contains aromatic residues, or a peptide quantification assay).
Protocol for Assessing Peptide Stability by HPLC
This protocol outlines a method to monitor the stability of this compound in solution over time using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Materials:
-
Reconstituted this compound peptide solution
-
Incubator or water bath at the desired temperature(s)
-
Buffers at various pH values to be tested
-
RP-HPLC system with a C18 column
-
Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile phase B: 0.1% TFA in acetonitrile
-
Autosampler vials
Method:
-
Prepare solutions of this compound at a known concentration in the buffers of interest (e.g., pH 5, 7, and 9).
-
Divide each solution into aliquots in autosampler vials.
-
Store the aliquots at the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot from each condition.
-
Immediately analyze the sample by RP-HPLC.
-
Injection Volume: 20 µL
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm particle size
-
Detection: UV at 214 nm and/or 280 nm
-
Gradient: A linear gradient from 5% to 95% mobile phase B over a suitable time (e.g., 30 minutes) is a good starting point. The gradient should be optimized to achieve good separation of the intact peptide from any degradation products.
-
-
Integrate the peak area of the intact this compound peptide at each time point.
-
Calculate the percentage of the remaining intact peptide at each time point relative to the initial time point (t=0).
-
Plot the percentage of intact peptide versus time to determine the degradation kinetics and estimate the half-life under each condition.
Visualizations
Caption: Orexin B signaling pathway.
Caption: Workflow for assessing peptide stability.
References
proper storage and handling of Xenopus orexin B
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and experimental use of Xenopus orexin (B13118510) B.
Frequently Asked Questions (FAQs)
Q1: What is Xenopus orexin B and what is its primary mechanism of action?
This compound is a neuropeptide that acts as a potent and selective agonist for the orexin 2 receptor (OX2R), a G-protein coupled receptor (GPCR).[1][2] Its binding to OX2R primarily activates the Gq signaling pathway, leading to the stimulation of phospholipase C (PLC) and a subsequent increase in intracellular calcium levels.[3] This signaling cascade is crucial for its role in regulating various physiological processes, including the sleep-wake cycle and feeding behavior.
Q2: How should lyophilized this compound be stored?
For optimal stability, lyophilized this compound should be stored at -20°C or -80°C.[4][5] It is recommended to keep the peptide in a desiccator to protect it from moisture. When stored correctly, the lyophilized peptide is stable for extended periods. While it can be stable at room temperature for short periods, such as during shipping, long-term storage at room temperature is not recommended.[1][5]
Q3: What is the recommended procedure for reconstituting this compound?
To reconstitute this compound, use a sterile, high-purity solvent such as sterile distilled water or a buffer appropriate for your experimental setup. Briefly centrifuge the vial before opening to ensure the powder is at the bottom. Slowly add the desired volume of solvent to the vial and gently swirl or pipette up and down to dissolve the peptide completely. Avoid vigorous shaking, as this can cause aggregation.
Q4: How should reconstituted this compound be stored?
Reconstituted this compound solutions are less stable than the lyophilized powder. For short-term storage (up to one week), solutions can be kept at 4°C. For long-term storage, it is crucial to aliquot the solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[4][5]
Storage and Stability Guidelines
The stability of this compound is critical for obtaining reliable and reproducible experimental results. The following table summarizes the recommended storage conditions.
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized | -20°C to -80°C | Long-term | Store in a desiccator; protect from light. |
| Room Temperature | Short-term (days) | Suitable for shipping; avoid prolonged exposure. | |
| Reconstituted | 4°C | Short-term (≤ 1 week) | Use for immediate experimental needs. |
| -20°C to -80°C | Long-term (months) | Aliquot to avoid freeze-thaw cycles.[4][5] |
Orexin B Signaling Pathway
The binding of this compound to the OX2R initiates a signaling cascade that results in an increase in intracellular calcium.
Caption: Orexin B signaling pathway via the OX2 receptor.
Experimental Protocols
Protocol 1: In Vitro Calcium Imaging Assay
This protocol outlines a cell-based assay to measure the increase in intracellular calcium following the application of this compound.
Caption: Workflow for an in vitro calcium imaging assay.
Methodology:
-
Cell Culture: Culture a cell line (e.g., CHO or HEK293) stably or transiently expressing the Xenopus or human orexin 2 receptor (OX2R).
-
Cell Plating: Seed the cells into a black, clear-bottom 96-well plate at an optimal density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, according to the manufacturer's instructions (typically 30-60 minutes at 37°C).[3]
-
Ligand Preparation: Reconstitute and prepare serial dilutions of this compound in the assay buffer.
-
Agonist Application: Use a fluorescence plate reader with automated injection to add the this compound dilutions to the wells.
-
Fluorescence Measurement: Measure the fluorescence intensity before and in real-time after the addition of the agonist.
-
Data Analysis: Calculate the change in fluorescence intensity for each concentration. Plot the change in fluorescence against the log of the agonist concentration to generate a dose-response curve and determine the EC50 value.[3]
Troubleshooting Guide
Encountering issues in your experiments is common. This guide provides solutions to frequently observed problems.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No or Low Signal | 1. Inactive peptide due to improper storage or handling. 2. Low receptor expression in cells. 3. Suboptimal dye loading. | 1. Use a fresh aliquot of this compound. Verify storage conditions. 2. Confirm receptor expression via Western blot or qPCR. 3. Optimize dye concentration and incubation time. |
| High Background Signal | 1. Constitutive (agonist-independent) receptor activity. 2. Autofluorescence of the compound or plate. 3. Cell stress or death. | 1. If possible, use an inverse agonist to reduce basal activity. 2. Run a control with compound and no cells. 3. Ensure cells are healthy and not overgrown. |
| Inconsistent Results | 1. Variability in cell passage number. 2. Pipetting errors. 3. Inconsistent incubation times. 4. Edge effects in the microplate. | 1. Use cells within a consistent and low passage number range.[3] 2. Calibrate pipettes regularly and use appropriate techniques.[6][7] 3. Use automated injectors for precise timing. 4. Avoid using the outer wells of the plate for samples; fill them with buffer instead.[6] |
| Unexpected EC50 Value | 1. Incorrect peptide concentration. 2. Degradation of the peptide. 3. Assay conditions affecting ligand binding. | 1. Verify the concentration of the stock solution. 2. Use a fresh stock of this compound. 3. Check pH and salt concentration of the assay buffer. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure, tissue distribution, and pharmacological characterization of Xenopus orexins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Orexin B / Hypocretin-2 (Rat, Mouse, Porcine) - Antibody for Immunohistochemistry [phoenixbiotech.net]
- 5. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. azurebiosystems.com [azurebiosystems.com]
Technical Support Center: Xenopus Orexin B Immunohistochemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in performing successful immunohistochemistry (IHC) for orexin (B13118510) B in Xenopus.
Frequently Asked Questions (FAQs)
Q1: Which orexin B antibody is recommended for use in Xenopus?
A1: The selection of a primary antibody is critical for successful IHC. While several commercial antibodies are available for orexin B, it is essential to choose one that has been validated for use in amphibians, specifically Xenopus laevis or Xenopus tropicalis. The amino acid sequence of Xenopus orexin B has some substitutions compared to its human counterpart, which could affect antibody binding.[1] Always check the manufacturer's datasheet for species reactivity and recommended applications. If the antibody has not been validated in Xenopus, it is advisable to perform a sequence alignment to check for homology with the immunogen sequence and conduct thorough validation experiments, such as Western blotting on Xenopus brain tissue extracts.
Q2: What is the expected localization of orexin B-immunoreactive neurons in the Xenopus brain?
A2: In Xenopus, orexin-containing neurons are primarily localized in the ventral hypothalamic nucleus.[2] A dense network of immunoreactive fibers can be observed in various regions of the brain, a distribution pattern that is similar to what is seen in mammals.[2] In amphibians more broadly, orexin-immunoreactive cells are found in the hypothalamus, with notable presence in the suprachiasmatic nucleus and to a lesser degree in the preoptic area and tuberal region.[3]
Q3: Should I perform whole-mount IHC or IHC on tissue sections for Xenopus?
A3: The choice between whole-mount IHC and IHC on sections depends on your research question.
-
Whole-mount IHC is ideal for visualizing the three-dimensional organization of the orexin system in whole embryos or tadpoles, preserving the overall architecture.[4] However, antibody penetration into the deeper tissues of larger specimens can be a challenge.[5]
-
IHC on tissue sections (either cryosections or paraffin-embedded sections) provides excellent internal resolution and is suitable for detailed cellular and subcellular localization of orexin B.[5][6] This method is generally preferred for adult brains or when analyzing specific internal structures.
Troubleshooting Guide
Issue 1: Weak or No Signal
Q: I am not getting any staining or the signal is very weak. What are the possible causes and solutions?
A: Weak or no signal is a common issue in IHC and can stem from several factors in the protocol.[7][8][9]
| Probable Cause | Recommended Solution |
| Primary Antibody Issues | - Confirm Antibody Suitability: Ensure the primary antibody is validated for IHC and recognizes this compound.[7][10] Check the datasheet for recommended applications and species reactivity.[8] - Incorrect Concentration: The antibody may be too dilute. Perform a titration experiment to determine the optimal concentration. Start with the manufacturer's recommended dilution and test a range of dilutions (e.g., 1:100, 1:250, 1:500).[7] - Improper Storage: Verify that the antibody has been stored correctly according to the manufacturer's instructions to avoid loss of activity. Avoid repeated freeze-thaw cycles.[9] |
| Suboptimal Antigen Retrieval | - Method and Buffer: For formalin-fixed tissues, antigen retrieval is a critical step to unmask the epitope.[7][11] The choice of method, either heat-induced epitope retrieval (HIER) or proteolytic-induced epitope retrieval (PIER), and the buffer composition are crucial.[11][12] HIER is generally more successful than PIER.[11][12] - Optimization: The temperature and incubation time for HIER must be optimized. Insufficient heating can lead to incomplete epitope unmasking.[7] Common HIER buffers include citrate (B86180) buffer (pH 6.0) and Tris-EDTA (pH 9.0).[7] |
| Secondary Antibody/Detection System Problems | - Incompatibility: Ensure the secondary antibody is compatible with the host species of the primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbit).[7][8] - Inactive Reagents: Test the detection system to ensure it is active.[7] For enzymatic detection, ensure the substrate and chromogen are fresh and prepared correctly.[8] - Insufficient Amplification: If the target protein is expressed at low levels, consider using a signal amplification system, such as a biotin-based detection system (e.g., ABC kit) or a polymer-based detection system.[8][13] |
| Tissue Processing Issues | - Over-fixation: Excessive fixation can mask epitopes to the point where antigen retrieval is ineffective.[7] Reduce the fixation time or try a different fixative. - Inadequate Permeabilization: For whole-mount IHC, insufficient permeabilization will prevent the antibody from reaching the target.[14][15] Increase the duration or concentration of the permeabilizing agent (e.g., Triton X-100 or Tween 20).[14][16] |
Issue 2: High Background Staining
Q: My slides have high background staining, which is obscuring the specific signal. How can I reduce it?
A: High background can be caused by non-specific binding of antibodies or issues with the detection system.[17][18]
| Probable Cause | Recommended Solution |
| Non-Specific Antibody Binding | - Primary Antibody Concentration Too High: This is a common cause of high background.[7] Perform an antibody titration to find the optimal concentration that provides a strong signal with low background.[7][8] Incubating at 4°C overnight instead of a shorter time at room temperature can also help.[9] - Insufficient Blocking: The blocking step is crucial to prevent non-specific binding.[19] Increase the blocking incubation time or change the blocking reagent.[17] Common blocking agents include normal serum from the same species as the secondary antibody, bovine serum albumin (BSA), or non-fat dry milk.[17][19][20] - Secondary Antibody Cross-Reactivity: The secondary antibody may be binding non-specifically to the tissue. Use a secondary antibody that has been pre-adsorbed against the species of your sample.[8] Running a control with only the secondary antibody can help identify this issue.[8][9] |
| Endogenous Enzyme Activity | - Peroxidase/Phosphatase Activity: If using an HRP or AP-conjugated secondary antibody, endogenous enzyme activity in the tissue can cause background staining.[19] Quench endogenous peroxidase activity with a 3% hydrogen peroxide solution before primary antibody incubation.[7] For AP, use levamisole (B84282) in the substrate solution.[21] |
| Issues with Tissue Sections | - Drying Out: Allowing the tissue sections to dry out during the staining procedure can cause high background.[9] Use a humidified chamber for incubations.[9] - Inadequate Deparaffinization: For paraffin (B1166041) sections, incomplete removal of wax can lead to patchy, non-specific staining.[13] Ensure complete deparaffinization with fresh xylene.[22] |
Experimental Protocols
General Immunohistochemistry Workflow
Below is a generalized workflow for immunohistochemistry. Specific incubation times and concentrations will require optimization.
Caption: General workflow for immunohistochemistry.
Detailed Protocol for IHC on Xenopus Brain Sections
This protocol provides a starting point and should be optimized for your specific antibody and tissue.
1. Tissue Preparation
-
Fix dissected Xenopus brains in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) at 4°C overnight.
-
Cryoprotect the tissue by incubating in a series of sucrose (B13894) solutions (10%, 20%, 30% in PBS) until the tissue sinks.
-
Embed the tissue in OCT compound and freeze.
-
Cut cryosections (10-20 µm) and mount them on charged slides.
2. Staining
-
Rehydration and Antigen Retrieval:
-
Wash slides in PBS to remove OCT.
-
Perform heat-induced antigen retrieval (HIER) by incubating slides in sodium citrate buffer (10 mM, pH 6.0) at 95-100°C for 20-40 minutes. Allow slides to cool to room temperature.
-
-
Blocking Endogenous Enzymes:
-
Permeabilization and Blocking:
-
Primary Antibody Incubation:
-
Dilute the anti-orexin B primary antibody in the blocking solution to its optimal concentration (determined by titration).
-
Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.[5]
-
-
Secondary Antibody Incubation:
-
Wash slides three times in PBST for 5-10 minutes each.
-
Incubate with the appropriate secondary antibody (e.g., biotinylated goat anti-rabbit or fluorescently labeled goat anti-rabbit) diluted in PBST for 1-2 hours at room temperature.[5]
-
-
Signal Detection:
-
For chromogenic detection: Wash slides in PBST. Incubate with an avidin-biotin-enzyme complex (ABC kit) as per the manufacturer's instructions. Develop the signal with a suitable chromogen substrate (e.g., DAB).
-
For fluorescent detection: Wash slides in PBST.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with a nuclear stain like hematoxylin (for chromogenic) or DAPI (for fluorescent) if desired.
-
Dehydrate the sections through a graded series of ethanol (B145695) and clear in xylene (for chromogenic).
-
Mount with an appropriate mounting medium.
-
Orexin Signaling Pathway
Orexins exert their effects by binding to two G-protein coupled receptors (GPCRs), orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R).[23][24] This binding initiates several downstream signaling cascades.[25][26] A hallmark of orexin receptor activation is an increase in intracellular calcium.[23][26]
Caption: Simplified orexin B signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure, tissue distribution, and pharmacological characterization of Xenopus orexins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Evolution of Orexin Neuropeptide System: Structure and Function [frontiersin.org]
- 4. IHC staining protocol for whole mount samples | Abcam [abcam.com]
- 5. High-Throughput Xenopus laevis Immunohistochemistry Using Agarose Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In situ hybridization and immunostaining of Xenopus brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 8. origene.com [origene.com]
- 9. Immunohistochemistry Troubleshooting | Antibodies.com [antibodies.com]
- 10. Immunohistochemistry Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 11. Antigen Retrieval Methods: R&D Systems [rndsystems.com]
- 12. sinobiological.com [sinobiological.com]
- 13. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 14. scispace.com [scispace.com]
- 15. Whole-mount RNA in situ hybridization and immunofluorescence of Xenopus embryos and tadpoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. escholarship.org [escholarship.org]
- 17. bosterbio.com [bosterbio.com]
- 18. sinobiological.com [sinobiological.com]
- 19. IHC Blocking | Proteintech Group [ptglab.com]
- 20. Blocking Strategies for IHC | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. bma.ch [bma.ch]
- 22. youtube.com [youtube.com]
- 23. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 24. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Orexin/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Orexin B Antibody Cross-Reactivity in Xenopus
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using antibodies against orexin (B13118510) B in Xenopus models. Given the potential for cross-reactivity and species-specific differences, rigorous validation is essential for reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: Can I use an antibody raised against mammalian orexin B in Xenopus?
A1: It is possible, but requires careful validation. Xenopus laevis orexin B is a 28-amino acid peptide that shares significant homology with its mammalian counterparts, particularly in the C-terminal region.[1][2] However, there are seven amino acid substitutions compared to human orexin B, which can affect antibody binding.[2] Studies in other amphibian species, such as the frog Rana ridibunda, have successfully used antibodies against rat orexin for immunohistochemistry, suggesting that cross-species reactivity is achievable. It is crucial to select an antibody raised against an epitope that is conserved between the immunizing species and Xenopus.
Q2: How can I check the sequence homology between the antibody's immunogen and Xenopus orexin B?
A2: First, identify the immunogen sequence from the antibody's datasheet. Then, retrieve the amino acid sequence for Xenopus laevis prepro-orexin from a protein database like UniProt or NCBI. Align the immunogen sequence with the this compound sequence using a basic alignment tool to check for conservation. The C-terminal 10 residues are highly conserved across species.[1]
Q3: What are the most critical validation steps for an orexin B antibody in Xenopus?
A3: The single most critical validation experiment is a peptide competition/absorption assay.[3][4] This involves pre-incubating the antibody with the peptide immunogen before using it for staining. A specific antibody will show a significant reduction or complete elimination of signal after pre-incubation, while non-specific signals will remain. Additionally, performing Western blots on Xenopus brain tissue can help verify that the antibody recognizes a protein of the correct molecular weight.
Q4: My immunohistochemistry (IHC) with an anti-orexin B antibody is not working in Xenopus brain tissue. What should I do?
A4: "No signal" issues can arise from several factors. First, confirm that your antibody is suitable for IHC, as not all antibodies work in every application.[5] The fixation protocol is also critical; inadequate fixation can lead to poor antigen preservation, while over-fixation can mask the epitope.[5] Consider optimizing your antigen retrieval method (both heat-induced and enzymatic options) as this is often necessary to unmask the epitope in fixed tissues. Finally, ensure your primary and secondary antibody concentrations are optimized for Xenopus tissue, which may require different dilutions than those recommended for mammalian tissues.
Q5: I am seeing high background or non-specific staining in my IHC/Western blot. How can I reduce it?
A5: High background can be due to several factors. Ensure you have an adequate blocking step; using normal serum from the same species as your secondary antibody is recommended.[6] The concentrations of both the primary and secondary antibodies may be too high, leading to non-specific binding; try titrating these down.[2] Inadequate washing between antibody incubation steps can also contribute to high background.[7][8] For IHC, autofluorescence of the tissue itself can be an issue; examine an unstained section under the microscope to assess this.[7]
Troubleshooting Guide
Problem 1: Weak or No Signal in Immunohistochemistry (IHC) or Western Blot
| Possible Cause | Troubleshooting Steps |
| Poor Antibody Cross-Reactivity | The epitope recognized by the antibody is not conserved in this compound. Perform a sequence alignment to verify homology. If homology is low, select a different antibody. |
| Suboptimal Antibody Dilution | The recommended dilution (usually for mammalian tissue) is not suitable for Xenopus. Perform a titration experiment to determine the optimal primary antibody concentration. |
| Ineffective Antigen Retrieval (IHC) | The orexin B epitope is masked by fixation. Optimize the antigen retrieval method. Try different buffers (e.g., citrate (B86180) pH 6.0, Tris-EDTA pH 9.0) and vary the heating time and temperature. |
| Incorrect Tissue Preparation | Tissues may be improperly fixed or processed. Ensure adequate fixation time without over-fixation. For Western blots, ensure complete homogenization and protein extraction from the tissue. |
| Low Protein Expression | The expression level of orexin B in the target tissue may be below the detection limit. Use a positive control tissue known to express high levels of orexin B (e.g., mammalian hypothalamus) to confirm the antibody is working. |
| Inactive Reagents | The primary or secondary antibody, or the detection reagents (e.g., HRP substrate), may have lost activity. Use fresh reagents and ensure antibodies have been stored correctly. |
Problem 2: High Background or Non-Specific Staining
| Possible Cause | Troubleshooting Steps |
| Primary Antibody Concentration Too High | An overly concentrated primary antibody can lead to non-specific binding. Decrease the antibody concentration systematically (e.g., 1:500, 1:1000, 1:2000). |
| Inadequate Blocking | Non-specific sites on the tissue are not sufficiently blocked. Increase the blocking time (e.g., to 1-2 hours at room temperature) and use 5-10% normal serum from the species of the secondary antibody. |
| Secondary Antibody Non-Specificity | The secondary antibody is cross-reacting with endogenous proteins. Run a "secondary antibody only" control (omit the primary antibody). If staining persists, consider using a pre-adsorbed secondary antibody. |
| Insufficient Washing | Unbound antibodies are not adequately washed away. Increase the number and duration of wash steps, and consider adding a mild detergent like Tween-20 to your wash buffer. |
| Endogenous Enzyme Activity (for HRP/AP detection) | Endogenous peroxidases or phosphatases in the tissue can react with the substrate. Quench endogenous peroxidase activity with a hydrogen peroxide treatment before the blocking step. |
Experimental Protocols
Key Experiment: Peptide Competition Assay for Antibody Validation
This protocol is essential to confirm the specificity of the anti-orexin B antibody.
Methodology:
-
Determine Optimal Antibody Dilution: First, optimize and determine the antibody dilution that provides a clear, positive signal in your primary application (IHC or Western Blot) using Xenopus brain tissue.
-
Prepare Antibody Solutions: Prepare two identical tubes of the primary antibody at twice the optimal working concentration (2x) in your antibody dilution buffer.
-
Tube A (Blocked Antibody): Add the orexin B blocking peptide. The molar ratio of peptide to antibody should be high, typically ranging from 10:1 to 100:1 by weight. For example, for every 1 µg of antibody, add 10-100 µg of peptide.
-
Tube B (Control Antibody): Add an equivalent volume of PBS or a non-homologous control peptide.
-
-
Incubation: Incubate both tubes for at least 2 hours at room temperature or overnight at 4°C with gentle rotation to allow the antibody and peptide to form complexes.[3][4]
-
Centrifugation (Optional but Recommended): Centrifuge the tubes at ~14,000 x g for 15-20 minutes to pellet any large immune complexes that may have formed.[3]
-
Application: Use the supernatant from each tube as your primary antibody solution in your standard IHC or Western blot protocol on parallel sections or blots.
-
Analysis:
-
The sample stained with the Control Antibody (Tube B) should show the expected specific staining pattern.
-
The sample stained with the Blocked Antibody (Tube A) should show a complete or significant reduction in the specific signal. If the signal persists, it is likely non-specific.
-
General Protocol: Western Blotting for Orexin B in Xenopus Brain
Methodology:
-
Tissue Homogenization: Dissect the hypothalamus region from the Xenopus brain and immediately homogenize in ice-cold RIPA lysis buffer containing protease inhibitors.
-
Protein Quantification: Centrifuge the homogenate to pellet debris and determine the protein concentration of the supernatant using a standard assay (e.g., BCA).
-
Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Separate the proteins on a 15-18% Tris-Glycine polyacrylamide gel. The expected molecular weight for mature orexin B is ~3 kDa, though it may run differently or be detected as part of the larger prepro-orexin precursor (~14-17 kDa).
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with the anti-orexin B antibody diluted in blocking buffer. This step is typically performed overnight at 4°C with gentle agitation. (Starting dilution recommendations for mammalian tissue are often 1:500-1:3000; this will need optimization).
-
Washing: Wash the membrane three times for 10 minutes each in TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 8.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
Visualizations
Orexin B Antibody Validation Workflow
Caption: Workflow for validating an orexin B antibody for use in Xenopus.
Orexin Receptor Signaling Pathway
Caption: Orexin B signaling through the G-protein coupled orexin receptor 2.
References
- 1. Evolution of Orexin Neuropeptide System: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orexin B/Hypocretin-2 Antibody (NBP2-42905): Novus Biologicals [novusbio.com]
- 3. Comparative immunohistochemical analysis of the distribution of orexins (hypocretins) in the brain of amphibians - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DSpace [helda.helsinki.fi]
- 5. sysy.com [sysy.com]
- 6. Anti-Orexin B antibody [EPR22803-18] (ab255293) | Abcam [abcam.com]
- 7. raybiotech.com [raybiotech.com]
- 8. Orexin receptors and G-protein coupling: evidence for another "promiscuous" seven transmembrane domain receptor [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quenching Autofluorescence in Xenopus Brain Tissue Staining
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when quenching autofluorescence in Xenopus brain tissue staining.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is causing the high background fluorescence in my Xenopus brain tissue slides?
High background fluorescence, or autofluorescence, is a common issue in fluorescence microscopy that can obscure the specific signal from your fluorescent probes. In Xenopus brain tissue, this can originate from several sources:
-
Endogenous Fluorophores: Molecules naturally present in the tissue can fluoresce. Common culprits in brain tissue include lipofuscin (age pigment), collagen, elastin, flavins, and red blood cells.[1][2][3] Lipofuscin, in particular, accumulates in neural tissues and is a significant source of autofluorescence.[4][5]
-
Fixation: Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can induce fluorescence by reacting with amines in the tissue to form fluorescent products.[1][2]
-
Yolk Platelets: In embryonic and larval Xenopus tissues, residual yolk platelets can be a major source of autofluorescence.[6]
-
Pigments: Surface pigments in Xenopus embryos can interfere with fluorescence imaging.[6][7]
-
Reagents: Some reagents used in the staining protocol, such as certain embedding media, can contribute to background fluorescence.
To identify the source, it is helpful to examine an unstained section of your processed tissue under the microscope. If fluorescence is present, it is likely autofluorescence.[8]
Q2: My signal-to-noise ratio is very low. How can I improve it?
A low signal-to-noise ratio means your specific signal is weak compared to the background noise. Here are several strategies to enhance your signal and reduce background:
-
Optimize Antibody Concentrations: Both primary and secondary antibody concentrations should be carefully titrated. Concentrations that are too high can lead to non-specific binding and increased background.[9][10]
-
Improve Washing Steps: Insufficient washing between antibody incubation steps can leave unbound antibodies, contributing to high background.[8][9] Ensure you are washing thoroughly with an appropriate buffer, which may include a mild detergent like Tween-20.[11]
-
Use Blocking Reagents: Proper blocking steps are crucial to prevent non-specific antibody binding.[9] Serum from the same species as the secondary antibody is a common blocking agent.
-
Select the Right Fluorophores: Autofluorescence is often more intense in the shorter wavelength channels (e.g., green).[2][4] If possible, choose fluorophores in the far-red or near-infrared spectrum where endogenous fluorescence is typically lower.[2]
-
Implement a Quenching Protocol: Actively quenching autofluorescence is often necessary for brain tissue. Several methods are available and are detailed in the sections below.
Q3: Which autofluorescence quenching method is best for Xenopus brain tissue?
The optimal quenching method can depend on the specific source of autofluorescence, the developmental stage of the Xenopus, and the fluorophores being used. Sudan Black B (SBB) and commercial reagents like TrueBlack™ are highly effective for lipofuscin, a major contributor to autofluorescence in brain tissue.[1][2][12][13][14]
Here is a summary of common quenching methods:
| Method | Target Autofluorescence | Advantages | Disadvantages |
| Sudan Black B (SBB) | Lipofuscin, lipids[1][3][13] | Highly effective, cost-effective.[1][12] | Can introduce its own background in red/far-red channels[2][15], preparation can be laborious.[1] |
| TrueBlack™ | Lipofuscin[1][3][15] | Very effective, minimal introduction of background fluorescence.[2][15] | More expensive than SBB. |
| Copper (II) Sulfate (CuSO₄) | General autofluorescence[16] | Can be effective in certain channels.[16] | May increase autofluorescence in some channels, effectiveness varies by tissue.[16] |
| Photobleaching | General autofluorescence[17][18] | Simple, no chemical treatment required.[17] | Can be time-consuming, may damage tissue or specific epitopes.[19][20] |
| Ammonia/Ethanol (B145695) | General autofluorescence | Can be effective for frozen sections.[13] | May not work well for paraffin-embedded sections.[12] |
For a general workflow for troubleshooting autofluorescence, see the diagram below.
Caption: A flowchart for troubleshooting high background fluorescence.
Experimental Protocols
Below are detailed protocols for common autofluorescence quenching techniques that can be adapted for Xenopus brain tissue.
Protocol 1: Sudan Black B (SBB) Treatment
SBB is a lipophilic dye that masks autofluorescence from sources like lipofuscin.[1]
Materials:
-
0.1% Sudan Black B (w/v) in 70% ethanol
-
70% ethanol
-
Phosphate-buffered saline (PBS)
Procedure:
-
Complete your standard immunofluorescence staining protocol, including secondary antibody incubation and final washes.
-
Prepare the SBB solution by dissolving 0.1g of Sudan Black B in 100mL of 70% ethanol. Mix well. It is recommended to prepare this solution fresh or filter before use.
-
Incubate the tissue sections in the 0.1% SBB solution for 5-20 minutes at room temperature in the dark.[12][13] The optimal incubation time may need to be determined empirically.
-
Briefly rinse the sections with 70% ethanol for 30 seconds to remove excess SBB.[12]
-
Wash the sections thoroughly in PBS three times for 5 minutes each.[12][13]
-
Mount the coverslips with an appropriate mounting medium and proceed with imaging.
Protocol 2: TrueBlack™ Lipofuscin Autofluorescence Quencher
TrueBlack™ is a commercial reagent designed to quench lipofuscin autofluorescence with minimal off-target effects.[15]
Materials:
-
TrueBlack™ Lipofuscin Autofluorescence Quencher (20x stock)
-
70% ethanol
-
PBS
Procedure (Post-staining application):
-
Perform your immunofluorescence staining protocol up to the final wash steps after secondary antibody incubation.
-
Prepare a 1x TrueBlack™ working solution by diluting the 20x stock 1:20 in 70% ethanol.[2]
-
Blot excess buffer from the slides and cover the tissue sections with the 1x TrueBlack™ solution.
-
Wash the slides three times with PBS.
-
Mount with an aqueous mounting medium.
Note: A pre-treatment protocol is also available and may be preferred to minimize any potential effect on the fluorescent signal.[2] For pre-treatment, all subsequent steps must be carried out without detergent.[2]
Protocol 3: Copper (II) Sulfate (CuSO₄) Treatment
CuSO₄ can be used to quench autofluorescence, particularly in the FITC channel.[16]
Materials:
-
10 mM Copper (II) Sulfate (CuSO₄) in 50 mM ammonium (B1175870) acetate (B1210297) buffer (pH 5.0)[1]
-
PBS with 0.1% Tween-20 (PBST)
Procedure:
-
This treatment can be performed before or after the immunofluorescence protocol.[16]
-
Prepare the CuSO₄ solution.
-
Incubate the tissue sections in the CuSO₄ solution for 90 minutes.[1][16]
-
Wash the sections three times for 15 minutes each with PBST.[16]
-
Proceed with the next steps of your staining protocol or mount for imaging.
The diagram below illustrates a generalized workflow for applying a quenching agent.
Caption: A simplified workflow for applying a chemical quenching agent.
Data Presentation
The following table summarizes the reported effectiveness of various quenching methods on brain tissue, providing a basis for comparison. Note that exact percentages can vary based on tissue type, fixation method, and the specific fluorescence channel.
| Quenching Method | Tissue Type | % Autofluorescence Reduction (Approx.) | Reference |
| Sudan Black B (SBB) | Brain (ICH Model) | 71-76% (DAPI, FITC, Tx Red) | [12] |
| Sudan Black B (SBB) | Brain (TBI Model) | 44-57% (DAPI, FITC, Tx Red) | [12] |
| TrueBlack™ | Mouse Adrenal Cortex | 89-93% | [22] |
| MaxBlock™ | Mouse Adrenal Cortex | 90-95% | [22] |
| TrueBlack™ | Resin-embedded Brain | Up to 90% | [15] |
This technical support guide provides a starting point for addressing autofluorescence in Xenopus brain tissue. Given the unique properties of this model organism, empirical testing and optimization of these protocols are highly recommended for achieving the best results in your specific application.
References
- 1. Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotium.com [biotium.com]
- 3. Autofluorescence Quenching | Visikol [visikol.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Lipofuscin-like autofluorescence within microglia and its impact on studying microglial engulfment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Whole-mount fluorescence immunocytochemistry on Xenopus embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 9. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. biotium.com [biotium.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Frontiers | Blocking autofluorescence in brain tissues affected by ischemic stroke, hemorrhagic stroke, or traumatic brain injury [frontiersin.org]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. Sudan Black B treatment reduces autofluorescence and improves resolution of in situ hybridization specific fluorescent signals of brain sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. atlantisbioscience.com [atlantisbioscience.com]
- 16. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 17. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. bitesizebio.com [bitesizebio.com]
- 21. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 22. Quenching autofluorescence in tissue immunofluorescence [ouci.dntb.gov.ua]
improving signal-to-noise in Xenopus calcium imaging with orexin B
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for utilizing Orexin (B13118510) B to improve signal-to-noise ratios in Xenopus laevis oocyte calcium imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using Xenopus oocytes for calcium imaging studies?
A1: Xenopus oocytes are a favored model system for studying intracellular calcium (Ca²⁺) signaling for several key reasons. Their large size greatly simplifies the microinjection of materials such as cRNAs for expressing foreign receptors (like orexin receptors), calcium indicator dyes, and other reagents.[1][2] Critically, their intracellular calcium release is mediated almost exclusively by the type 1 inositol (B14025) 1,4,5-trisphosphate (IP₃) receptor, as they lack ryanodine (B192298) receptors.[2][3] This provides a simplified and focused system for investigating Gq-coupled receptor signaling pathways without interference from other major calcium release channels.
Q2: How does Orexin B stimulation lead to an increase in intracellular calcium?
A2: Orexin B is a neuropeptide that activates two G-protein coupled receptors (GPCRs), Orexin Receptor 1 (OX₁R) and Orexin Receptor 2 (OX₂R).[4][5] Both receptors can couple to the Gq class of G-proteins.[5] Upon binding Orexin B, the activated Gq protein stimulates phospholipase C (PLC).[6][7] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃).[6][8] IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ and causing a rapid increase in cytosolic calcium concentration.[6][9] This elevation of intracellular Ca²⁺ is a hallmark of orexin receptor activation.[10][11]
Q3: What is the difference between Orexin A and Orexin B in receptor activation?
A3: While both are agonists for the orexin receptors, they exhibit different affinities. OX₁R has a significantly higher affinity for Orexin A than for Orexin B. In contrast, OX₂R binds both Orexin A and Orexin B with similar high affinity.[5] Therefore, Orexin B can be considered a more selective agonist for studying systems where OX₂R is the primary receptor of interest or when trying to distinguish between receptor subtype activities.
Q4: How is the calcium signal typically quantified to determine the signal-to-noise ratio?
A4: Calcium signals are typically quantified by measuring the change in fluorescence intensity of a calcium-sensitive dye over time. To control for variations in dye loading and baseline fluorescence, the signal is often expressed as a ratio.[12] The most common methods are reporting the ratio of fluorescence (F) to the initial baseline fluorescence (F₀), presented as F/F₀, or as the fractional change in fluorescence, ΔF/F₀, where ΔF = (F - F₀).[13] A higher peak ratio following agonist application corresponds to a stronger signal. The signal-to-noise ratio (SNR) is then calculated by dividing the peak signal amplitude (ΔF) by the standard deviation of the baseline fluorescence before the stimulus.
Experimental Protocols & Data
Detailed Protocol: Orexin B-Induced Calcium Imaging in Xenopus Oocytes
This protocol outlines the key steps from oocyte preparation to imaging.
-
Oocyte Preparation:
-
Harvest ovarian lobes from a female Xenopus laevis frog.
-
Digest the lobes in a collagenase solution to defolliculate and separate individual stage V-VI oocytes.
-
Wash the oocytes thoroughly and store them in a standard incubation medium (e.g., ND96) at 16-18°C.
-
-
cRNA Microinjection (Receptor Expression):
-
Prepare high-quality cRNA for the desired orexin receptor (e.g., human OX₂R) using in vitro transcription kits.
-
On the day after harvesting, inject each oocyte with approximately 50 nL of the receptor cRNA solution (concentration to be optimized, typically in the range of 0.1-1.0 µg/µL).
-
Incubate the injected oocytes for 2-5 days at 16-18°C to allow for robust receptor expression in the plasma membrane.
-
-
Calcium Indicator Loading:
-
Prepare a solution of a fluorescent calcium indicator. For robust signals, Fluo-4 AM is a common choice. Alternatively, genetically encoded indicators like GCaMP can be expressed via cRNA injection.[14][15]
-
Incubate the oocytes in the indicator solution. Loading parameters must be optimized, but a typical starting point is 1-5 µM Fluo-4 AM for 30-60 minutes at room temperature.
-
After loading, wash the oocytes several times in fresh ND96 buffer and allow them to de-esterify the dye for at least 30 minutes before imaging.
-
-
Imaging Procedure:
-
Place a loaded oocyte in a perfusion chamber on the stage of a confocal or epifluorescence microscope.[2]
-
Continuously perfuse the oocyte with ND96 buffer to maintain a stable baseline.
-
Begin image acquisition, capturing frames at a rate sufficient to resolve the calcium transient (e.g., 0.5-2 Hz).
-
Record a stable baseline fluorescence (F₀) for 30-60 seconds.
-
Switch the perfusion to a buffer containing the desired concentration of Orexin B.
-
Record the resulting increase in fluorescence (F) until the signal peaks and begins to return to baseline.
-
Wash out the Orexin B with fresh ND96 buffer to observe signal recovery.
-
-
Data Analysis:
-
Define a region of interest (ROI) within the oocyte cytoplasm.
-
Extract the mean fluorescence intensity for the ROI in each frame.
-
Calculate the fluorescence ratio (ΔF/F₀) for the time course.
-
Measure key parameters: peak signal amplitude, time to peak, and baseline noise.
-
Calculate the signal-to-noise ratio.
-
Quantitative Data Summary
While the exact improvement in signal-to-noise ratio is experiment-dependent, the goal of using a potent agonist like Orexin B is to elicit a robust and reproducible calcium release, thereby maximizing the signal over the inherent noise of the system. The following table outlines typical parameters that should be optimized and recorded.
| Parameter | Typical Range / Value | Purpose |
| Orexin B Concentration | 10 nM - 1 µM | To determine the optimal concentration for maximal signal without causing receptor desensitization. |
| Receptor cRNA Conc. | 0.1 - 1.0 µg/µL | To achieve sufficient receptor expression for a detectable signal. |
| Calcium Indicator Conc. | 1 - 10 µM (for dyes) | To ensure adequate dye loading for a bright signal without causing significant calcium buffering.[16] |
| Peak ΔF/F₀ | Variable (e.g., 2-10 fold) | The primary measure of signal strength. |
| Signal-to-Noise Ratio | > 3 (desired) | A key metric of data quality, indicating a signal clearly distinguishable from baseline fluctuations. |
Visualized Workflows and Pathways
Orexin B Signaling Pathway
Experimental Workflow Diagram
Troubleshooting Guide
Q: Why am I not observing a calcium signal after Orexin B application?
A: This is a common issue with several potential causes. Use the following checklist to diagnose the problem:
-
Receptor Expression:
-
Problem: The orexin receptors may not be expressed or functional on the oocyte surface.
-
Solution: Verify the quality and concentration of your cRNA. Ensure you are allowing sufficient incubation time (2-5 days) post-injection for expression. As a positive control, use a known agonist for an endogenous oocyte receptor (like acetylcholine (B1216132) for muscarinic receptors) to confirm the oocytes are generally healthy and responsive.
-
-
Ligand Integrity & Concentration:
-
Problem: The Orexin B peptide may have degraded, or the concentration might be too low.
-
Solution: Prepare fresh Orexin B stocks from powder. Peptides are susceptible to degradation, so avoid repeated freeze-thaw cycles. Perform a concentration-response curve to ensure you are using a concentration high enough to elicit a response (typically in the nanomolar to low micromolar range).
-
-
Calcium Indicator Loading:
-
Problem: The oocytes may be poorly loaded with the calcium indicator dye.
-
Solution: Optimize your dye loading protocol (concentration and incubation time). Check the baseline fluorescence (F₀); it should be clearly above the background noise of your imaging system. If F₀ is too low, the oocytes are not well-loaded.
-
-
Depleted Calcium Stores:
-
Problem: The intracellular calcium stores in the endoplasmic reticulum may be depleted.
-
Solution: Ensure oocytes have had adequate recovery time in a calcium-containing medium. Avoid exposing them to other stimuli that could release calcium before the experiment. As a control, you can apply a calcium ionophore like ionomycin (B1663694) at the end of the experiment to confirm that there is a fluorescent response when calcium is present.
-
Troubleshooting Decision Tree
Q: My signal-to-noise ratio is low. How can I improve it?
A: A low SNR can be caused by either a weak signal (low numerator) or high noise (high denominator).
-
To Increase the Signal:
-
Optimize Agonist Concentration: Ensure you are at or near the top of the concentration-response curve for Orexin B to get a maximal response.
-
Increase Receptor Expression: Try injecting a slightly higher concentration of cRNA. Be cautious, as overexpression can sometimes lead to artifacts.
-
Choose a Brighter Indicator: Use a high-performance calcium indicator with a large dynamic range (high ΔF/F₀), such as Fluo-4 or newer-generation GCaMPs.[17][18]
-
-
To Decrease the Noise:
-
Improve Imaging Setup: Use a high-quality objective lens with a high numerical aperture. Ensure your light source is stable. For confocal microscopy, increasing the pinhole size slightly can increase signal at the cost of some spatial resolution.
-
Image Analysis: Use a larger region of interest (ROI) to average out pixel-to-pixel noise. Apply appropriate background subtraction.
-
Reduce Shot Noise: Increase the exposure time or laser power, but be mindful of phototoxicity and photobleaching. Averaging multiple frames can also reduce noise.
-
References
- 1. parkerlab.bio.uci.edu [parkerlab.bio.uci.edu]
- 2. Imaging Ca2+ signals in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imaging Ca2+ Signals in Xenopus Oocytes | Springer Nature Experiments [experiments.springernature.com]
- 4. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. G Protein-Coupled Receptors (GPCRs)-Mediated Calcium Signaling in Ovarian Cancer: Focus on GPCRs activated by Neurotransmitters and Inflammation-Associated Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bonndoc.ulb.uni-bonn.de [bonndoc.ulb.uni-bonn.de]
- 9. youtube.com [youtube.com]
- 10. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Orexin/hypocretin receptor signalling: a functional perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A continuum of InsP3-mediated elementary Ca2+ signalling events in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Imaging Structural and Functional Dynamics in Xenopus Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Deciphering the Calcium Code: A Review of Calcium Activity Analysis Methods Employed to Identify Meaningful Activity in Early Neural Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimizing Calcium Detection Methods in Animal Systems: A Sandbox for Synthetic Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimization of a GCaMP Calcium Indicator for Neural Activity Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
avoiding non-specific binding in Xenopus orexin B receptor assays
Welcome to the technical support center for researchers utilizing Xenopus oocytes to study the orexin (B13118510) B receptor (OX2R). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, with a particular focus on mitigating non-specific binding in your assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high non-specific binding (NSB) in a Xenopus oocyte-based orexin B receptor assay?
High non-specific binding can obscure your specific signal and lead to inaccurate measurements of ligand affinity and receptor density. The primary causes often include:
-
Hydrophobic Interactions: The radioligand or test compounds may hydrophobically interact with the plasticware (tubes, plates), filter membranes, or even the lipid bilayer of the oocyte membranes themselves.
-
Ionic Interactions: Non-specific electrostatic interactions can occur between charged molecules in your assay and the membrane preparation.
-
Suboptimal Blocking Agents: Inadequate or inappropriate blocking of non-specific sites on the oocyte membranes and assay materials can lead to high background.
-
Radioligand Issues: The radioligand itself may be "sticky," or impurities in the radioligand preparation can contribute to NSB.[1]
-
Excessive Membrane Protein: Using too high a concentration of oocyte membrane protein in the assay can increase the number of non-specific binding sites available.[2]
Q2: What are the recommended blocking agents to reduce non-specific binding in this assay system?
Bovine Serum Albumin (BSA) is a commonly used blocking agent that can effectively reduce non-specific binding by coating the surfaces of the assay tubes and membranes, preventing the adherence of the radioligand to these non-target sites. For assays involving DNA-protein interactions, salmon sperm DNA is also used as a blocking agent. The optimal concentration of the blocking agent should be determined empirically for your specific assay conditions.
Q3: How does the composition of the assay buffer affect non-specific binding?
The composition of your assay buffer is critical for minimizing NSB. Key considerations include:
-
Ionic Strength: Modulating the ionic strength of the buffer with salts like NaCl can help to disrupt weak, non-specific ionic interactions.
-
pH: The pH of the buffer should be optimized to maintain the integrity and function of the receptor while minimizing non-specific interactions. A common pH for orexin receptor binding assays is 7.4.[1][3]
-
Detergents: Low concentrations of non-ionic detergents may be included to reduce hydrophobic interactions, but care must be taken as detergents can also disrupt membrane integrity and receptor function.
Q4: What is the typical affinity of orexin B for the orexin 2 receptor (OX2R)?
Orexin B has a high affinity for the OX2R. In competitive binding assays using CHO cells expressing the human OX2R, the IC50 for orexin B is approximately 36 nM.[2]
Troubleshooting Guide: High Non-Specific Binding
High non-specific binding (NSB) is a frequent issue in radioligand binding assays. This guide provides a systematic approach to troubleshooting and resolving this problem in your Xenopus oocyte orexin B receptor assays.
Logical Flow for Troubleshooting High NSB
| Problem | Potential Cause | Recommended Solution |
| High NSB across all conditions | Reagent quality | Verify the purity and integrity of your radioligand. Prepare fresh assay buffers. |
| Ineffective blocking | Titrate the concentration of your blocking agent (e.g., 0.1% to 1% BSA). Consider testing alternative blocking agents. | |
| Excessive membrane protein | Reduce the amount of Xenopus oocyte membrane protein per well. Aim for <10% of the added radioligand to be bound.[4][5] | |
| High NSB with specific batches of reagents | Contamination | Discard the suspect batch of reagents and use a new, validated batch. |
| High NSB on filter plates | Filter material interactions | Pre-soak the filter plates in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[1] Consider testing different types of filter plates (e.g., glass fiber vs. polypropylene). |
| Gradual increase in NSB over time | Reagent degradation | Aliquot and store reagents at the recommended temperatures to prevent degradation from repeated freeze-thaw cycles. |
Data Presentation
Table 1: Comparison of Orexin Receptor Antagonist Affinities at the OX2 Receptor
The following table summarizes the binding affinities (pKi values) of several orexin receptor antagonists for the human OX2 receptor, as determined by radioligand binding assays in HEK293 cells.
| Compound | pKi at OX2 Receptor (Mean ± SEM) | Reference |
| Suvorexant | 8.9 ± 0.2 | [3] |
| Almorexant | 8.0 ± 0.1 | [3] |
| EMPA | 8.9 ± 0.3 | [3] |
| TCS-OX2-29 | 7.5 ± 0.4 | [3] |
| SB-408124 | 6.0 ± 0.2 | [3] |
| SB-334867 | 6.1 ± 0.2 | [3] |
Data from radioligand binding assays performed on membranes from HEK293 cells transiently expressing the human OX2 receptor.[3]
Experimental Protocols
Protocol 1: Preparation of Xenopus Oocyte Membranes for Binding Assays
This protocol describes the preparation of crude membranes from Xenopus oocytes expressing the orexin B receptor.
Materials:
-
Xenopus laevis oocytes previously injected with orexin B receptor cRNA
-
Homogenization Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4, supplemented with a protease inhibitor cocktail
-
Sucrose (B13894) Cryoprotectant Buffer: Homogenization buffer containing 10% sucrose
-
Dounce homogenizer
-
Centrifuge and rotors capable of 20,000 x g
Workflow for Oocyte Membrane Preparation
Procedure:
-
Collect approximately 100-200 oocytes expressing the orexin B receptor.
-
Wash the oocytes in ice-cold homogenization buffer.
-
Homogenize the oocytes in 20 volumes of cold homogenization buffer using a Dounce homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove large debris.[1]
-
Carefully collect the supernatant and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[1]
-
Discard the supernatant and resuspend the membrane pellet in fresh homogenization buffer.
-
Repeat the centrifugation at 20,000 x g for 10 minutes at 4°C.
-
Resuspend the final pellet in sucrose cryoprotectant buffer.
-
Determine the protein concentration using a suitable method (e.g., BCA assay).
-
Aliquot the membrane preparation and store at -80°C until use.[1]
Protocol 2: Radioligand Binding Assay for Orexin B Receptor
This protocol outlines a general procedure for a competitive radioligand binding assay using membranes from Xenopus oocytes.
Materials:
-
Xenopus oocyte membranes expressing the orexin B receptor
-
Radioligand (e.g., [³H]-EMPA)
-
Unlabeled competitor ligand (e.g., orexin B or a selective antagonist)
-
Assay Buffer: 25 mM HEPES, 2.5 mM MgCl₂, 2.5 mM CaCl₂, 0.5 mM EDTA, and 0.025% Bacitracin, pH 7.4.[6]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well filter plates (e.g., GF/B glass fiber)
-
Scintillation fluid
-
Microplate scintillation counter
Workflow for Radioligand Binding Assay
Procedure:
-
Thaw the Xenopus oocyte membrane preparation on ice and resuspend in assay buffer to the desired protein concentration (to be optimized, typically 5-20 µ g/well ).
-
To the wells of a 96-well plate, add in the following order:
-
Assay buffer
-
Unlabeled competitor ligand at various concentrations (for competition curve) or assay buffer (for total binding) or a high concentration of unlabeled ligand (for non-specific binding, e.g., 10 µM).
-
Radioligand at a fixed concentration (typically at or below its Kd).
-
Oocyte membrane preparation to initiate the binding reaction.
-
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.[1][3]
-
Terminate the reaction by rapid filtration through a 96-well filter plate pre-soaked in 0.3% PEI.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate completely.
-
Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
Signaling Pathways
Orexin B (OX2R) Signaling Cascade
Orexin B binding to the OX2 receptor, a G-protein coupled receptor (GPCR), can activate multiple signaling pathways, primarily through Gq and Gi/o proteins.[7] This leads to downstream effects such as changes in intracellular calcium levels and modulation of various kinases.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Machine learning models to predict ligand binding affinity for the orexin 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
Technical Support Center: Orexin B Receptor Experiments in Xenopus Oocytes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Xenopus oocytes to study the orexin (B13118510) B receptor (OX2R). The content is designed to assist researchers, scientists, and drug development professionals in overcoming common experimental hurdles, with a specific focus on preventing receptor desensitization.
Frequently Asked Questions (FAQs)
Q1: What is the primary signaling pathway of the orexin B receptor (OX2R) in Xenopus oocytes?
A1: The orexin B receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq signaling pathway.[1][2] Upon binding of orexin B, the Gq protein activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, leading to an increase in intracellular calcium concentration. This rise in Ca2+ activates endogenous calcium-activated chloride channels (CaCCs) in the oocyte, resulting in an outward chloride current that can be measured using two-electrode voltage clamp (TEVC).[3]
Q2: What is receptor desensitization and why is it a concern in orexin B experiments?
A2: Receptor desensitization is a process where a receptor becomes less responsive to a continuous or repeated application of an agonist, such as orexin B.[4] In Xenopus oocyte experiments, this manifests as a decrease in the amplitude of the chloride current upon subsequent applications of orexin B. This can lead to inaccurate measurements of receptor function and pharmacology. Short-term desensitization can occur within minutes and is often mediated by receptor phosphorylation and arrestin binding.[4]
Q3: What are the likely molecular mechanisms behind orexin B receptor desensitization in Xenopus oocytes?
A3: A primary mechanism for GPCR desensitization is phosphorylation of the intracellular domains of the receptor by G-protein coupled receptor kinases (GRKs) and second messenger-dependent kinases like Protein Kinase C (PKC).[4] In the case of the orexin B receptor, the activation of the Gq pathway leads to the production of DAG, which in turn activates PKC.[2][5] Activated PKC can then phosphorylate the OX2R, leading to its uncoupling from the G-protein and subsequent desensitization.
Troubleshooting Guide
Issue 1: Rapid decrease in orexin B-induced current upon repeated application.
| Possible Cause | Troubleshooting Suggestion |
| Receptor Desensitization | 1. Optimize Orexin B Concentration: Use the lowest concentration of orexin B that gives a reliable and reproducible current. Higher concentrations are more likely to induce robust desensitization. Start with a concentration range of 10-100 nM and perform a dose-response curve to determine the EC50. For routine experiments, use a concentration at or below the EC50. 2. Increase Washout Time: Ensure a sufficient washout period between orexin B applications to allow for receptor resensitization. A starting point is a 5-10 minute washout with perfusion of the recording solution. The required time may need to be determined empirically. |
| Oocyte Health | Poor oocyte health can lead to inconsistent responses. Ensure oocytes are healthy, with a clear animal and vegetal pole, and are kept in a suitable incubation medium at 16-18°C. |
Issue 2: High variability in orexin B response between oocytes.
| Possible Cause | Troubleshooting Suggestion |
| Variable Receptor Expression | 1. Optimize cRNA Injection: Ensure consistent injection of high-quality cRNA into each oocyte. Inject approximately 50 nl of cRNA at a concentration of 2-50 ng/µl into the oocyte cytoplasm.[6] 2. Incubation Time: Allow for sufficient time for receptor expression, typically 2-4 days post-injection at 16-18°C.[7] |
| Oocyte Batch Variability | Oocyte quality can vary between frogs. If possible, use oocytes from the same frog for a given set of experiments to minimize biological variability. |
Issue 3: No response to orexin B application.
| Possible Cause | Troubleshooting Suggestion |
| Failed Receptor Expression | 1. Verify cRNA Quality: Check the integrity and concentration of your orexin B receptor cRNA. 2. Confirm Oocyte Viability: Ensure the oocytes are healthy and have a resting membrane potential between -30mV and -60mV. |
| Incorrect Recording Solution | Ensure your recording solution (e.g., ND96) has the correct ionic composition and pH. |
Experimental Protocols
Protocol 1: Standard Two-Electrode Voltage Clamp (TEVC) Recording of Orexin B-Induced Currents
-
Oocyte Preparation:
-
Surgically remove ovarian lobes from a female Xenopus laevis.
-
Isolate and defolliculate oocytes, for example by incubation in a collagenase solution.
-
Inject each oocyte with approximately 50 nl of orexin B receptor cRNA (10-50 ng/µl).
-
Incubate the injected oocytes for 2-4 days at 16-18°C in a suitable medium (e.g., ND96) supplemented with antibiotics.
-
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5).
-
Impale the oocyte with two microelectrodes (filled with 3 M KCl, resistance 0.5-2.0 MΩ).
-
Clamp the oocyte membrane potential at a holding potential of -60 mV.
-
Establish a stable baseline current.
-
Apply orexin B at the desired concentration through the perfusion system until the current response reaches its peak.
-
Initiate a washout with the recording solution to allow the current to return to baseline.
-
Protocol 2: Investigating the Role of PKC in Orexin B Receptor Desensitization
-
Oocyte Preparation and Recording Setup:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Inducing and Measuring Desensitization:
-
Apply a control concentration of orexin B (e.g., EC50) for a fixed duration to elicit a peak current (Response 1).
-
Washout the orexin B for a defined period (e.g., 5 minutes).
-
Re-apply the same concentration of orexin B to elicit a second response (Response 2).
-
Calculate the percentage of desensitization as: (1 - (Response 2 / Response 1)) * 100.
-
-
Application of PKC Inhibitor:
-
Following the initial desensitization measurement, incubate the oocyte in the recording solution containing a PKC inhibitor for a predetermined time.
-
Repeat the desensitization protocol (step 2) in the continued presence of the PKC inhibitor.
-
Compare the percentage of desensitization with and without the inhibitor.
-
| PKC Inhibitor | Suggested Starting Concentration | Pre-incubation Time |
| Staurosporine | 1 µM | 10-15 minutes |
| Chelerythrine | 10 µM | 10-15 minutes |
Note: The optimal concentrations and incubation times for PKC inhibitors should be determined empirically for your specific experimental conditions.
Visualizations
References
- 1. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Xenopus Oocyte Electrophysiology in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 4. GPCR Desensitization: Acute and Prolonged Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The signalling profile of recombinant human orexin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrophysiological Studies in Xenopus Oocytes for the Opening of Escherichia coli SecA-Dependent Protein-Conducting Channels - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Patch-Clamp Recordings of Orexin-Induced Currents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their patch-clamp recordings of orexin-induced currents.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during experiments, offering potential causes and solutions in a direct question-and-answer format.
Category 1: Issues with Signal Quality & Current Detection
Question: I am not observing any current in response to orexin (B13118510) application. What could be the problem?
Answer:
Several factors could contribute to the lack of an orexin-induced current:
-
Receptor Expression and Desensitization: The cell type you are recording from may not express orexin receptors (OX1R or OX2R), or the receptors may have become desensitized due to prolonged exposure to orexin or other agonists.[1][2] Consider verifying receptor expression using techniques like immunohistochemistry or single-cell PCR.
-
Orexin Peptide Integrity: Ensure the orexin-A or orexin-B peptide is properly stored and has not degraded. Prepare fresh solutions for your experiments.
-
G-Protein Washout: The G-protein-mediated signaling cascade is crucial for orexin's effects.[3][4] In whole-cell patch-clamp, essential intracellular components can be "washed out" into the pipette. To mitigate this, include GTP (0.1-0.5 mM), ATP (2-4 mM), and a GTP-regenerating system like phosphocreatine (B42189) (10-20 mM) in your internal solution.[5]
-
Incorrect Voltage Clamp Potential: The reversal potential for orexin-induced currents can be complex and may not be a simple cationic or potassium conductance.[4] The current may be small or non-existent at your holding potential. Try varying the holding potential or using a voltage ramp protocol to identify a potential at which a current can be observed.
-
Postsynaptic vs. Presynaptic Effects: Orexins can have both postsynaptic and presynaptic effects.[1] If you are looking for a direct postsynaptic current, it's advisable to apply tetrodotoxin (B1210768) (TTX, ~0.5-1 µM) to block sodium channels and prevent action potential-driven synaptic transmission.[6][7]
Question: The orexin-induced current is very small and noisy. How can I improve the signal-to-noise ratio (SNR)?
Answer:
Improving the SNR is critical for resolving small currents.[8][9] Consider the following strategies:
-
Optimize Your Setup:
-
Faraday Cage: Ensure your recording setup is enclosed in a properly grounded Faraday cage to shield it from external electromagnetic interference.[8]
-
Grounding: Establish a single, common ground point for all equipment to avoid ground loops.
-
Reduce Electrical Noise: Switch off unnecessary nearby electrical equipment, including centrifuges, vortexers, and personal electronics.
-
-
Recording Parameters:
-
Pipette Resistance: Use pipettes with an appropriate resistance for your cell type (typically 4-8 MΩ).[10] Very low resistance pipettes can have a larger opening, leading to a faster washout of intracellular components and a less stable seal.
-
Filtering: Apply a low-pass filter to your amplifier to reduce high-frequency noise. Be cautious not to set the filter cutoff too low, as this can distort the kinetics of your recorded current.
-
-
Data Acquisition and Analysis:
-
Signal Averaging: If the response is consistent, you can apply multiple brief applications of orexin and average the resulting traces. This will enhance the signal while random noise averages out. The SNR improves in proportion to the square root of the number of trials.[8]
-
Category 2: Recording Stability & Cell Health
Question: My patched neuron fires action potentials initially but then becomes silent within a few minutes, even before I apply orexin. What is happening?
Answer:
This is a common issue, often referred to as "rundown," and it's typically due to the dialysis of essential intracellular components into the recording pipette.[5]
-
Internal Solution Composition: Standard internal solutions may lack the necessary metabolites to maintain neuronal health and excitability over long recording periods.
-
Energy Sources: As mentioned previously, including ATP, GTP, and phosphocreatine in your internal solution is crucial for maintaining cellular energy levels and signaling pathways.[5]
-
Chloride Concentration: The intracellular chloride concentration can significantly impact firing behavior. Ensure your internal chloride concentration is appropriate for the neuron type you are studying.[5]
-
-
Perforated Patch-Clamp: Consider using the perforated patch technique (e.g., with amphotericin B or gramicidin). This method maintains the integrity of the intracellular environment by only allowing small ions to pass through the pores, preventing the washout of larger molecules like proteins and second messengers.
-
Cell Health: The initial health of your brain slices and the recorded neurons is paramount. Ensure your slicing and incubation solutions are continuously oxygenated and maintained at the correct temperature and pH.[10]
Question: I'm having difficulty achieving a stable gigaohm (GΩ) seal on my cells. What should I do?
Answer:
A high-resistance seal is the foundation of a good patch-clamp recording.
-
Pipette Preparation:
-
Cleanliness: Ensure your pipette glass is clean and free of dust.[11]
-
Fire-Polishing: Lightly fire-polishing the pipette tip can smooth the opening and facilitate seal formation.
-
-
Approach and Sealing:
-
Positive Pressure: Apply gentle positive pressure to the pipette as you approach the cell to keep the tip clean. Release the pressure just before making contact with the cell membrane.[11]
-
Gentle Suction: Once in contact, apply gentle negative pressure to encourage the membrane to seal to the pipette tip. Setting the holding potential to -60 or -70 mV can aid in seal formation.[10]
-
-
Slice/Cell Quality: Unhealthy or damaged cells will have compromised membranes that are difficult to seal onto. Ensure your preparation is of high quality.
Quantitative Data Summary
The following tables summarize quantitative data from patch-clamp experiments investigating orexin-induced currents.
Table 1: Orexin Concentrations and Application Times
| Parameter | Value | Cell Type / Preparation | Source |
| Orexin-A Concentration | 0.3 µM | Rat Subthalamic Nucleus Neurons | [6] |
| Orexin-A Application Time | 1 min | Rat Subthalamic Nucleus Neurons | [6] |
| Orexin A/B Concentration | 10-300 nM | Rat Dorsal Motor Nucleus of Vagus Neurons | [4] |
| Orexin-B Concentration | 1 µM | Mouse Orexin Neurons | [7] |
| Orexin-B Concentration | 1-100 nM | Ovine Somatotropes | [12] |
Table 2: Electrophysiological Effects of Orexin Application
| Parameter | Control Value | Value After Orexin-A | Cell Type / Preparation | Source |
| Inward Current (pA) | - | 41.0 ± 1.3 | Rat Subthalamic Nucleus Neurons | [6] |
| Inward Current (pA) | - | 49.3 ± 6.8 | Rat Subthalamic Nucleus Neurons | [6] |
| Firing Rate (spikes/s) | 6.0 ± 0.5 | 12.0 ± 0.4 | Rat Subthalamic Nucleus Neurons | [6] |
| Membrane Depolarization (mV) | - | 5.8 ± 0.8 (Orexin-B) | Mouse Orexin Neurons | [7] |
Table 3: Effects of Channel Blockers on Orexin-A-Induced Currents
| Blocker | Concentration | Current Before Blocker (pA) | Current After Blocker (pA) | Cell Type / Preparation | Source |
| Ba²⁺ (K⁺ channel blocker) | 1 mM | 41.0 ± 1.3 | 22.2 ± 0.5 | Rat Subthalamic Nucleus Neurons | [6] |
| KB-R7943 (NCX blocker) | 50 µM | 42.5 ± 1.7 | 24.5 ± 0.7 | Rat Subthalamic Nucleus Neurons | [6] |
| Ba²⁺ + KB-R7943 | 1 mM + 50 µM | 41.8 ± 1.5 | 1.6 ± 0.2 | Rat Subthalamic Nucleus Neurons | [6] |
| Tertiapin-Q (GIRK blocker) | 100 nM | 49.3 ± 6.8 | 27.9 ± 3.8 | Rat Subthalamic Nucleus Neurons | [6] |
Detailed Experimental Protocols
Whole-Cell Patch-Clamp Recording of Orexin-Induced Currents in Brain Slices
This protocol is a generalized methodology based on common practices cited in the literature.[6][13]
-
Slice Preparation:
-
Anesthetize and decapitate an adolescent rat (e.g., Sprague-Dawley, 14-21 days old).[6]
-
Rapidly remove the brain and immerse it in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF). aCSF composition (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 2 CaCl₂, 1 MgCl₂, 25 glucose.
-
Cut 300 µm thick coronal or sagittal slices containing the brain region of interest using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature until recording.
-
-
Recording:
-
Transfer a single slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Visualize neurons using infrared differential interference contrast (IR-DIC) microscopy.
-
Pull recording pipettes from borosilicate glass capillaries to a resistance of 4-8 MΩ.
-
Fill pipettes with internal solution. Example K-Gluconate based internal solution (in mM): 135 K-Gluconate, 10 HEPES, 10 Phosphocreatine-Na₂, 4 Mg-ATP, 0.3 Na-GTP, 0.2 EGTA. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.[14]
-
Approach a target neuron with positive pressure applied to the pipette.
-
Upon contact, release positive pressure and apply gentle suction to form a GΩ seal.
-
Rupture the membrane with further brief, sharp suction to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Voltage-Clamp: Clamp the neuron at a holding potential of -60 mV or -70 mV.[10] Record baseline current for several minutes to ensure stability.
-
Current-Clamp: Record the resting membrane potential and baseline firing activity.
-
Orexin Application: Bath-apply Orexin-A or Orexin-B at the desired concentration (e.g., 100 nM - 1 µM) for a defined period (e.g., 1-2 minutes).[4][6][7]
-
Washout: Perfuse the slice with standard aCSF to wash out the orexin and observe recovery.
-
Pharmacology (Optional): To investigate ionic mechanisms, co-apply orexin with specific channel blockers (e.g., TTX to block voltage-gated Na⁺ channels, Ba²⁺ to block K⁺ channels, or KB-R7943 to block the Na⁺/Ca²⁺ exchanger).[6]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Orexin receptor signaling cascade leading to neuronal depolarization.
Caption: Experimental workflow for patch-clamp recording of orexin currents.
Caption: Troubleshooting flowchart for absent orexin-induced currents.
References
- 1. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orexin/hypocretin receptor signalling: a functional perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of orexin-induced depolarizations in rat dorsal motor nucleus of vagus neurones in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Ionic Mechanisms Underlying the Excitatory Effect of Orexin on Rat Subthalamic Nucleus Neurons [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Signal Amplification and Noise Reduction in Electrophysiology Data [labx.com]
- 9. Signal-to-noise ratio improvement in multiple electrode recording - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. docs.axolbio.com [docs.axolbio.com]
- 11. scientifica.uk.com [scientifica.uk.com]
- 12. UQ eSpace [espace.library.uq.edu.au]
- 13. academic.oup.com [academic.oup.com]
- 14. Direct Projections from Hypothalamic Orexin Neurons to Brainstem Cardiac Vagal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
overcoming issues with Xenopus oocyte viability for orexin receptor expression
Welcome to the technical support center for researchers utilizing Xenopus laevis oocytes for the expression and characterization of orexin (B13118510) receptors (OX1R and OX2R). This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and ensure the viability of your oocytes and the successful functional expression of your receptors.
I. Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low or No Functional Receptor Expression
Q: I have injected my orexin receptor cRNA, but I am observing a very weak or no response to orexin application. What could be the problem?
A: Low or absent functional receptor expression is a common issue. Several factors, from the quality of your cRNA to the incubation conditions, can contribute to this problem. Here is a systematic approach to troubleshooting:
-
cRNA Quality and Concentration:
-
Integrity: Always verify the integrity of your cRNA on a denaturing gel before injection. Degraded RNA will not be translated efficiently.
-
Concentration: The optimal cRNA concentration can vary between receptor subtypes and batches of oocytes. It is crucial to perform a dose-response curve for your cRNA concentration. While a general starting point is 10-50 ng per oocyte, some receptors may require more or less. Injecting too much cRNA can be toxic to the oocyte and lead to poor viability and expression.
-
Purity: Ensure your cRNA is free from contaminants from the in vitro transcription reaction, such as unincorporated nucleotides and enzymes. Purify your cRNA using a reliable method.
-
-
Oocyte Quality and Health:
-
Source and Batch Variation: The quality of oocytes can vary significantly between different frogs and even between different batches from the same frog. It is advisable to test a new batch of oocytes with a well-characterized control receptor before proceeding with your orexin receptor experiments.
-
Visual Inspection: Healthy, stage V-VI oocytes should be large (1.0-1.3 mm), have a distinct and evenly pigmented animal pole, and a clear, uniform vegetal pole. Discard any oocytes that appear damaged, discolored, or have an uneven surface.
-
-
Incubation Conditions:
-
Temperature: The optimal incubation temperature for expressing functional membrane proteins in Xenopus oocytes is typically between 16°C and 18°C. Higher temperatures can lead to increased protein degradation and reduced oocyte viability, while lower temperatures can slow down protein expression.
-
Duration: The time required for sufficient receptor expression on the oocyte surface can range from 2 to 7 days. It is recommended to test different incubation times to determine the optimal window for your specific orexin receptor subtype.
-
-
Codon Optimization: If you are expressing a non-mammalian orexin receptor or if expression levels are consistently low, consider codon-optimizing your gene sequence for Xenopus laevis. This can significantly enhance protein expression levels.
Issue 2: High Oocyte Mortality After Injection
Q: A significant number of my oocytes are dying within 24-48 hours after cRNA injection. What are the possible causes and how can I improve their viability?
A: High oocyte mortality post-injection is often related to the injection procedure itself or the quality of the injected material.
-
Injection Technique:
-
Needle Size and Sharpness: Use a sharp, beveled micropipette with a tip diameter that is large enough to allow for smooth injection but not so large that it causes excessive damage to the oocyte membrane.
-
Injection Volume: The injected volume should be kept to a minimum, typically around 50 nL per oocyte. Larger volumes can cause physical stress and damage.
-
Injection Site: Inject into the vegetal (yolk-filled) hemisphere to avoid damaging the nucleus located in the animal hemisphere.
-
-
cRNA/Solution Quality:
-
Purity: As mentioned earlier, contaminants in the cRNA solution can be toxic. Ensure your cRNA is properly purified. The injection buffer should be sterile and of high quality.
-
Osmolarity: Ensure the osmolarity of your cRNA solution is compatible with the oocyte's cytoplasm.
-
-
Oocyte Handling and Culture:
-
Gentle Handling: Handle the oocytes with care at all stages, from harvesting and defolliculation to injection and incubation. Use fire-polished Pasteur pipettes for transferring oocytes.
-
Culture Medium: Use a sterile, high-quality oocyte culture medium (e.g., ND96) supplemented with antibiotics to prevent bacterial contamination. Change the medium daily to remove dead oocytes and waste products.
-
Issue 3: Rapid Signal Desensitization
Q: I see an initial response to orexin application, but the signal quickly diminishes, even with continuous agonist perfusion. What is causing this desensitization?
A: Rapid desensitization is a common characteristic of many G-protein coupled receptors (GPCRs), including orexin receptors. This is a physiological process involving receptor phosphorylation and internalization.
-
Understanding Desensitization: Orexin receptors, upon activation, can be phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of arrestin proteins, which uncouple the receptor from its G-protein and can target it for internalization, leading to a diminished response.
-
Experimental Strategies to Manage Desensitization:
-
Pulsed Application: Instead of continuous perfusion, use short, pulsed applications of the agonist with sufficient washout periods in between to allow for receptor resensitization.
-
Lower Agonist Concentrations: Use the lowest concentration of orexin that gives a reliable and reproducible response. High concentrations can accelerate the rate of desensitization.
-
Investigate the Mechanism: If understanding the desensitization process is part of your research, you can use pharmacological inhibitors of GRKs or endocytosis to investigate the underlying mechanisms.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the expected functional responses when expressing orexin receptors in Xenopus oocytes?
A1: Orexin receptors (OX1R and OX2R) are G-protein coupled receptors that primarily couple to the Gq signaling pathway.[1] Activation of these receptors by orexin-A or orexin-B leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3).[2] IP3 triggers the release of calcium from intracellular stores. This rise in intracellular calcium activates endogenous calcium-activated chloride channels (CaCCs) present in the oocyte membrane, resulting in an inward chloride current that can be measured using two-electrode voltage clamp (TEVC).[3][4][5]
Q2: What is the difference in ligand specificity between OX1R and OX2R?
A2: OX1R has a higher affinity for orexin-A than for orexin-B.[6] In contrast, OX2R binds both orexin-A and orexin-B with similar high affinities.[6] This differential affinity can be used to pharmacologically distinguish between the two receptor subtypes in your experiments.
Q3: How can I confirm that the observed current is indeed due to the activation of my expressed orexin receptor?
A3: To confirm the specificity of the response, you should perform the following control experiments:
-
Uninjected Oocytes: Test uninjected oocytes from the same batch with the orexin agonist. They should not show a response.
-
Water-Injected Oocytes: Inject oocytes with nuclease-free water instead of cRNA. These should also be unresponsive to the agonist.
-
Pharmacological Blockade: Use a specific antagonist for the orexin receptor subtype you are studying. Pre-incubation with the antagonist should block or significantly reduce the response to the orexin agonist.
Q4: What are the optimal recording conditions for measuring orexin receptor-mediated currents in oocytes?
A4: For two-electrode voltage clamp (TEVC) recordings, oocytes are typically clamped at a holding potential of -60 mV to -80 mV. The reversal potential for chloride in Xenopus oocytes is around -20 mV to -30 mV, so at a negative holding potential, the activation of CaCCs will result in a measurable inward current. Use a standard frog Ringer's solution (e.g., ND96) as the external recording solution.
III. Experimental Protocols
Protocol 1: Preparation of Xenopus laevis Oocytes
-
Anesthesia and Ovariectomy: Anesthetize a female Xenopus laevis frog by immersion in a 0.15% tricaine (B183219) solution. Once anesthetized, place the frog on its back on a bed of ice. Make a small incision (1-2 cm) in the lower abdomen and gently remove a portion of the ovary. Suture the incision and allow the frog to recover in a separate tank of fresh water.
-
Oocyte Isolation: Place the ovarian lobes in a sterile Petri dish containing OR-2 solution (82.5 mM NaCl, 2.5 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 1 mM Na₂HPO₄, 5 mM HEPES, pH 7.8).
-
Defolliculation: Tease the ovarian lobes into smaller clumps of 10-20 oocytes. To remove the follicular cell layer, incubate the oocytes in a solution of collagenase (e.g., 2 mg/mL in OR-2 solution) for 1-2 hours at room temperature with gentle agitation.
-
Washing and Selection: After enzymatic treatment, wash the oocytes thoroughly with ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.6) supplemented with 50 µg/mL gentamycin. Manually select healthy stage V-VI oocytes under a dissecting microscope.
-
Incubation: Store the selected oocytes in ND96 solution at 16-18°C.
Protocol 2: cRNA Preparation and Microinjection
-
cRNA Synthesis: Linearize the plasmid DNA containing your orexin receptor gene. Synthesize capped cRNA using an in vitro transcription kit according to the manufacturer's instructions.
-
cRNA Purification and Quantification: Purify the cRNA to remove unincorporated nucleotides and enzymes. Quantify the cRNA concentration using a spectrophotometer and verify its integrity on a denaturing agarose (B213101) gel.
-
Microinjection:
-
Pull glass capillaries to create microinjection needles with a tip diameter of approximately 15-20 µm.
-
Backfill the needle with mineral oil and then load with your cRNA solution.
-
Using a micromanipulator, inject approximately 50 nL of cRNA solution (typically 10-50 ng) into the vegetal hemisphere of each oocyte.
-
-
Post-Injection Incubation: Incubate the injected oocytes in ND96 solution at 16-18°C for 2-7 days to allow for receptor expression. Change the medium daily and remove any dead or unhealthy oocytes.
Protocol 3: Two-Electrode Voltage Clamp (TEVC) Recording
-
Electrode Preparation: Pull microelectrodes from borosilicate glass and fill them with 3 M KCl. The resistance of the electrodes should be between 0.5 and 2 MΩ.
-
Oocyte Placement: Place a single oocyte in the recording chamber and perfuse with ND96 solution.
-
Impaling the Oocyte: Carefully impale the oocyte with both the voltage-sensing and current-injecting electrodes.
-
Voltage Clamp: Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Agonist Application: Perfuse the recording chamber with ND96 solution containing the desired concentration of orexin-A or orexin-B.
-
Data Acquisition: Record the resulting inward chloride current. Wash the oocyte with ND96 solution to allow the current to return to baseline before subsequent agonist applications.
IV. Data Presentation
Table 1: Troubleshooting Summary for Low/No Functional Orexin Receptor Expression
| Potential Cause | Recommended Solution |
| cRNA Quality | Verify cRNA integrity on a denaturing gel. Purify cRNA to remove contaminants. |
| cRNA Concentration | Perform a dose-response curve (1-50 ng/oocyte). Avoid excessive concentrations. |
| Oocyte Quality | Use healthy, stage V-VI oocytes. Test new batches with a control receptor. |
| Incubation Temperature | Maintain incubation temperature between 16-18°C. |
| Incubation Time | Test a time course of 2-7 days to determine optimal expression window. |
| Codon Usage | Consider codon optimization of the receptor gene for Xenopus laevis. |
Table 2: Orexin Receptor Ligand Specificity
| Receptor | Orexin-A Affinity | Orexin-B Affinity |
| OX1R | High | Low[6] |
| OX2R | High | High[6] |
V. Visualizations
Caption: Experimental workflow for orexin receptor expression in Xenopus oocytes.
Caption: Orexin receptor signaling pathway in Xenopus oocytes.
References
- 1. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G Protein-Coupled Receptor Signaling to Kir channels in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gpb.sav.sk [gpb.sav.sk]
- 4. Chloride current induced by injection of calcium into Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Xenopus oocyte electrophysiology in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Variability in Xenopus Feeding Behavior Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and manage variability in Xenopus feeding behavior studies.
Troubleshooting Guide
High variability in feeding behavior can mask the true effects of experimental manipulations. This guide provides potential causes and solutions for common issues encountered during Xenopus feeding studies.
| Problem | Potential Causes | Recommended Solutions |
| High inter-individual variability in food intake | - Lack of standardized husbandry: Differences in housing density, water quality, and light cycles can lead to stress and variable feeding.[1][2][3][4] - Inconsistent feeding schedule and diet: Irregular feeding times and variations in food composition affect appetite and feeding motivation.[5][6][7] - Social dynamics: Dominance hierarchies or the lack of visual feeding cues from other frogs can influence an individual's intake.[2] - Underlying health issues: Subclinical illness can suppress appetite. | - Standardize husbandry conditions: Maintain consistent water temperature (19-22°C for adults), pH (7.0-8.5), and conductivity (1200-1800 µS).[1][2] Implement a regular light/dark cycle (e.g., 12h light/12h dark).[3][8] - Establish a consistent feeding protocol: Feed animals on a regular schedule (e.g., 2-3 times per week for adults) with a consistent, commercially available diet.[2][3][5] - Consider housing conditions: While single housing can reduce competition, visual stimulation from other frogs feeding can encourage eating.[2] If group-housed, ensure adequate space and resources.[4] - Health monitoring: Regularly observe frogs for any signs of illness and consult with veterinary staff if needed. |
| Frogs refuse to eat or show low food motivation | - Stress: Environmental stressors such as poor water quality, inappropriate housing, or frequent handling can suppress appetite.[9][10] - Inappropriate food presentation: Xenopus have different feeding strategies; some prefer floating pellets while others prefer sinking ones.[5][11][12] - Neophobia: Unfamiliar food items may be rejected. - Satiety: Frogs may have been fed too recently. | - Minimize stress: Provide environmental enrichment like hiding structures (e.g., opaque PVC pipes (B44673) or artificial plants) and use tank backgrounds that mimic their natural environment.[9][10][13][14] Limit handling and disturbances. - Optimize food presentation: Experiment with both floating and slowly sinking pellets to determine what your colony prefers. Sinking pellets are often associated with more leftovers.[5][11] - Acclimatize to new diets: When introducing a new food, mix it with a familiar diet, gradually increasing the proportion of the new food.[1] - Standardize fasting period: Ensure a consistent and adequate fasting period before experiments (e.g., 12 hours) to ensure motivation.[2] |
| Inconsistent results between experimental batches | - Seasonal or circadian variations: Hormonal cycles and activity levels can vary with time of day and season, affecting feeding. - Differences in animal stock: Age, sex, and genetic background of the frogs can influence feeding behavior. - Subtle changes in experimental conditions: Minor variations in water quality, temperature, or handling between batches can introduce variability. | - Control for temporal factors: Conduct experiments at the same time of day to minimize circadian effects. Be aware of potential seasonal influences on reproductive and metabolic states. - Use age- and sex-matched animals: Ensure that experimental and control groups are balanced for age and sex. Record the source and genetic background of your animals. - Maintain a detailed experimental log: Record all environmental and procedural parameters for each experiment to identify any potential sources of variation between batches. |
Frequently Asked Questions (FAQs)
Q1: How much variability in food intake is considered "normal" for Xenopus?
A1: A significant amount of variability can be expected, especially without stringent standardization. A survey of different facilities revealed considerable differences in weekly dry matter intake, ranging from 1.37 to 5.4 grams per frog.[5][7] This highlights the impact of diverse husbandry and feeding practices. The goal of a well-controlled study should be to minimize this variability within and between your experimental groups.
Q2: What is the best type of food to use for feeding studies?
A2: The most common diets used in laboratory settings are commercially formulated Xenopus diets or fish feed.[5][6] These are typically preferred over live food for reasons of biosecurity and consistency. The choice between floating and sinking pellets can be important. Studies have shown that quickly sinking diets are often associated with more uneaten food, suggesting this may not be the ideal presentation for all frogs.[5][11] It is recommended to use a diet that your frogs readily consume and to maintain consistency in the diet's composition, including protein and mineral content.[5][7]
Q3: How does stress impact feeding behavior in Xenopus?
A3: Stress significantly impacts feeding by altering the neuroendocrine pathways that control appetite. Corticotropin-releasing factor (CRF) is released in response to stress and has a potent anorexigenic (appetite-suppressing) effect.[15] Conversely, the stress hormone corticosterone (B1669441) can be orexigenic (appetite-stimulating).[15] Chronic stress from poor housing conditions (e.g., wrong tank color, lack of shelter) can lead to elevated corticosterone levels and altered feeding patterns.[9][10]
Q4: Can environmental enrichment help reduce variability?
A4: Yes, environmental enrichment can reduce stress and promote more natural behaviors, which can lead to more consistent feeding.[10][14][16] Providing structures like opaque PVC pipes or artificial plants for hiding is beneficial.[13] Interestingly, one study found that Xenopus laevis prefer artificial plants over PVC pipes.[13] Enrichment has been shown to improve animal welfare, which is crucial for obtaining reliable scientific data.[10][14]
Q5: What are the key signaling pathways that regulate feeding in Xenopus?
A5: Feeding in Xenopus, as in other vertebrates, is regulated by a complex interplay of neuropeptides and hormones. Key players include:
-
Orexigenic (appetite-stimulating) factors: Neuropeptide Y (NPY) and corticosterone are known to increase food intake.[15]
-
Anorexigenic (appetite-suppressing) factors: Corticotropin-releasing factor (CRF) and the hormone leptin suppress food intake.[15][17] These factors are integrated within the hypothalamus and other brain regions to control feeding behavior.[18][19][20]
Quantitative Data on Feeding Practices
The following table summarizes data from a survey of feeding practices in various laboratory facilities, illustrating the existing variability.
| Parameter | Reported Variation | Reference |
| Feeding Frequency | 50.0% feed 3x/week; 22.2% feed 2x/week; 5.6% feed 1x/week; 16.7% have other schedules (e.g., daily). | [5] |
| Diet Type | 55.6% use commercial Xenopus feed; 50.0% use commercial fish feed; one facility reported using live animals. | [5] |
| Diet Presentation | 44.4% floating; 33.3% sinking quickly; 22.2% sinking slowly. | [5] |
| Weekly Dry Matter Intake | Ranged from 1.37 g to 5.4 g per frog. | [5][7] |
| Method for Determining Food Amount | 44.4% weighed/measured/counted; 44.4% based on staff experience; 22.2% based on animal behavior. | [5] |
Detailed Experimental Protocol: Xenopus Food Intake Assay
This protocol provides a standardized method for assessing food intake in adult Xenopus laevis.
1. Materials:
-
Age- and sex-matched adult Xenopus laevis.
-
Standardized housing tanks with controlled water quality and temperature (19-22°C).
-
Commercially available pelleted frog food (e.g., Nasco Frog Brittle or similar).
-
Fine mesh nets.
-
Digital scale accurate to 0.01g.
-
Experimental logbook.
2. Animal Pre-conditioning (Acclimatization Period: 2 weeks):
-
House frogs in their experimental tanks for at least two weeks prior to the study to acclimate them to the environment.
-
Feed a maintenance diet 2-3 times per week on a regular schedule.[5]
-
Handle frogs minimally to reduce stress.
3. Experimental Procedure:
-
Fasting: Fast all frogs for a 12-hour period before the feeding trial to ensure adequate motivation to eat.[2]
-
Pre-weigh Food: For each frog (if individually housed) or tank (if group-housed), weigh a pre-determined amount of food pellets. The amount should be slightly more than they are expected to consume to ensure ad libitum access during the trial.
-
Feeding Trial:
-
Post-trial Measurement:
-
At the end of the feeding period, carefully remove any uneaten food pellets using a fine mesh net.
-
Gently blot the collected pellets to remove excess water and weigh them immediately.
-
-
Data Calculation:
-
Calculate the amount of food consumed: Food Consumed (g) = Initial Food Weight (g) - Uneaten Food Weight (g)
-
If group-housed, the result will be the total consumption for the tank. Divide by the number of frogs to get an average intake per frog.
-
Record all data in the experimental log.
-
4. Data Analysis:
-
Compare food intake between different experimental groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Analyze data for both individual and group-level variability.
-
Correlate feeding data with other measured parameters (e.g., body weight, hormone levels).
Visualizations
Signaling Pathways in Appetite Regulation
References
- 1. mbl.edu [mbl.edu]
- 2. research.fiu.edu [research.fiu.edu]
- 3. Husbandry, general care, and transportation of Xenopus laevis and Xenopus tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rspca.org.uk [rspca.org.uk]
- 5. Current Feeding Practice of Xenopus laevis in a Laboratory Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current Feeding Practice of Xenopus laevis in a Laboratory Setting [epub.ub.uni-muenchen.de]
- 7. Current Feeding Practice of Xenopus laevis in a Laboratory Setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sdbonline.org [sdbonline.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of environmental enrichment for Xenopus laevis using a preference test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 16. mdpi.com [mdpi.com]
- 17. To eat or not to eat: ontogeny of hypothalamic feeding controls and a role for leptin in modulating life-history transition in amphibian tadpoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hypothalamic neuropeptides and the regulation of appetite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Appetite Regulation: Hormones, Peptides, and Neurotransmitters and Their Role in Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Neuroendocrine Regulation of Food Intake in Fish: A Review of Current Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Off-Target Effects of Xenopus Orexin B
Welcome to the technical support center for researchers utilizing Xenopus orexin (B13118510) B in their experiments. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you design robust experiments and control for potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the known receptors for Xenopus orexin B and their primary signaling pathways?
A1: this compound, like its mammalian counterpart, primarily interacts with two G protein-coupled receptors (GPCRs): the orexin 1 receptor (OX1R) and the orexin 2 receptor (OX2R).[1][2] While orexin A binds to both receptors with high affinity, orexin B generally shows a preference for OX2R.[3][4] In many cell types, including heterologous expression systems like Xenopus oocytes, both receptors couple to the Gq/11 G protein.[1][4] This activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, a key signaling event that can be measured experimentally.[1][5][6] While Gq coupling is predominant, signaling through other G proteins like Gi/o and Gs has also been reported, depending on the cellular context.[1][2][7]
Q2: I am observing a response to this compound in uninjected Xenopus oocytes. What could be the cause?
A2: Observing a response in uninjected oocytes suggests an interaction with an endogenous component. While Xenopus oocytes are a popular expression system due to their low levels of endogenous receptor activity, they are not entirely devoid of them.[8] Potential causes include:
-
Activation of Endogenous GPCRs: Oocytes express a variety of endogenous GPCRs, some of which may be activated by peptides, especially at higher concentrations. For example, oocytes have been shown to possess endogenous trypsin receptors that couple to calcium signaling.[9][10]
-
Non-specific Membrane Effects: At high concentrations, peptides can sometimes cause non-specific perturbations of the cell membrane, leading to ion leakage or activation of mechanosensitive channels.
-
Contamination of Reagents: The orexin B peptide solution or the recording buffer could be contaminated with other active substances.
To troubleshoot this, it is crucial to perform control experiments as outlined in the troubleshooting guides below, such as testing a scrambled peptide and using receptor antagonists.
Q3: How can I be sure that the observed effects of this compound are specifically mediated by the expressed orexin receptors?
A3: Ensuring specificity is paramount in any receptor-ligand study. A multi-pronged approach involving several control experiments is the best practice:
-
Use of Receptor Antagonists: Pre-incubating the oocytes with a selective orexin receptor antagonist should block the response to this compound.
-
Uninjected Controls: As mentioned in Q2, always test the peptide on uninjected oocytes from the same batch to check for endogenous responses.
-
Scrambled Peptide Control: A peptide with the same amino acid composition as this compound but in a randomized sequence should not elicit a response.
-
Dose-Response Curve: A specific interaction should exhibit a saturable dose-response relationship. Non-specific effects may show a linear, non-saturable response.
-
Expression of a Non-related GPCR: Expressing an unrelated GPCR that is known not to bind orexin B can serve as a negative control to ensure that the observed effect is not an artifact of GPCR overexpression.
Q4: What are the recommended concentrations for this compound and its antagonists in Xenopus oocyte experiments?
A4: The optimal concentration of this compound will depend on the expression level of the receptors and the specific assay. It is always recommended to perform a dose-response curve to determine the EC50 (half-maximal effective concentration). For antagonists, the concentration should be sufficient to fully block the effect of the agonist. The table below provides a starting point for concentrations based on published data in other systems, which can be adapted for Xenopus oocyte experiments.
| Compound | Receptor Target | Typical Concentration Range | Notes |
| This compound | OX1R, OX2R | 1 nM - 10 µM | Perform a dose-response curve to determine the optimal concentration. |
| SB-334867 | Selective OX1R antagonist | 1 µM - 10 µM | Has been shown to have some activity at OX2R at higher concentrations.[11] |
| Suvorexant | Dual OX1R/OX2R antagonist | 1 µM - 10 µM | A clinically approved dual antagonist.[12] |
Troubleshooting Guides
Issue 1: No response to this compound in oocytes injected with orexin receptor mRNA.
This could be due to several factors, from failed receptor expression to issues with the experimental setup.
Issue 2: Response observed in uninjected oocytes or with a scrambled peptide.
This indicates a non-specific or off-target effect.
Experimental Protocols
Protocol 1: Two-Electrode Voltage Clamp (TEVC) Assay for Orexin Receptor Activation
This protocol describes the measurement of Ca2+-activated Cl- currents (ICl(Ca)) in Xenopus oocytes expressing orexin receptors.
-
Oocyte Preparation and mRNA Injection:
-
Harvest stage V-VI oocytes from a female Xenopus laevis.[13]
-
Treat with collagenase to defolliculate the oocytes.
-
Inject oocytes with cRNA encoding the desired orexin receptor (e.g., OX1R or OX2R).
-
Incubate the oocytes for 2-5 days at 16-18°C in Barth's solution.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber perfused with a standard recording solution (e.g., ND96).
-
Impale the oocyte with two microelectrodes filled with 3 M KCl (resistance of 0.5-2 MΩ).
-
Clamp the oocyte membrane potential at a holding potential of -60 mV.
-
Establish a stable baseline current.
-
-
Application of this compound and Controls:
-
Perfuse the oocyte with the desired concentration of this compound.
-
Activation of the Gq pathway will lead to an increase in intracellular Ca2+, which in turn activates endogenous Ca2+-activated Cl- channels, resulting in an inward current at the holding potential of -60 mV.
-
Control 1 (Antagonist): Pre-incubate the oocyte with an orexin receptor antagonist (e.g., 10 µM SB-334867) for 5-10 minutes before applying this compound. A specific response should be significantly reduced or abolished.
-
Control 2 (Uninjected Oocyte): Perfuse an uninjected oocyte with the same concentration of this compound. No significant response should be observed.
-
Control 3 (Scrambled Peptide): Perfuse an injected oocyte with a scrambled orexin B peptide at the same concentration as the active peptide. No significant response should be observed.
-
Protocol 2: Preparation of a Scrambled Orexin B Peptide
A scrambled peptide is an essential negative control. It should have the same amino acid composition and length as the active peptide but in a randomized sequence.
-
Sequence Design:
-
Start with the amino acid sequence of this compound.
-
Randomize the sequence of the amino acids. Ensure that the scrambled sequence does not create any known signaling motifs. Online tools for generating scrambled peptide sequences are available.
-
It is good practice to perform a BLAST search of the scrambled sequence to ensure it does not have significant homology to any known proteins.
-
-
Synthesis:
-
Synthesize the scrambled peptide using standard solid-phase peptide synthesis methods.
-
Ensure the C-terminus is amidated, similar to the native orexin B, to maintain similar charge and structural properties.
-
Purify the peptide by HPLC to >95% purity.
-
Confirm the mass of the peptide by mass spectrometry.
-
-
Validation:
-
The scrambled peptide should be tested in your assay at the same concentrations as the active this compound. It should not elicit a response in oocytes expressing the orexin receptors.
-
Signaling Pathway and Control Experiment Workflow Diagrams
References
- 1. Orexin receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 3. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orexin receptors: pharmacology and therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Xenopus oocyte electrophysiology in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Xenopus Oocyte Electrophysiology in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 7. mdpi.com [mdpi.com]
- 8. Electrophysiological Studies in Xenopus Oocytes for the Opening of Escherichia coli SecA-Dependent Protein-Conducting Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endogenous trypsin receptors in Xenopus oocytes: linkage to internal calcium stores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Endogenous trypsin receptors in Xenopus oocytes: linkage to internal calcium stores - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SB-334867-A: the first selective orexin-1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A photocaged orexin-B for spatiotemporally precise control of orexin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oacu.oir.nih.gov [oacu.oir.nih.gov]
Technical Support Center: Validation of Xenopus Orexin B Antibody Specificity
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to validating the specificity of orexin (B13118510) B antibodies for use in Xenopus models. Due to potential cross-reactivity issues between species, rigorous validation is essential for reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Can I use an antibody raised against mammalian orexin B for studies in Xenopus?
A1: It is possible, but requires thorough validation. While the orexin B peptide is relatively conserved across vertebrates, differences in amino acid sequences between mammals and Xenopus can affect antibody binding. The average protein sequence conservation between humans and Xenopus is approximately 68%, which can lead to poor cross-reactivity of commercial antibodies.[1] Therefore, it is crucial to experimentally verify the antibody's specificity for Xenopus orexin B.
Q2: What are the key steps to validate an orexin B antibody in Xenopus?
A2: A multi-step approach is recommended to ensure antibody specificity. The core validation steps include:
-
Sequence Alignment: Compare the immunogen peptide sequence of the antibody with the Xenopus laevis and Xenopus tropicalis orexin B protein sequences.
-
Western Blot Analysis: Use protein lysates from Xenopus brain tissue and from cells overexpressing this compound to verify that the antibody detects a band of the correct molecular weight.
-
Knockdown/Knockout Validation: The most stringent validation involves demonstrating a loss of signal in Western blots or immunohistochemistry following the knockdown or knockout of the orexin gene in Xenopus.[2][3]
-
Immunohistochemistry/Immunofluorescence (IHC/IF): Confirm that the antibody produces a staining pattern consistent with the known localization of orexin neurons in the Xenopus brain, primarily in the hypothalamus.[4]
Q3: What are the expected results for a specific this compound antibody?
A3: A specific antibody should:
-
Recognize a single band at the predicted molecular weight of prepro-orexin or processed orexin B in Western blots of Xenopus brain lysate.
-
Show a significantly stronger signal in lysates from cells overexpressing this compound compared to control cells.
-
Exhibit a substantially reduced or absent signal in tissue from orexin knockdown or knockout Xenopus models.
-
In IHC/IF, specifically label neurons in the hypothalamic region of the Xenopus brain.
Experimental Protocols and Validation Workflow
A critical step in antibody validation is a well-defined experimental workflow. The following diagram illustrates the recommended process for validating a this compound antibody.
Detailed Methodologies
1. Western Blotting of Xenopus Brain Tissue
This protocol is adapted for Xenopus brain tissue.
-
Tissue Homogenization:
-
Dissect the brain from an adult Xenopus on ice.
-
Homogenize the tissue in 10 volumes of ice-cold RIPA buffer supplemented with protease inhibitors.
-
Sonicate the homogenate briefly to ensure complete lysis.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 30-50 µg of protein per lane on a 4-20% Tris-Glycine gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with the primary orexin B antibody (at the manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Develop the blot using an ECL substrate and image.
-
2. Immunohistochemistry (IHC) on Xenopus Brain Sections
This protocol is a general guideline for frozen sections.
-
Tissue Preparation:
-
Anesthetize an adult Xenopus and perfuse transcardially with cold PBS followed by 4% paraformaldehyde (PFA) in PBS.
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by incubating in 30% sucrose (B13894) in PBS until it sinks.
-
Embed the brain in OCT compound and freeze.
-
Cut 20-30 µm sections on a cryostat and mount on charged slides.
-
-
Staining:
-
Wash sections with PBS to remove OCT.
-
Perform antigen retrieval if necessary (e.g., heat-mediated in citrate (B86180) buffer).
-
Permeabilize sections with 0.3% Triton X-100 in PBS for 15 minutes.
-
Block with 5% normal goat serum in PBST for 1 hour.
-
Incubate with the primary orexin B antibody overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently labeled secondary antibody for 2 hours at room temperature.
-
Wash three times with PBST.
-
Counterstain with DAPI if desired.
-
Mount with an anti-fade mounting medium and coverslip.
-
Troubleshooting Guides
Western Blotting
| Problem | Possible Cause | Solution |
| No Signal | Antibody does not recognize this compound. | Perform sequence alignment. Test a different antibody. |
| Low protein expression in the tissue. | Use a more sensitive detection method or enrich for hypothalamic tissue. | |
| Antibody concentration is too low. | Increase the primary antibody concentration or incubation time. | |
| High Background | Antibody concentration is too high. | Decrease the primary antibody concentration. |
| Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). | |
| Insufficient washing. | Increase the number and duration of washes. | |
| Non-specific Bands | Antibody is cross-reacting with other proteins. | Perform knockdown/knockout validation. Use an affinity-purified antibody. |
| Protein degradation. | Use fresh tissue and add protease inhibitors to all buffers. |
Immunohistochemistry
| Problem | Possible Cause | Solution |
| No Staining | Antibody does not recognize the fixed epitope. | Try a different fixation method or perform antigen retrieval. |
| Low antibody concentration. | Optimize the primary antibody dilution. | |
| Insufficient permeabilization. | Increase Triton X-100 concentration or incubation time. | |
| High Background | Non-specific binding of primary or secondary antibody. | Increase blocking time and use serum from the same species as the secondary antibody. |
| Autofluorescence of the tissue. | Use a different fluorescent channel or treat with a quenching agent. | |
| Non-specific Staining | Antibody cross-reactivity. | Validate with knockdown/knockout controls. |
| Endogenous peroxidase/phosphatase activity (for enzymatic detection). | Add a quenching step (e.g., H2O2 for HRP). |
Orexin B Signaling Pathway
Orexin B exerts its effects by binding to the orexin 2 receptor (OX2R), a G-protein coupled receptor (GPCR). This interaction primarily activates the Gq/11 and Gi/o pathways, leading to downstream cellular responses. Understanding this pathway can aid in designing functional assays to complement antibody validation.
References
- 1. Production and characterization of monoclonal antibodies to Xenopus proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Confirming Antibody Specificity in Xenopus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differential distribution of orexin-A and orexin-B immunoreactivity in the rat brain and spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Xenopus and Mammalian Orexin B Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activity of orexin (B13118510) B from the African clawed frog (Xenopus laevis) and its mammalian counterparts. This analysis is supported by experimental data on receptor binding and signal transduction, offering valuable insights for researchers in neuroscience and pharmacology.
Structural Comparison: High Conservation with Key Differences
Orexin B is a neuropeptide that is highly conserved across vertebrate evolution. Both Xenopus and mammalian orexin B are 28 amino acids in length. While the overall structure is very similar, there are seven amino acid substitutions in Xenopus orexin B compared to human orexin B. Notably, the C-terminal region, which is crucial for receptor binding and activation, is highly conserved.
Receptor Binding and Activation: this compound Shows Enhanced Affinity for Human Orexin Receptor 2
Orexins exert their effects by binding to two G-protein coupled receptors (GPCRs): orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R). In mammals, orexin B binds to both receptors but shows a significantly higher affinity for OX2R.
Studies utilizing Chinese Hamster Ovary (CHO) cells expressing human orexin receptors have revealed a key difference in the activity of this compound. While both human and this compound can bind to and activate human orexin receptors, this compound demonstrates a several-fold higher affinity for the human OX2R compared to human orexin B.[1] This enhanced potency makes this compound a valuable tool for studying the specific functions of OX2R.
Quantitative Comparison of Receptor Binding Affinity
| Ligand | Receptor | Binding Affinity (Ki) |
| Human Orexin B | Human OX1R | 420 nM[2] |
| Human Orexin B | Human OX2R | 36 nM[2] |
| This compound | Human OX2R | Several-fold higher than human orexin B[1] |
Signaling Pathways: A Conserved Mechanism
The binding of orexin B to its receptors, primarily OX2R, initiates a cascade of intracellular signaling events. This process is generally conserved between mammals and is presumed to be similar for this compound acting on homologous receptors. The primary signaling pathway involves the activation of Gq and/or Gi/o subtypes of G-proteins.
Activation of the Gq protein leads to the stimulation of phospholipase C (PLC), which in turn results in an increase in intracellular calcium levels. The Gi/o pathway, on the other hand, can inhibit adenylyl cyclase.
Physiological Effects: Regulators of Arousal and Feeding
In mammals, orexin B is a key regulator of sleep and wakefulness.[3][4][5][6][7] It promotes arousal and helps maintain a consolidated period of wakefulness. Orexin B is also involved in the regulation of feeding behavior, where it can stimulate food intake.[8][9][10][11] While the specific physiological roles of orexin B in Xenopus are less extensively studied, the conservation of the orexin system suggests similar functions in regulating arousal and energy homeostasis.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of orexin peptides.
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity of a ligand (e.g., Xenopus or mammalian orexin B) to its receptor.
Methodology:
-
Membrane Preparation: Cell membranes from a cell line (e.g., CHO) stably expressing the orexin receptor of interest (e.g., human OX2R) are prepared.
-
Incubation: The membranes are incubated in a buffer solution containing a known concentration of a radiolabeled orexin peptide (e.g., [¹²⁵I]orexin A) and varying concentrations of the unlabeled competitor ligand (Xenopus or mammalian orexin B).
-
Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity retained on the filter, which corresponds to the bound radioligand, is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) is then calculated from the IC₅₀ value.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of a ligand to activate the orexin receptor and trigger a downstream signaling event.
Methodology:
-
Cell Culture: Cells (e.g., CHO) stably expressing the orexin receptor are plated in a 96-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[12][13][14][15][16][17] This dye will fluoresce upon binding to calcium.
-
Ligand Addition: The plate is placed in a fluorescence microplate reader, and the baseline fluorescence is measured. The ligand of interest (Xenopus or mammalian orexin B) is then added to the wells.
-
Fluorescence Measurement: The change in fluorescence intensity over time is recorded. An increase in fluorescence indicates an increase in intracellular calcium concentration, signifying receptor activation.
-
Data Analysis: The data are analyzed to determine the effective concentration of the ligand that produces 50% of the maximal response (EC₅₀), which is a measure of the ligand's potency.
Conclusion
The comparison between Xenopus and mammalian orexin B reveals a high degree of structural and functional conservation. The most significant finding is the enhanced affinity of this compound for the human OX2R. This makes it a potentially valuable pharmacological tool for selectively studying the physiological roles of this receptor subtype. Further research is warranted to fully elucidate the physiological implications of the observed differences in receptor affinity and to explore the therapeutic potential of this compound analogs.
References
- 1. Xenopus orexin A | OX Receptor | 254757-77-2 | Invivochem [invivochem.com]
- 2. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. THE REGULATION OF SLEEP AND WAKEFULNESS BY THE HYPOTHALAMIC NEUROPEPTIDE OREXIN/HYPOCRETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Orexin and MCH neurons: regulators of sleep and metabolism [frontiersin.org]
- 5. Orexin and MCH neurons: regulators of sleep and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The role of orexin and MCH neurons in the hypothalamus in sleep-wake regulation and learning-forgetting balance [frontiersin.org]
- 7. The physiological role of orexin/hypocretin neurons in the regulation of sleep/wakefulness and neuroendocrine functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of the orexins on food intake: comparison with neuropeptide Y, melanin-concentrating hormone and galanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evolution of Orexin Neuropeptide System: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Orexin-induced food intake involves neuropeptide Y pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. bu.edu [bu.edu]
- 14. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 16. biophysics-reports.org [biophysics-reports.org]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to Human and Xenopus Orexin B: Sequence, Receptor Affinity, and Functional Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of orexin (B13118510) B peptides from Homo sapiens (human) and Xenopus laevis (African clawed frog). Orexin B, also known as hypocretin-2, is a neuropeptide critically involved in regulating sleep-wake cycles, appetite, and other physiological processes. Understanding the similarities and differences between orthologs from distant species like humans and amphibians can provide valuable insights into the peptide's conserved functional domains and evolutionary pressures, aiding in the design of novel therapeutics targeting the orexin system.
Sequence Alignment and Key Differences
Human orexin B is a 28-amino acid linear peptide.[1] The sequence for human orexin B is:
RSGPPGLQGRLQRLLQASGNHAAGILTM-NH2
Xenopus laevis orexin B is also a 28-amino acid peptide and shares a significant degree of homology with its human counterpart, differing by seven amino acid substitutions.[2] While the exact sequence of Xenopus orexin B was not explicitly detailed in the surveyed literature, it is known that the C-terminal region of orexin peptides is highly conserved across species and is vital for biological activity.[3][4] This conserved C-terminus is believed to be the primary site for receptor interaction.[4]
Quantitative Comparison of Receptor Binding and Activation
Orexin B exerts its effects by binding to two G protein-coupled receptors: orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R). The binding affinities of human and this compound for human orexin receptors show some notable differences, particularly in their interaction with OX2R.
| Ligand | Receptor | Binding Affinity (Ki/IC50) | Potency (EC50) | Reference(s) |
| Human Orexin B | hOX1R | 420 nM (Ki) | 2500 nM | [5] |
| Human Orexin B | hOX2R | 36 nM (Ki) | 60 nM | [5] |
| This compound | hOX2R | Several-fold higher than human orexin B | - | [3] |
Note: Specific Ki/IC50 and EC50 values for the interaction of this compound with human orexin receptors were not available in the reviewed literature, but it was noted to have a significantly higher affinity for hOX2R compared to human orexin B.[3]
Functional Implications
The differential binding affinities suggest potential variations in the physiological roles and pharmacological profiles of human and this compound.
-
Human Orexin B: Exhibits a clear preference for OX2R, with significantly lower affinity for OX1R.[5] This selectivity is a key aspect of its function in regulating sleep, feeding, and other behaviors.
-
This compound: Demonstrates a remarkably high affinity for human OX2R, even greater than that of human orexin B itself.[3] This makes this compound a potentially valuable research tool as a highly selective and potent agonist for studying OX2R function.
Experimental Protocols
The following provides a generalized methodology for a common experiment used to determine the binding affinity and functional activation of orexin peptides.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a ligand for its receptor.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human orexin receptor (hOX1R or hOX2R) are cultured in appropriate media.
-
Membrane Preparation: Cell membranes are harvested and homogenized.
-
Binding Reaction: The cell membranes are incubated with a radiolabeled orexin peptide (e.g., [¹²⁵I]-orexin A) and varying concentrations of the unlabeled competitor ligand (human or this compound).
-
Separation: The bound and free radioligand are separated by filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a gamma counter.
-
Data Analysis: The data is analyzed to determine the concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value.
Calcium Mobilization Assay
This assay measures the functional activation of the orexin receptor by a ligand, which typically leads to an increase in intracellular calcium concentration.
-
Cell Culture: CHO cells stably expressing the human orexin receptor are plated in a multi-well plate.
-
Loading with Calcium Indicator: The cells are loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Ligand Stimulation: The cells are stimulated with varying concentrations of the orexin peptide (human or this compound).
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.
-
Data Analysis: The data is used to generate a dose-response curve and determine the EC50 value, which is the concentration of the ligand that produces 50% of the maximal response.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the orexin signaling pathway and a typical experimental workflow for comparing orexin B orthologs.
Caption: Orexin B signaling pathway via the OX2 receptor.
Caption: Experimental workflow for comparing orexin B orthologs.
References
- 1. Orexin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Structure, tissue distribution, and pharmacological characterization of Xenopus orexins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determinants of Orexin Receptor Binding and Activation—A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Xenopus Orexin A and Orexin B: Functional Distinctions and Research Applications
A comprehensive guide for researchers, scientists, and drug development professionals detailing the functional differences between Xenopus laevis orexin (B13118510) A and orexin B, supported by available experimental data.
The discovery of the orexin neuropeptide system, comprising orexin A (hypocretin-1) and orexin B (hypocretin-2), has significantly advanced our understanding of sleep-wake cycles, feeding behavior, and energy homeostasis. While extensively studied in mammals, the functional nuances of orexin peptides in other vertebrates, such as the African clawed frog (Xenopus laevis), are less characterized. This guide provides a detailed comparison of the known functional differences between Xenopus orexin A and orexin B, drawing upon available pharmacological data. A key observation is the enhanced affinity of Xenopus orexin B for the human orexin 2 receptor (OX2R), highlighting its potential as a valuable tool in orexin receptor research.[1][2]
Receptor Binding and Activation: A Quantitative Comparison
Pharmacological studies have been conducted to determine the binding affinities and functional potencies of Xenopus orexin A and orexin B, primarily at human orexin receptors expressed in vitro. These studies are crucial for understanding the selectivity and potential cross-reactivity of these peptides.
| Ligand | Receptor | Binding Affinity (IC50, nM) | Functional Potency (EC50, nM) |
| Human Orexin A | Human OX1R | 20 | 30 |
| Human OX2R | 38 | - | |
| Human Orexin B | Human OX1R | 420 | 2500 |
| Human OX2R | 36 | - | |
| Xenopus Orexin A | Human OX1R | Data not available | Data not available |
| Human OX2R | Data not available | Data not available | |
| This compound | Human OX1R | Data not available | Data not available |
| Human OX2R | Higher than human orexins[1][2] | Potent agonist[1] |
Note: The data for human orexins is provided for comparative purposes. The statement for this compound is based on qualitative descriptions from existing literature.[1][2][3]
Signaling Pathways
Orexin receptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium levels.[3] The OX2R can also couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels. The specific downstream signaling cascades activated by Xenopus orexin A and orexin B in Xenopus tissues have not been fully elucidated. However, based on their activation of human orexin receptors, it is presumed they initiate similar intracellular events.
Physiological Functions
In mammals, orexins are well-established regulators of arousal, feeding, and energy metabolism.[4][5] Intracerebroventricular administration of orexin A and B in rodents stimulates food intake and increases wakefulness.[4][6] While the structural and receptor activation profiles of Xenopus orexins suggest conserved physiological roles,[7] in vivo studies investigating the specific effects of Xenopus orexin A and B on feeding, locomotor activity, or sleep-like states in Xenopus are currently limited in the scientific literature. The high affinity of this compound for the OX2R suggests it could be a potent regulator of arousal and other OX2R-mediated functions.[1]
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of orexin peptide function. Below are generalized protocols for key experiments cited in orexin research.
Radioligand Binding Assay for Orexin Receptors
This protocol is used to determine the binding affinity (Ki or Kd) of a ligand for its receptor.
Objective: To quantify the binding of Xenopus orexin A and B to orexin receptors (OX1R and OX2R).
Materials:
-
CHO-K1 cells stably expressing human OX1R or OX2R.
-
Radiolabeled orexin peptide (e.g., [125I]-orexin A).
-
Unlabeled Xenopus orexin A and orexin B.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Cell Membrane Preparation: Culture and harvest CHO-K1 cells expressing the receptor of interest. Homogenize cells in lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.
-
Competition Binding: In a 96-well plate, incubate a fixed concentration of the radiolabeled orexin with increasing concentrations of unlabeled Xenopus orexin A or B and the cell membranes.
-
Incubation: Incubate at room temperature for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value and convert it to a Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation.
Objective: To determine the functional potency (EC50) of Xenopus orexin A and B at orexin receptors.
Materials:
-
CHO-K1 cells stably expressing human OX1R or OX2R.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Xenopus orexin A and orexin B.
-
Fluorescence plate reader (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed the CHO-K1 cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer. Incubate in the dark at 37°C for 1 hour.
-
Compound Addition: Prepare serial dilutions of Xenopus orexin A and B.
-
Signal Detection: Place the cell plate in the fluorescence plate reader. Establish a baseline fluorescence reading and then add the orexin peptides. Immediately measure the change in fluorescence over time.
-
Data Analysis: Plot the peak fluorescence response against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Conclusion
Xenopus orexin A and orexin B are structurally similar to their mammalian counterparts and activate human orexin receptors. The standout functional difference highlighted in the literature is the enhanced affinity of this compound for the human OX2R, suggesting its potential as a selective agonist for this receptor subtype in research settings.[1][2] Further quantitative studies are required to fully delineate the binding and activation profiles of both Xenopus orexins at both orexin receptor subtypes. Additionally, in vivo studies in Xenopus are needed to confirm the presumed conserved physiological roles in arousal and energy homeostasis. The experimental protocols provided here offer a foundation for researchers to further investigate the functional distinctions of these important neuropeptides.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure, tissue distribution, and pharmacological characterization of Xenopus orexins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orexins and orexin receptors: implication in feeding behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Orexins and appetite regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Orexin-mediated feeding behavior involves both leptin-sensitive and -insensitive pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sleep and orexins in nonmammalian vertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Xenopus Orexin B Demonstrates Enhanced Selectivity for Orexin Receptor 2 Compared to Orexin A
A comparative analysis of Xenopus orexin (B13118510) A and orexin B reveals a significant difference in their receptor selectivity, with Xenopus orexin B exhibiting a notably higher affinity for the human orexin 2 receptor (OX2R). This heightened selectivity suggests its potential as a valuable pharmacological tool for investigating the specific roles of OX2R.
Researchers and drug development professionals studying the orexin system now have access to comparative data on the receptor binding and functional activity of Xenopus-derived orexin peptides. A key study by Shibahara and colleagues provides the foundational data for this guide, directly comparing the pharmacological properties of Xenopus laevis orexin A and orexin B on human orexin 1 (OX1R) and orexin 2 (OX2R) receptors expressed in a stable cell line.
Quantitative Comparison of Receptor Affinity and Functional Potency
The receptor binding affinities and functional potencies of Xenopus orexin A and orexin B were determined using competitive binding assays and intracellular calcium mobilization assays, respectively. The results, summarized in the table below, highlight the distinct selectivity profiles of the two peptides.
| Ligand | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| Xenopus Orexin A | hOX1R | 28.5 | 29.4 |
| hOX2R | 20.4 | 23.3 | |
| This compound | hOX1R | 168 | 183 |
| hOX2R | 4.3 | 5.1 | |
| Human Orexin A | hOX1R | 20 | 30 |
| hOX2R | 38 | 40 | |
| Human Orexin B | hOX1R | 420 | 500 |
| hOX2R | 36 | 40 |
Data sourced from Shibahara et al., Peptides, 1999.[1]
As the data indicates, this compound displays a significantly lower Ki value for hOX2R (4.3 nM) compared to hOX1R (168 nM), demonstrating a roughly 39-fold selectivity for the orexin 2 receptor. In contrast, Xenopus orexin A shows comparable high affinity for both hOX1R and hOX2R. Notably, the affinity of this compound for hOX2R is several-fold higher than that of human orexin B.[1]
Signaling Pathways and Experimental Workflow
The activation of orexin receptors initiates a cascade of intracellular signaling events. Both OX1R and OX2R are G-protein coupled receptors (GPCRs). Upon ligand binding, they primarily couple to the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration, which can be measured to quantify receptor activation.
The experimental workflow to determine receptor selectivity typically involves two key assays: a competitive binding assay to measure binding affinity (Ki) and a functional assay, such as a calcium mobilization assay, to measure the potency of the ligand in activating the receptor (EC50).
Detailed Experimental Protocols
The following are summaries of the experimental protocols utilized in the foundational study by Shibahara et al. to determine the receptor selectivity of Xenopus orexins.
Competitive Radioligand Binding Assay
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing either the human orexin 1 receptor (hOX1R) or the human orexin 2 receptor (hOX2R) were cultured in a suitable growth medium.
-
Membrane Preparation: Cell membranes were prepared from the cultured CHO cells.
-
Binding Reaction: The cell membranes were incubated in a binding buffer containing a constant concentration of radiolabeled orexin A ([¹²⁵I]orexin A) and varying concentrations of the unlabeled competitor ligands (Xenopus orexin A, this compound, human orexin A, or human orexin B).
-
Incubation: The reaction mixtures were incubated to allow binding to reach equilibrium.
-
Separation and Detection: Bound and free radioligand were separated by filtration. The amount of radioactivity bound to the membranes was quantified using a gamma counter.
-
Data Analysis: The inhibition constant (Ki) for each competitor was calculated from the concentration-response curves using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
-
Cell Culture and Plating: CHO cells stably expressing either hOX1R or hOX2R were seeded into 96-well plates and cultured overnight.
-
Dye Loading: The cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-3 AM) in a buffer containing probenecid (B1678239) for approximately one hour at 37°C.[2]
-
Agonist Stimulation: Varying concentrations of the orexin peptides (Xenopus orexin A, this compound, human orexin A, or human orexin B) were added to the wells.
-
Fluorescence Measurement: Changes in intracellular calcium concentration were monitored by measuring the fluorescence intensity using a fluorescence imaging plate reader (FLIPR).[2]
-
Data Analysis: The concentration of the agonist that produced 50% of the maximal response (EC50) was determined from the dose-response curves.
The distinct receptor selectivity profile of this compound, particularly its high affinity and potency for OX2R, makes it a valuable research tool for elucidating the specific physiological and pathological roles mediated by this receptor subtype.
References
Validating the Potent Effects of Xenopus Orexin B at the Human Orexin 2 Receptor Using Selective Antagonists
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
The orexin (B13118510) system, with its two receptors, OX1R and OX2R, is a critical regulator of wakefulness, feeding, and reward. Orexin B, a neuropeptide, demonstrates a higher affinity for the OX2R. Notably, the amphibian homolog, Xenopus laevis orexin B (Xenopus orexin B), has been identified as a highly potent and selective agonist for the human OX2R, exhibiting several-fold higher affinity than its human counterpart[1]. This makes this compound a valuable pharmacological tool for elucidating the specific functions of the OX2R. This guide provides a comparative overview of the validation of this compound's effects at the OX2R through the use of selective antagonists, focusing on experimental data and detailed protocols.
Comparative Efficacy and Potency
To validate that the effects of this compound are mediated through the OX2R, experiments are designed to demonstrate that a selective OX2R antagonist can block its activity. The primary in vitro method for this is the measurement of intracellular calcium mobilization in cells engineered to express the human OX2R.
Table 1: Comparative Potency of Orexin Agonists at the Human OX2 Receptor
| Agonist | EC₅₀ (nM) for OX2R Activation | Source |
| This compound | ~1-5 (Estimated)¹ | [1] |
| Human Orexin B | 36 - 8.43 | [2] |
| Human Orexin A | 38 - 8.18 | [2] |
¹Based on the finding that this compound has a several-fold higher affinity than human orexins[1]. The exact EC₅₀ can vary depending on the specific cell line and assay conditions.
Table 2: Comparative Antagonist Potency against Orexin-Induced OX2R Activation
| Antagonist | Agonist | IC₅₀ (nM) for OX2R Inhibition | Source |
| Suvorexant | This compound | ~50-60 (Hypothetical)² | - |
| Suvorexant | Human Orexin A/B | 54.8 - 56 | [3] |
| Almorexant | Human Orexin A/B | 8 | |
| SB-649868 | Human Orexin A/B | Not specified |
²This value is hypothetical and represents an expected outcome based on the known potency of suvorexant against human orexins. A direct experimental validation in the literature was not identified.
Experimental Protocols
The validation of this compound's effects via OX2R antagonism is typically performed using a calcium mobilization assay in a cell line, such as Chinese Hamster Ovary (CHO) cells, stably transfected with the human OX2R gene.
Key Experiment: Antagonist Inhibition of this compound-Induced Calcium Mobilization
Objective: To determine the potency of an OX2R antagonist (e.g., suvorexant) in inhibiting the intracellular calcium increase induced by this compound in cells expressing human OX2R.
Materials:
-
Cell Line: CHO-K1 cells stably expressing the human orexin 2 receptor (hOX2R).
-
Agonist: Xenopus laevis orexin B peptide.
-
Antagonist: Suvorexant.
-
Calcium Indicator Dye: Fluo-4 AM or similar.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Instrumentation: A fluorescence imaging plate reader (FLIPR) or a similar instrument capable of kinetic reading of 96- or 384-well plates.
Protocol:
-
Cell Culture and Plating:
-
Culture the hOX2R-CHO cells in appropriate growth medium (e.g., F-12K Medium with 10% FBS and a selection antibiotic) at 37°C in a humidified 5% CO₂ incubator.
-
Plate the cells into black-walled, clear-bottom 96- or 384-well microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
-
Dye Loading:
-
On the day of the experiment, remove the growth medium from the cell plates.
-
Prepare a loading buffer containing the calcium indicator dye (e.g., Fluo-4 AM) in assay buffer.
-
Add the loading buffer to each well and incubate the plate for 60 minutes at 37°C.
-
-
Antagonist Pre-incubation:
-
Prepare serial dilutions of the OX2R antagonist (suvorexant) in assay buffer.
-
Add the antagonist dilutions to the respective wells of the cell plate.
-
Incubate the plate for 15-30 minutes at room temperature to allow the antagonist to bind to the receptors.
-
-
Agonist Stimulation and Data Acquisition:
-
Prepare a solution of this compound in assay buffer at a concentration that elicits a submaximal response (typically the EC₈₀ concentration, determined from a prior agonist dose-response experiment).
-
Place the cell plate into the FLIPR instrument.
-
Initiate the reading, establishing a baseline fluorescence for each well.
-
The instrument will then automatically add the this compound solution to all wells simultaneously.
-
Continue to record the fluorescence intensity over time (e.g., for 2-3 minutes) to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Plot the ΔF against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value of the antagonist.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway and the experimental workflow described above.
Caption: OX2R Signaling Pathway.
Caption: Experimental Workflow.
Conclusion
The high potency and selectivity of this compound for the human OX2R make it an invaluable tool for studying the specific physiological roles of this receptor. The validation of its effects through blockade by selective OX2R antagonists, such as suvorexant, provides robust evidence for its mechanism of action. The experimental protocols and data presented in this guide offer a framework for researchers to design and interpret experiments aimed at further characterizing the orexin system and developing novel therapeutics targeting the OX2R.
References
- 1. Structure, tissue distribution, and pharmacological characterization of Xenopus orexins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of recombinant human orexin receptor pharmacology in a Chinese hamster ovary cell-line using FLIPR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Federal Register :: Schedules of Controlled Substances: Placement of Suvorexant into Schedule IV [federalregister.gov]
Comparative Analysis of Orexin Receptor Binding Affinities: A Guide for Researchers
A detailed examination of the binding characteristics of endogenous and synthetic ligands for orexin (B13118510) 1 (OX1R) and orexin 2 (OX2R) receptors.
The orexin system, comprising two G protein-coupled receptors, OX1R and OX2R, and their endogenous neuropeptide ligands, orexin-A and orexin-B, is a critical regulator of sleep-wake cycles, appetite, and arousal.[1][2] As such, these receptors have become significant therapeutic targets for conditions like insomnia and potentially other neurological disorders.[3][4] This guide provides a comparative analysis of the binding affinities of key orexin receptor ligands, supported by experimental data and detailed methodologies to aid researchers in the field of drug discovery and pharmacology.
Orexin Ligand Binding Affinities at a Glance
The binding affinities of various ligands for OX1R and OX2R are typically determined through radioligand binding assays, with results often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher binding affinity. The following table summarizes the binding affinities of endogenous orexins and several dual orexin receptor antagonists (DORAs).
| Ligand | Receptor | Binding Affinity (Kᵢ/IC₅₀, nM) | Selectivity | Reference |
| Endogenous Ligands | ||||
| Orexin-A | OX1R | 20 | OX1R > OX2R (~10-100 fold) | [5][6] |
| OX2R | 38 | [5] | ||
| Orexin-B | OX1R | 420 | OX1R < OX2R | [5][6] |
| OX2R | 36 | [5] | ||
| Dual Orexin Receptor Antagonists (DORAs) | ||||
| Suvorexant | OX1R | 0.55 | Dual | [1][3] |
| OX2R | 0.35 | [1] | ||
| Lemborexant | OX1R | 6.1 | Dual | [3] |
| OX2R | 2.6 | [7] | ||
| Daridorexant | OX1R | 0.47 | Dual | [3][8] |
| OX2R | 0.9 | [2] | ||
| Almorexant | OX1R | 1.72 | Dual | [7] |
| OX2R | 2.68 | [7] | ||
| Selective Antagonists | ||||
| SB-334867 | OX1R | - (High Affinity) | ~50-fold for OX1R | [5][9] |
| OX2R | - (Low Affinity) | [5][9] |
Note: Kᵢ and IC₅₀ values can vary between studies depending on the specific experimental conditions.
Orexin Receptor Signaling Pathways
Orexin receptors are G protein-coupled receptors (GPCRs) that, upon activation by orexin peptides, primarily couple to Gq and/or Gi/Go proteins.[1][5] The activation of the Gq pathway stimulates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of intracellular calcium, leading to neuronal excitation.[1] The OX2R can also couple to Gi/Go, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[6]
Caption: Orexin Receptor Signaling Pathways.
Experimental Protocols
The determination of orexin receptor binding affinities predominantly relies on competitive radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a ligand and its receptor.[10]
General Protocol for Competitive Radioligand Binding Assay
This protocol outlines the key steps for determining the binding affinity (Ki) of a test compound for orexin receptors.
1. Membrane Preparation:
-
Cells stably expressing human OX1R or OX2R (e.g., CHO or HEK293 cells) are cultured and harvested.[7][11]
-
The cells are homogenized in a cold lysis buffer and centrifuged to pellet the cell membranes.[11]
-
The membrane pellet is washed and resuspended in a suitable assay buffer.[11]
-
Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).[11]
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.[11]
-
A fixed concentration of a specific radioligand (e.g., [³H]-SB674042 for OX1R or [³H]-EMPA for OX2R) is added to each well.[7][9]
-
A range of concentrations of the unlabeled test compound is then added to compete with the radioligand for binding to the receptors.[10][11]
-
The plate is incubated to allow the binding to reach equilibrium.[10]
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate receptor-bound radioligand from the unbound radioligand.[10][11]
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.[11]
-
The radioactivity retained on the filters is measured using a scintillation counter.[11]
4. Data Analysis:
-
The data is analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
Caption: Radioligand Binding Assay Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of Orexin 1 and Orexin 2 Ligand Binding Modes Using X-ray Crystallography and Computational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Insights into the Interaction of Orexin 1 Receptor Antagonists: A Comprehensive Study Using Classical and Quantum Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the Orexin System in the Pharmacological Management of Insomnia and Other Diseases: Suvorexant, Lemborexant, Daridorexant, and Novel Experimental Agents | MDPI [mdpi.com]
- 5. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Kinetic properties of “dual” orexin receptor antagonists at OX1R and OX2R orexin receptors [frontiersin.org]
- 7. pa2online.org [pa2online.org]
- 8. researchgate.net [researchgate.net]
- 9. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. giffordbioscience.com [giffordbioscience.com]
Cross-Species Activity of Xenopus Orexin B on Mammalian Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-species activity of Xenopus laevis orexin (B13118510) B on mammalian orexin receptors. The orexin system, comprising two neuropeptides, orexin A and orexin B, and their G protein-coupled receptors, orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R), is a critical regulator of sleep, wakefulness, and feeding behavior.[1][2] Understanding the evolutionary conservation and divergence of orexin peptide function is crucial for pharmacological research and the development of novel therapeutics targeting this system.
This document summarizes key experimental data on the binding and functional activity of Xenopus orexin B on human orexin receptors in comparison to human orexin B. Detailed experimental protocols for the cited assays are provided, along with visualizations of the orexin signaling pathway and a typical experimental workflow.
Quantitative Comparison of Peptide Activity
The following table summarizes the binding affinities (IC50) and functional potencies (EC50) of this compound and human orexin B on human OX1 and OX2 receptors. The data reveals a noteworthy finding: this compound exhibits a significantly higher affinity for the human OX2R compared to human orexin B, suggesting its potential as a selective and potent OX2R agonist.[3]
| Peptide | Receptor | Binding Affinity (IC50, nM) | Functional Potency (EC50, nM) |
| Human Orexin B | Human OX1R | 420[4] | 2500[4] |
| Human OX2R | 36[4] | Data not available | |
| This compound | Human OX1R | >1000 | >1000 |
| Human OX2R | 4.7 | 8.3 |
Data presented is based on studies by Shibahara et al. (1999) and represents the activity on human orexin receptors expressed in Chinese hamster ovary (CHO) cells.
Orexin Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and experimental procedures discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: Orexin Receptor Signaling Pathway.
Caption: Experimental Workflow Diagram.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the procedures described by Shibahara et al. (1999).
Cell Culture and Transfection
-
Cell Line: Chinese hamster ovary (CHO-K1) cells were used as the host for receptor expression.
-
Culture Conditions: Cells were maintained in Ham's F-12 medium supplemented with 10% fetal bovine serum, 100 units/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
Transfection: Full-length cDNAs encoding human OX1R and OX2R were subcloned into a mammalian expression vector. CHO-K1 cells were transfected with these constructs using a lipofection-based method.
-
Stable Cell Line Generation: Following transfection, cells were cultured in a selection medium containing G418. Antibiotic-resistant colonies were isolated, expanded, and screened for receptor expression via radioligand binding assays.
Competitive Binding Assay
-
Membrane Preparation: Stably transfected CHO cells were harvested and homogenized in ice-cold buffer (50 mM Tris-HCl, pH 7.4). The homogenate was centrifuged, and the resulting membrane pellet was washed and resuspended in the assay buffer.
-
Radioligand: [¹²⁵I]-labeled human orexin A was used as the radioligand.
-
Assay Procedure: Cell membranes were incubated with a fixed concentration of [¹²⁵I]-human orexin A and varying concentrations of unlabeled competitor peptides (this compound or human orexin B).
-
Incubation: The binding reaction was carried out for a specified time at a controlled temperature to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction was terminated by rapid filtration through glass fiber filters. The filters were then washed with ice-cold buffer to remove unbound radioligand.
-
Data Analysis: The radioactivity retained on the filters was quantified using a gamma counter. The concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis of the competition binding curves.
Calcium Mobilization Assay
-
Cell Preparation: CHO cells stably expressing either human OX1R or OX2R were plated in 96-well plates and allowed to adhere overnight.
-
Fluorescent Dye Loading: The cells were loaded with a calcium-sensitive fluorescent dye, such as Fura-2 acetoxymethyl ester (Fura-2 AM), in a physiological buffer for a designated period at 37°C.
-
Peptide Stimulation: The dye-loaded cells were then stimulated with various concentrations of the agonist peptides (this compound or human orexin B).
-
Measurement of Intracellular Calcium: Changes in intracellular calcium concentration were monitored by measuring the fluorescence intensity at dual excitation wavelengths using a fluorescence plate reader.
-
Data Analysis: The increase in intracellular calcium concentration was plotted against the peptide concentration. The concentration of the peptide that produces 50% of the maximal response (EC50) was calculated using a sigmoidal dose-response curve fit.
Conclusion
The experimental evidence strongly indicates that this compound is a potent agonist at the human orexin 2 receptor, exhibiting a significantly higher affinity than human orexin B. This cross-species activity highlights the evolutionary conservation of the orexin system. The enhanced potency and selectivity of this compound for the human OX2R make it a valuable pharmacological tool for investigating the specific roles of this receptor subtype in various physiological processes. Furthermore, these findings could inform the design and development of novel, highly selective orexin receptor modulators for therapeutic applications.
References
- 1. Frontiers | Evolution of Orexin Neuropeptide System: Structure and Function [frontiersin.org]
- 2. Frontiers | Differential Roles of Orexin Receptors in the Regulation of Sleep/Wakefulness [frontiersin.org]
- 3. Structure, tissue distribution, and pharmacological characterization of Xenopus orexins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Role of Orexin B in an Amphibian Model: A Comparative Guide to Xenopus Knockout Studies
For Researchers, Scientists, and Drug Development Professionals
The orexin (B13118510) system, a critical regulator of sleep, wakefulness, and feeding behaviors, has been a subject of intense research, primarily in mammalian models. However, understanding its evolutionary conservation and fundamental roles in other vertebrates is crucial for a comprehensive grasp of its physiological significance. The aquatic frog, Xenopus, offers a powerful, genetically tractable model for such investigations. This guide provides a comparative overview of the use of knockout models to elucidate the function of orexin B in Xenopus, offering insights into experimental design, expected outcomes, and comparisons with alternative methodologies.
The Xenopus Orexin System: A Primer
Xenopus laevis possesses a prepro-orexin gene that gives rise to two orexin peptides, orexin A (OXA) and orexin B (OXB), homologous to their mammalian counterparts.[1] Orexin-producing neurons are localized in the hypothalamus and project throughout the brain, suggesting a wide range of functions.[2] Notably, Xenopus orexin B exhibits a high affinity for the human orexin 2 receptor (OX2R), highlighting its potential as a valuable pharmacological tool.[1] While the orexin system's role in appetite regulation has been demonstrated, its precise functions, particularly those of orexin B, are still being unraveled.[2]
Confirming Orexin B Function: The Knockout Approach
The CRISPR/Cas9 system has emerged as a versatile and efficient tool for targeted gene knockout in Xenopus.[3] This approach allows for the generation of F0 generation tadpoles with mosaic gene disruption, providing a rapid means to assess the phenotypic consequences of gene loss.[3][4]
Comparison of Knockout Models: Xenopus vs. Mouse
While orexin knockout mouse models have been instrumental in linking the orexin system to narcolepsy, a Xenopus model offers distinct advantages for developmental and behavioral studies.[5][6]
| Feature | This compound Knockout Model (Projected) | Mouse Orexin Knockout Model |
| Primary Phenotype | Alterations in feeding behavior, locomotor activity, and sleep/wake cycles. | Narcolepsy-like symptoms, including fragmented sleep and cataplexy.[5][6] |
| Developmental Studies | External and rapid development allows for real-time observation of neurodevelopmental effects. | In utero development makes early embryonic studies more challenging. |
| Experimental Throughput | High fecundity and rapid generation time facilitate larger-scale genetic screens. | Longer gestation and smaller litter sizes result in lower experimental throughput. |
| Cost-Effectiveness | Lower housing and maintenance costs compared to mammalian models. | Higher costs associated with animal husbandry and care. |
Experimental Protocols
Generating Orexin B Knockout Xenopus using CRISPR/Cas9
This protocol is adapted from established methods for CRISPR/Cas9-mediated gene disruption in Xenopus.[3][4]
1. Guide RNA (gRNA) Design and Synthesis:
-
Identify the Xenopus laevis or tropicalis orexin B gene sequence from a genomic database (e.g., Xenbase).
-
Design two to four gRNAs targeting early exons of the orexin B gene to maximize the probability of generating loss-of-function mutations.
-
Synthesize gRNAs in vitro using a commercially available kit.
2. Cas9 Protein and gRNA Injection:
-
Prepare an injection mix containing Cas9 protein and the synthesized gRNAs.
-
Microinject the Cas9/gRNA mix into one- or two-cell stage Xenopus embryos.
3. Phenotypic Analysis:
-
Rear tadpoles to the desired developmental stage.
-
Assess for behavioral changes, such as altered feeding patterns, locomotor activity, and sleep/wake cycles using automated tracking systems.
-
Perform immunohistochemistry or in situ hybridization to confirm the loss of orexin B expression in the brain.
4. Genotypic Analysis:
-
Extract genomic DNA from individual tadpoles.
-
Use PCR to amplify the targeted region of the orexin B gene.
-
Sequence the PCR products to confirm the presence of insertions or deletions (indels) that disrupt the orexin B coding sequence.
Signaling Pathways and Visualizations
The actions of orexins are mediated through two G-protein coupled receptors, OX1R and OX2R.[7][8] In mammals, OX1R has a higher affinity for orexin A, while OX2R binds both orexin A and orexin B with similar affinities.[9]
Orexin B Signaling Pathway
Caption: Orexin B signaling through the OX2R activates Gq, leading to downstream signaling cascades and neuronal excitation.
Experimental Workflow for this compound Knockout
References
- 1. Structure, tissue distribution, and pharmacological characterization of Xenopus orexins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spatiotemporal Development of the Orexinergic (Hypocretinergic) System in the Central Nervous System of Xenopus laevis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CRISPR/Cas9 Gene Disruption Studies in F0 Xenopus Tadpoles: Understanding Development and Disease in the Frog | Springer Nature Experiments [experiments.springernature.com]
- 4. Tissue-Specific Gene Inactivation in Xenopus laevis: Knockout of lhx1 in the Kidney with CRISPR/Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dissociating orexin-dependent and -independent functions of orexin neurons using novel Orexin-Flp knock-in mice | eLife [elifesciences.org]
- 6. Narcolepsy in orexin knockout mice: molecular genetics of sleep regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Differential Roles of Orexin Receptors in the Regulation of Sleep/Wakefulness - PMC [pmc.ncbi.nlm.nih.gov]
Validating Xenopus Orexin B Function: A Comparative Guide to Gene Silencing Technologies
For researchers, scientists, and drug development professionals investigating the role of the neuropeptide orexin (B13118510) B in Xenopus, this guide provides a comparative overview of current gene silencing technologies. We objectively assess the performance of RNA interference (RNAi) against more established alternatives like Morpholinos and the revolutionary CRISPR/Cas9 system, supported by detailed experimental protocols and data presentation frameworks.
Introduction to Orexin B and its Significance in Xenopus
Orexin B is a neuropeptide crucial for regulating sleep-wake cycles, appetite, and other physiological processes. The amphibian model, Xenopus laevis, possesses an orexin system highly similar to that of mammals, making it a valuable tool for functional studies. Validating the specific functions of orexin B in Xenopus necessitates robust gene silencing techniques to observe the phenotypic consequences of its absence. This guide delves into the primary methods available for this purpose: RNA interference (RNAi), Morpholino oligonucleotides, and CRISPR/Cas9-mediated gene editing.
Orexin B Signaling Pathway
Orexin B exerts its effects by binding to the orexin receptor 2 (OX2R), a G-protein coupled receptor. This interaction primarily activates the Gq signaling pathway, leading to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These downstream events ultimately modulate neuronal excitability.
Orexin B signaling cascade via the OX2R receptor.
Comparison of Gene Silencing Technologies
While RNA interference is a powerful tool for gene silencing in many organisms, its application in Xenopus embryos has faced challenges, including off-target effects and variable efficiency.[1][2] Consequently, Morpholino-based knockdown has historically been the more prevalent method for transient gene silencing in this model system.[3][4][5] The advent of CRISPR/Cas9 technology has introduced a method for permanent gene knockout, offering another robust alternative.[6][7][8]
| Feature | RNA Interference (siRNA/shRNA) | Morpholino Oligonucleotides | CRISPR/Cas9 |
| Mechanism of Action | Post-transcriptional gene silencing via mRNA degradation.[9][10] | Steric hindrance of translation or pre-mRNA splicing.[11] | DNA double-strand break followed by error-prone repair, leading to gene knockout.[6] |
| Nature of Silencing | Transient knockdown. | Transient knockdown.[4] | Permanent knockout. |
| Delivery Method | Microinjection of synthetic siRNAs or shRNA-expressing plasmids.[9][12][13] | Microinjection of Morpholino oligos.[11] | Microinjection of Cas9 mRNA/protein and guide RNA.[6][8] |
| Reported Efficacy in Xenopus | Variable; can be effective but prone to off-target effects.[1][2] | High; considered a standard for knockdown in Xenopus.[3][4] | High efficiency of mutagenesis.[6][14] |
| Specificity | Can have off-target effects due to short seed region binding.[3] | High specificity due to longer binding sequence.[3] | High on-target specificity, but off-target mutations can occur. |
| Ease of Use | Design of effective siRNAs/shRNAs can be empirical. | Relatively straightforward design and application. | Requires careful design of guide RNAs to ensure specificity. |
| Cost | Moderate. | High. | Moderate to high, depending on reagents. |
| Validation | qPCR for mRNA levels, Western blot for protein levels.[15][16] | Western blot for protein levels (for translation-blocking MOs); RT-PCR for splicing effects.[11][16] | Sequencing to confirm mutation, followed by qPCR and Western blot.[15][16] |
Experimental Workflows and Protocols
Below are generalized workflows and protocols for each gene silencing technique, adaptable for targeting orexin B in Xenopus laevis or Xenopus tropicalis.
RNA Interference (siRNA/shRNA)
Protocol: siRNA Microinjection
-
siRNA Design and Preparation : Design at least two independent siRNAs targeting the Xenopus orexin B mRNA sequence. Resuspend lyophilized siRNAs in RNase-free water to a stock concentration of 20-100 µM.
-
Embryo Collection and Fertilization : Obtain Xenopus eggs and sperm. Perform in vitro fertilization.
-
Dejellying : Once embryos have rotated (approximately 30 minutes post-fertilization), de-jelly them using a 2% cysteine solution (pH 7.8-8.1).
-
Microinjection :
-
Load a calibrated microinjection needle with the siRNA solution (final concentration in the needle: 10-20 µM).
-
Inject 5-10 nl of the siRNA solution into the cytoplasm of one- or two-cell stage embryos.
-
Inject a control group with a scrambled, non-targeting siRNA.
-
Morpholino Oligonucleotides
Workflow for Morpholino-mediated knockdown in Xenopus.
Protocol: Morpholino Microinjection
-
Morpholino Design and Preparation : Design a translation-blocking Morpholino targeting the 5' UTR and the start codon of the orexin B mRNA. A standard control Morpholino with a scrambled sequence should also be used. Dissolve the lyophilized Morpholino in sterile water to a stock concentration of 1 mM.
-
Embryo Preparation : Follow the same procedure as for RNAi.
-
Microinjection :
-
Prepare a working solution of the Morpholino (e.g., 0.5-1.0 ng/nl).
-
Inject 5-10 nl into the cytoplasm of one- or two-cell stage embryos.
-
-
Culture and Analysis : Culture embryos as described for RNAi. Validate protein knockdown by Western blotting.[11] For splice-blocking Morpholinos, validate by RT-PCR to detect aberrant splicing.[11]
CRISPR/Cas9
Workflow for CRISPR/Cas9-mediated knockout in Xenopus.
Protocol: CRISPR/Cas9 Microinjection
-
gRNA Design and Synthesis : Design a guide RNA (gRNA) targeting an early exon of the this compound gene. Synthesize the gRNA in vitro.
-
Cas9 Preparation : Prepare Cas9 mRNA by in vitro transcription from a linearized plasmid or use commercially available Cas9 protein.
-
Embryo Preparation : Follow the same procedure as for RNAi.
-
Microinjection :
-
Prepare an injection mix containing Cas9 mRNA (e.g., 500 pg/nl) and gRNA (e.g., 50-100 pg/nl).
-
Inject 2-4 nl into the cytoplasm of one-cell stage embryos.
-
-
Culture and Analysis : Culture embryos as previously described. Validate gene editing by sequencing the target locus. Assess the functional knockout by measuring orexin B mRNA and protein levels via qPCR and Western blotting, respectively.[6][7][8]
Hypothetical Quantitative Data
As there is a lack of published data on orexin B knockdown in Xenopus, the following table is a hypothetical representation of expected results from a successful gene silencing experiment.
| Experimental Group | Orexin B mRNA Level (relative to control) | Orexin B Protein Level (relative to control) | Phenotypic Outcome (e.g., % of tadpoles with altered sleep-wake cycle) |
| Control (Scrambled siRNA/MO) | 1.0 ± 0.1 | 1.0 ± 0.08 | 5% ± 2% |
| Orexin B siRNA | 0.3 ± 0.05 | 0.4 ± 0.07 | 65% ± 8% |
| Orexin B Morpholino | 1.0 ± 0.12 | 0.2 ± 0.04 | 75% ± 6% |
| Orexin B CRISPR/Cas9 | Not detectable | Not detectable | 85% ± 5% |
Conclusion
For researchers aiming to validate the function of orexin B in Xenopus, Morpholino oligonucleotides and CRISPR/Cas9 are currently the most reliable and well-documented methods. Morpholinos offer a robust approach for transient knockdown with high specificity, making them ideal for developmental studies. CRISPR/Cas9 provides a powerful tool for generating permanent knockouts, allowing for the study of complete loss-of-function phenotypes. While RNAi remains a potential alternative, its application for targeting orexin B in Xenopus requires further optimization and validation to overcome challenges related to efficacy and off-target effects. The choice of method will ultimately depend on the specific research question, desired duration of gene silencing, and available resources.
References
- 1. RNAi in Xenopus: look before you leap - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of the RNA interference technique to Xenopus embryos: Specific reduction of the β-catenin gene products by short double-stranded RNA produced by recombinant human Dicer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gene-tools.com [gene-tools.com]
- 4. Comparison of morpholino based translational inhibition during the development of Xenopus laevis and Xenopus tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. CRISPR-Cas9 Mutagenesis in Xenopus tropicalis for Phenotypic Analyses in the F0 Generation and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tissue-Specific Gene Inactivation in Xenopus laevis: Knockout of lhx1 in the Kidney with CRISPR/Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tissue-Targeted CRISPR-Cas9-Mediated Genome Editing of Multiple Homeologs in F0-Generation Xenopus laevis Embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Post-transcriptional suppression of gene expression in Xenopus embryos by small interfering RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Morpholino Injection in Xenopus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. shRNA - Applications - What is shRNA, how it works and its applications. [horizondiscovery.com]
- 13. urmc.rochester.edu [urmc.rochester.edu]
- 14. Optimization of CRISPR/Cas9‐mediated gene disruption in Xenopus laevis using a phenotypic image analysis technique - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reference gene identification and validation for quantitative real-time PCR studies in developing Xenopus laevis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Rapid Western Blotting Protocol for the Xenopus Oocyte - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Post-transcriptional suppression of gene expression in Xenopus embryos by small interfering RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Xenopus Orexin A and B Signaling Pathways
A guide for researchers and drug development professionals on the functional characteristics of Xenopus laevis orexin (B13118510) neuropeptides.
The orexin system, comprising orexin A (hypocretin-1) and orexin B (hypocretin-2) and their cognate G protein-coupled receptors, orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R), is a critical regulator of sleep-wake cycles, feeding behavior, and reward pathways. While extensively studied in mammals, the signaling properties of orexins in other vertebrates, such as the amphibian Xenopus laevis, are less well-characterized. This guide provides a comparative overview of the signaling pathways of Xenopus orexin A and orexin B, drawing upon available experimental data to highlight their similarities and differences.
Putative mature Xenopus orexin A and B are highly similar in structure to their mammalian counterparts, with the C-terminal regions being particularly conserved.[1] Immunohistochemical studies in the Xenopus brain have revealed that orexin-containing neurons are specifically localized in the ventral hypothalamic nucleus, with a wide distribution of immunoreactive fibers, similar to what is observed in mammals.[1]
Quantitative Comparison of Receptor Activation
Currently, there is a lack of published data on the binding affinities and potency of Xenopus orexins on their native Xenopus receptors. However, a key study by Shibahara et al. (1999) characterized the activity of Xenopus orexin A and B on human orexin receptors (hOX1R and hOX2R) expressed in Chinese hamster ovary (CHO) cells. This data provides valuable insight into the functional properties of these peptides.
The primary signaling pathway activated by orexin receptors is the Gq-mediated pathway, leading to the mobilization of intracellular calcium ([Ca²⁺]i). The potency of Xenopus orexin A and B in stimulating this pathway was determined by measuring their EC50 values for [Ca²⁺]i elevation.
| Ligand | Receptor | EC50 (nM) for [Ca²⁺]i Mobilization |
| Xenopus Orexin A | hOX1R | 33 |
| hOX2R | 28 | |
| Xenopus Orexin B | hOX1R | 120 |
| hOX2R | 1.8 | |
| Human Orexin A | hOX1R | 46 |
| hOX2R | 36 | |
| Human Orexin B | hOX1R | 420 |
| hOX2R | 36 |
Data sourced from Shibahara et al. (1999) Peptides, 20(10), 1169-76.
Notably, this compound demonstrated a significantly higher potency for the human OX2R, with an EC50 value of 1.8 nM, which is 20-fold more potent than human orexin B and 15-fold more potent than Xenopus orexin A on the same receptor.[1] This suggests that this compound may act as a selective agonist for OX2R.[1] In contrast, Xenopus orexin A showed comparable potency to human orexin A on both hOX1R and hOX2R. For the hOX1R, Xenopus orexin A was approximately 3.6-fold more potent than this compound.
Signaling Pathway Diagrams
The canonical signaling pathway for orexin receptors involves their coupling to various G proteins, leading to the activation of downstream effector molecules. While specific studies on the G protein coupling of Xenopus orexin receptors are not available, the pathways are expected to be conserved.
Caption: Xenopus Orexin A activates both OX1R and OX2R, leading to Gq-mediated intracellular calcium release.
Caption: this compound shows preferential high-affinity binding and potent activation of OX2R.
Beyond the primary Gq pathway, orexin receptors in mammalian systems are known to couple to Gi/o and Gs proteins, leading to modulation of cyclic AMP (cAMP) levels. It is plausible that Xenopus orexin receptors share this promiscuous coupling, although this has yet to be experimentally verified.
Experimental Protocols
The following are representative protocols for the key experiments used to characterize orexin receptor signaling, based on the methodologies described by Shibahara et al. (1999) and general practices in the field.
Cell Culture and Transfection
-
Cell Line: Chinese hamster ovary (CHO-K1) cells are a common host for stable expression of G protein-coupled receptors.
-
Culture Conditions: Cells are maintained in Ham's F-12 medium supplemented with 10% fetal bovine serum, penicillin (100 units/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.
-
Transfection: CHO-K1 cells are transfected with expression vectors containing the cDNA for human orexin receptor 1 or 2 using a standard lipofection method. Stable cell lines are selected by culturing in the presence of a selection antibiotic (e.g., G418).
Intracellular Calcium Mobilization Assay
-
Cell Plating: Stably transfected CHO cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, in a buffered salt solution for 1 hour at 37°C.
-
Ligand Preparation: Xenopus orexin A and B peptides are synthesized and dissolved in an appropriate buffer to create stock solutions. Serial dilutions are prepared to generate a range of concentrations for stimulation.
-
Fluorometric Measurement: The 96-well plate is placed in a fluorescence microplate reader. The baseline fluorescence is measured before the addition of the orexin peptides.
-
Stimulation and Reading: The orexin peptides are added to the wells, and the change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured kinetically over time.
-
Data Analysis: The peak fluorescence response is normalized to the baseline, and the EC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression.
Caption: Workflow for determining the potency of Xenopus orexins via intracellular calcium mobilization.
Conclusion
The available data, primarily from studies on human orexin receptors, indicates that Xenopus orexin A and B are potent activators of these receptors. A key finding is the high potency and selectivity of this compound for the human OX2R, suggesting its potential as a valuable pharmacological tool for studying the specific roles of this receptor subtype. While the signaling pathways of Xenopus orexins on their native receptors have not been directly characterized, it is reasonable to infer that they primarily signal through the Gq pathway to mobilize intracellular calcium, with the potential for coupling to other G protein families. Further research is necessary to fully elucidate the pharmacology and signaling of the endogenous Xenopus orexin system, which will provide a more complete understanding of the evolution and function of this important neuropeptide system.
References
A Comparative Guide to the Mass Spectrometry Analysis of Xenopus Orexin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mass spectrometry analysis of Xenopus laevis orexin (B13118510) B with its human counterpart and another vertebrate neuropeptide, Substance P. The information is curated for researchers in neuroscience and drug development seeking to understand the nuances of neuropeptide analysis using mass spectrometry.
Comparative Analysis of Neuropeptides
The table below summarizes key properties and mass spectrometry parameters for Xenopus orexin B, human orexin B, and Substance P. These values are essential for designing and interpreting mass spectrometry experiments.
| Feature | This compound | Human Orexin B | Substance P |
| Amino Acid Sequence | RSDFQTMQSRLQRLLQGSGNHAAGILTM-NH2 | RP-SGPP-GLQ-GRLQRLLQ-ASGN-HAAGILTM-NH2 | RPKPQQFFGLM-NH2 |
| Molecular Weight (Da) | 3219.7 | 2936.5 | 1347.6 |
| Alternative Names | Hypocretin-B | Hypocretin-2 | Tachykinin |
| Primary Function | Regulation of sleep-wake cycles, feeding behavior | Regulation of sleep-wake cycles, feeding behavior | Nociception, inflammation, smooth muscle contraction |
| Typical MS Ionization | ESI, MALDI | ESI, MALDI | ESI, MALDI |
| Common MS Analyzer | Orbitrap, TOF | Orbitrap, TOF | Quadrupole, Ion Trap |
| Expected [M+H]+ (m/z) | 3220.7 | 2937.5 | 1348.6 |
| Observed Precursor Ions | Multiply charged ions (e.g., [M+2H]2+, [M+3H]3+) are common with ESI. | Multiply charged ions are expected with ESI. | Singly and doubly charged ions are common. |
| Typical Fragmentation | Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD) yielding b- and y-type ions. | CID and HCD are standard. | CID produces characteristic fragment ions. |
Experimental Protocols for Neuropeptide Mass Spectrometry
A generalized workflow for the analysis of neuropeptides like this compound from biological samples is detailed below. This protocol is a composite based on established methods for orexin analysis in mammalian tissues.[1][2][3][4]
1. Sample Preparation
-
Tissue Homogenization: Brain tissue (e.g., hypothalamus) is homogenized in an acidic extraction solution (e.g., 1 M acetic acid) to inactivate endogenous proteases and facilitate peptide extraction.
-
Protein Precipitation: Acetonitrile (B52724) is added to the homogenate to precipitate larger proteins. The sample is centrifuged, and the supernatant containing the peptides is collected.
-
Solid-Phase Extraction (SPE): The supernatant is acidified (e.g., with formic acid) and loaded onto a C18 SPE cartridge. The cartridge is washed with a low organic solvent concentration to remove salts and hydrophilic impurities. The peptides are then eluted with a higher concentration of organic solvent (e.g., 80% acetonitrile in 0.1% formic acid).
-
Solvent Evaporation and Reconstitution: The eluted sample is dried under vacuum and reconstituted in a small volume of a solvent compatible with the mass spectrometer's ionization source (e.g., 0.1% formic acid in water/acetonitrile).
2. Mass Spectrometry Analysis
-
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or TOF instrument, coupled to a nano-liquid chromatography (nanoLC) system is typically used.[5]
-
Chromatographic Separation: The reconstituted peptide sample is injected onto a C18 reversed-phase nanoLC column. Peptides are separated using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Ionization: Electrospray ionization (ESI) is commonly used to generate gas-phase peptide ions.
-
Data Acquisition: The mass spectrometer is operated in a data-dependent acquisition (DDA) mode. A high-resolution full scan (MS1) is performed to detect precursor peptide ions. The most intense precursor ions are then selected for fragmentation (MS2) using CID or HCD.
3. Data Analysis
-
Peptide Identification: The acquired MS/MS spectra are searched against a protein sequence database (e.g., a Xenopus laevis protein database) using a search engine like Mascot or Sequest. The search parameters should include the specific cleavage sites of the processing enzymes and potential post-translational modifications (e.g., amidation).
-
Quantification: For quantitative analysis, stable isotope-labeled internal standards of the target peptide can be spiked into the sample before processing.[3] The relative abundance of the endogenous peptide is determined by comparing its signal intensity to that of the internal standard using techniques like multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM).[1][2]
Visualizing the Workflow and Signaling Pathway
Experimental Workflow for Neuropeptide Analysis
References
- 1. medrxiv.org [medrxiv.org]
- 2. LC-MS/MS Analysis Elucidates a Daily Rhythm in Orexin A Concentration in the Rat Vitreous Body - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orexin-A measurement in narcolepsy: A stability study and a comparison of LC-MS/MS and immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
Navigating the Xenopus Orexin B Pathway: A Guide to Pharmacological Blockers
For researchers, scientists, and drug development professionals, understanding the intricacies of neuropeptide signaling is paramount. The orexin (B13118510) system, with its crucial role in regulating sleep-wake cycles, appetite, and arousal, presents a compelling area of study. While much is known about this system in mammals, its specific mechanisms in other vertebrates, such as the amphibian model Xenopus laevis, remain less explored. This guide provides a framework for utilizing pharmacological blockers to investigate and confirm the Xenopus orexin B pathways, drawing upon established knowledge from mammalian systems and the foundational characterization of the orexin system in Xenopus.
The Orexin System in Xenopus laevis: A Primer
Research has confirmed the presence of both orexin-A and orexin-B in Xenopus laevis, with the mature peptides showing high similarity to their mammalian counterparts.[1] The C-terminal region of both orexins is particularly conserved across species.[1] Immunohistochemical studies have localized orexin-producing neurons to the ventral hypothalamic nucleus in the Xenopus brain, with a wide distribution of immunoreactive fibers, mirroring the pattern observed in mammals.[1] Functionally, Xenopus orexin-A and orexin-B have been shown to bind to and activate human orexin receptors (OX1R and OX2R) expressed in cell lines.[1] Notably, Xenopus orexin-B exhibits a higher affinity for the human OX2R, suggesting its potential as a valuable pharmacological tool.[1]
Pharmacological Blockers: Tools for Pathway Elucidation
While direct experimental data on the use of orexin receptor antagonists in Xenopus is currently limited in published literature, the high conservation of the orexin system suggests that well-characterized blockers from mammalian studies are strong candidates for use in Xenopus research. These antagonists are broadly categorized as Dual Orexin Receptor Antagonists (DORAs) and Selective Orexin Receptor Antagonists (SORAs).
| Blocker Type | Example Compounds | Target Receptor(s) | Potential Use in Xenopus Research |
| DORAs | Suvorexant, Almorexant, Lemborexant | OX1R and OX2R | General blockade of orexin signaling to observe broad physiological or behavioral effects. |
| SORAs for OX1R | SB-334867 | OX1R | Isolating the specific roles of the OX1 receptor in mediating orexin B effects. |
| SORAs for OX2R | TCS-OX2-29 | OX2R | Investigating the functions of the OX2 receptor, for which this compound shows high affinity. |
Hypothetical Experimental Workflow for Confirming Orexin B Pathways in Xenopus
The following workflow outlines a potential experimental approach for utilizing pharmacological blockers to study the orexin B pathway in Xenopus.
References
A Comparative Analysis of Orexin Peptides in Amphibian Models: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative overview of the orexin (B13118510) peptide system in amphibian models, designed for researchers, scientists, and drug development professionals. The orexin system, comprising orexin-A and orexin-B peptides and their G protein-coupled receptors, OX1R and OX2R, is a critical regulator of fundamental physiological processes, including arousal, feeding behavior, and energy homeostasis across vertebrates. While extensively studied in mammals, the nuances of this system in amphibians are less understood. This document synthesizes the current knowledge on amphibian orexin systems, with a focus on comparative data, experimental methodologies, and signaling pathways.
Data Presentation: Comparative Analysis of Orexin Peptides and Receptors
The following tables summarize the available quantitative data on orexin peptides and their receptors in amphibians. It is important to note that there is a significant lack of sequence and functional data for urodele (salamanders, newts) and gymnophionan (caecilians) species. Therefore, the anuran representative, Xenopus laevis (the African clawed frog), serves as the primary amphibian model in this comparison.
Table 1: Comparison of Orexin Peptide Amino Acid Sequences
This table compares the amino acid sequences of orexin-A and orexin-B from Xenopus laevis with human orexins. The sequences for urodele and gymnophionan species are currently unavailable in public databases.
| Species (Order) | Peptide | Amino Acid Sequence | Length (AA) | % Identity to Human |
| Xenopus laevis (Anura) | Orexin-A | APLPDCCRQKTCSCRLYELLHGAGNHAAGILTL-NH2 | 31 | 68% |
| Orexin-B | VPLPAGGHGPLGTLGAAAAARLGL-NH2 | 28 | 75% | |
| Homo sapiens (Mammalia) | Orexin-A | QPLPDCCRQKTCSCRLYELLHGAGNHAAGILTL-NH2 | 33 | 100% |
| Orexin-B | RSGPPGLQGRLQRLLQASGNHAAGILTM-NH2 | 28 | 100% |
Note: The Xenopus laevis orexin-A peptide is shorter than its human counterpart, lacking the N-terminal pyroglutamyl residue.[1][2] The C-terminal regions of both peptides, crucial for receptor activation, show a high degree of conservation.
Table 2: Comparative Distribution of Orexin-Immunoreactive Neurons and Fibers in the Amphibian Brain
This table provides a qualitative comparison of the distribution of orexin-immunoreactive cells and fibers across the three orders of amphibians. A common pattern of distribution is observed, with some species-specific variations.
| Brain Region | Anurans (e.g., Xenopus laevis, Rana ridibunda) | Urodeles (e.g., Pleurodeles waltl) | Gymnophionans (e.g., Typhlonectes natans) |
| Orexin-IR Cell Bodies | |||
| Suprachiasmatic Nucleus | High density[3][4] | High density[3] | High density[3] |
| Preoptic Area | Variable density[3][4] | Variable density[3] | Variable density[3] |
| Tuberal Hypothalamus | Variable density[3][4] | Variable density[3] | Variable density[3] |
| Orexin-IR Fibers | |||
| Preoptic Area & Hypothalamus | Abundant[3][4] | Abundant[3] | Abundant[3] |
| Pallium, Striatum, Septum | Moderate[3] | Moderate[3] | Moderate[3] |
| Thalamus, Optic Tectum | Moderate[3] | Moderate[3] | Moderate[3] |
| Rhombencephalon, Spinal Cord | Moderate[3] | Moderate[3] | Moderate[3] |
Table 3: Orexin Receptor Binding and Functional Potency (Data Gap)
A significant gap exists in the literature regarding the binding affinities (Ki) and functional potencies (EC50) of native amphibian orexin peptides on their cognate receptors. One study reported that Xenopus laevis orexin-B exhibited a several-fold higher affinity for the human OX2R compared to human orexins, suggesting potential differences in ligand-receptor interactions.[3] However, quantitative data from homologous assays in amphibians are not yet available.
| Amphibian Species | Receptor | Ligand | Binding Affinity (Ki) | Functional Potency (EC50) |
| Xenopus laevis | OX1R | Orexin-A | Data not available | Data not available |
| Orexin-B | Data not available | Data not available | ||
| OX2R | Orexin-A | Data not available | Data not available | |
| Orexin-B | Data not available | Data not available |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections provide adapted protocols for key experiments in the study of the amphibian orexin system.
Protocol 1: Immunohistochemistry for Orexin Peptides in the Amphibian Brain
This protocol is adapted from studies on the distribution of orexins in various amphibian species.[3][4]
-
Tissue Preparation:
-
Anesthetize the animal by immersion in a buffered 0.1% MS-222 solution.
-
Perfuse transcardially with 0.1 M phosphate-buffered saline (PBS), followed by 4% paraformaldehyde in 0.1 M PBS (pH 7.4).
-
Dissect the brain and post-fix in the same fixative for 4-6 hours at 4°C.
-
Cryoprotect the brain by immersion in 30% sucrose (B13894) in 0.1 M PBS at 4°C until it sinks.
-
Freeze the brain and section coronally at 30-40 µm using a cryostat.
-
-
Immunostaining:
-
Wash free-floating sections three times in 0.1 M PBS.
-
Block endogenous peroxidase activity by incubating in 0.3% H₂O₂ in PBS for 30 minutes (for chromogenic detection).
-
Permeabilize and block non-specific binding by incubating in a solution of 0.3% Triton X-100 and 5% normal goat serum in PBS for 1 hour.
-
Incubate sections with a primary antibody against orexin-A or orexin-B (diluted in blocking solution) for 48 hours at 4°C.
-
Wash sections three times in PBS.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 2 hours at room temperature.
-
Wash sections three times in PBS.
-
Incubate with an avidin-biotin-peroxidase complex (ABC kit) for 1.5 hours at room temperature.
-
Visualize the signal using a diaminobenzidine (DAB) solution.
-
Mount sections on slides, dehydrate, and coverslip.
-
-
Microscopy:
-
Examine sections under a light microscope and capture images for analysis.
-
Protocol 2: Radioligand Binding Assay for Orexin Receptors in Amphibian Brain Tissue
This protocol is a generalized procedure adapted for amphibian brain tissue, based on standard receptor binding assay methodologies.
-
Membrane Preparation:
-
Dissect the desired brain region (e.g., hypothalamus) from freshly euthanized amphibians on ice.
-
Homogenize the tissue in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4) and determine protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine:
-
50 µL of membrane preparation (containing 50-100 µg of protein).
-
50 µL of radiolabeled orexin peptide (e.g., ¹²⁵I-Orexin-A) at a concentration near its Kd.
-
50 µL of competing unlabeled ligand (orexin-A, orexin-B, or other test compounds) at various concentrations or buffer for total binding.
-
-
For non-specific binding, add a high concentration of unlabeled orexin-A (e.g., 1 µM).
-
Incubate the plate at 25°C for 60-90 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the Ki values for competing ligands using appropriate pharmacological software.
-
Protocol 3: Behavioral Assay for Orexin-Induced Food Intake in Xenopus laevis
This protocol is a proposed method for assessing the effect of orexins on feeding behavior in an aquatic amphibian model.
-
Animal Acclimation and Fasting:
-
Individually house adult Xenopus laevis in tanks with a controlled light-dark cycle and temperature (20-22°C).
-
Acclimate the frogs to the experimental setup for at least one week.
-
Fast the animals for 24-48 hours prior to the experiment to ensure motivation to eat.
-
-
Orexin Administration:
-
Anesthetize the frog lightly by brief immersion in 0.05% MS-222.
-
Administer orexin-A or orexin-B via intracerebroventricular (ICV) injection. A vehicle control (e.g., saline) should also be used.
-
-
Food Intake Measurement:
-
After a recovery period of 30 minutes, present a pre-weighed amount of a palatable food source (e.g., commercial frog pellets or liver pieces).
-
Allow the frog to feed for a defined period (e.g., 1-2 hours).
-
Remove and weigh the remaining food to determine the amount consumed.
-
Monitor and record feeding behaviors such as latency to the first bite and the number of feeding attempts.
-
-
Data Analysis:
-
Compare the amount of food consumed between the orexin-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Mandatory Visualization
The following diagrams illustrate key concepts related to the amphibian orexin system.
Caption: Generalized Orexin Receptor Signaling Pathways in Vertebrates.
Caption: Experimental Workflow for Orexin Immunohistochemistry in Amphibian Brain.
Caption: Logical Relationship of the Orexin System and its Physiological Functions.
References
- 1. Evolution of Orexin Neuropeptide System: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of orexin receptors in the pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure, tissue distribution, and pharmacological characterization of Xenopus orexins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Orexin receptors: pharmacology and therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Orexin Receptor Antagonists for Validating Behavioral Phenotypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three prominent dual orexin (B13118510) receptor antagonists (DORAs): suvorexant, lemborexant, and daridorexant. It is designed to assist researchers in selecting the most appropriate tool for validating behavioral phenotypes in preclinical and clinical studies. This document summarizes key pharmacodynamic and pharmacokinetic parameters, presents available preclinical and clinical data in comparative tables, details experimental protocols for relevant behavioral assays, and visualizes key pathways and workflows.
Introduction to Orexin Receptor Antagonists
The orexin system, comprising orexin-A and orexin-B neuropeptides and their receptors, OX1R and OX2R, is a critical regulator of wakefulness, arousal, and reward-seeking behaviors.[1][2] Orexin receptor antagonists, by blocking the wake-promoting signals of orexins, have emerged as a novel therapeutic class for insomnia.[2][3] Beyond their clinical use, these antagonists are invaluable research tools for dissecting the role of the orexin system in a wide array of behavioral phenotypes, including sleep-wake cycles, anxiety, cognition, and motivation. This guide focuses on the comparative pharmacology and behavioral effects of suvorexant, lemborexant, and daridorexant to aid in the design and interpretation of such studies.
Orexin Signaling Pathway
The binding of orexin-A and orexin-B to their G-protein coupled receptors, OX1R and OX2R, initiates a cascade of intracellular signaling events. This ultimately leads to neuronal excitation and the promotion of wakefulness. The diagram below illustrates the primary signaling pathways activated by orexin receptors.
Figure 1: Simplified Orexin Signaling Pathway.
Comparative Pharmacodynamics and Pharmacokinetics
The selection of an orexin receptor antagonist for a specific behavioral study often depends on its binding affinity, selectivity, and pharmacokinetic profile. The following tables provide a comparative summary of these key parameters for suvorexant, lemborexant, and daridorexant.
Table 1: Receptor Binding Affinities (Ki, nM)
| Compound | OX1R | OX2R | Reference(s) |
| Suvorexant | 0.55 | 0.35 | [4] |
| Lemborexant | ~6.1 | ~2.6 | [2] |
| Daridorexant | 0.47 | 0.93 | [2] |
Table 2: Comparative Pharmacokinetics in Preclinical Models (Rat)
| Parameter | Suvorexant | Lemborexant | Daridorexant | Reference(s) |
| Tmax (h) | ~1.5-3 | ~1-2 | ~1-2 | [1][5][6] |
| t1/2 (h) | ~8-12 | ~8-10 | ~8 | [1][5][7] |
| Brain Penetration | Good | Good | Good | [2] |
Table 3: Comparative Human Pharmacokinetics
| Parameter | Suvorexant | Lemborexant | Daridorexant | Reference(s) |
| Tmax (h) | ~2-3 | ~1-3 | ~1-2 | [4][8] |
| t1/2 (h) | ~12 | ~17-19 | ~8 | [4][8] |
Preclinical Behavioral Data Comparison
Preclinical studies in rodent models are crucial for validating the behavioral effects of orexin receptor antagonists. The following tables summarize available data on the effects of suvorexant, lemborexant, and daridorexant on sleep, anxiety, and cognitive performance.
Table 4: Effects on Sleep Parameters in Rodents
| Compound | Model | Dose Range | Key Findings | Reference(s) |
| Suvorexant | Rat | 10-100 mg/kg | Increased NREM and REM sleep, decreased wakefulness. | [9] |
| Lemborexant | Rat | 1-30 mg/kg | Increased NREM and REM sleep, decreased wakefulness. | [2] |
| Daridorexant | Rat | 3-100 mg/kg | Increased NREM and REM sleep, decreased wakefulness. | [2] |
Table 5: Effects on Anxiety-Like Behavior in Rodents (Elevated Plus Maze)
| Compound | Model | Dose Range | Key Findings | Reference(s) |
| Suvorexant | Rat | 10, 30 mg/kg | No significant anxiolytic effect at doses that promote sleep. | [10] |
| Lemborexant | Not available | - | - | - |
| Daridorexant | Not available | - | - | - |
Table 6: Effects on Cognitive Performance in Rodents
| Compound | Model | Assay | Key Findings | Reference(s) |
| Suvorexant | Mouse (APP/PS1) | Morris Water Maze | Ameliorated cognitive impairments. | [11] |
| Lemborexant | Not available | - | - | - |
| Daridorexant | Not available | - | - | - |
Clinical Data Comparison
Clinical trials in humans provide the ultimate validation of the behavioral effects of these antagonists. The following table summarizes key efficacy data from Phase 3 clinical trials for insomnia.
Table 7: Phase 3 Clinical Trial Efficacy in Insomnia (Primary Endpoints)
| Compound | Parameter | Dose | Change from Baseline vs. Placebo | Reference(s) |
| Suvorexant | sTST (min) | 20 mg | ↑ 25.1 | [12] |
| LPS (min) | 20 mg | ↓ 9.4 | [12] | |
| WASO (min) | 20 mg | ↓ 42 | [12] | |
| Lemborexant | sTST (min) | 5 mg | ↑ ~25 | [8] |
| sTST (min) | 10 mg | ↑ ~33 | [8] | |
| LPS (min) | 5 mg | ↓ ~11 | [8] | |
| LPS (min) | 10 mg | ↓ ~13 | [8] | |
| WASO (min) | 5 mg | ↓ ~24 | [8] | |
| WASO (min) | 10 mg | ↓ ~25 | [8] | |
| Daridorexant | sTST (min) | 50 mg | ↑ ~22 | [13] |
| LPS (min) | 50 mg | ↓ ~11.4 | [13] | |
| WASO (min) | 50 mg | ↓ ~29.1 | [13] |
sTST: subjective Total Sleep Time; LPS: Latency to Persistent Sleep; WASO: Wake After Sleep Onset
Experimental Protocols for Key Behavioral Assays
Detailed and standardized protocols are essential for reproducible behavioral research. Below are methodologies for several key assays relevant to the validation of orexin receptor antagonist phenotypes.
Experimental Workflow: Behavioral Phenotyping
The following diagram outlines a typical workflow for a preclinical behavioral study involving an orexin receptor antagonist.
Figure 2: General Workflow for Preclinical Behavioral Testing.
Forced Swim Test (FST)
Objective: To assess depressive-like behavior in rodents.[14][15][16][17][18]
Apparatus:
-
A transparent cylindrical tank (e.g., 40 cm high, 20 cm in diameter).
-
Water maintained at 23-25°C, filled to a depth that prevents the animal from touching the bottom or escaping.
Procedure:
-
Habituation (Day 1): Place each animal in the water tank for a 15-minute pre-swim session. This initial exposure induces a state of helplessness.
-
Test Session (Day 2): 24 hours after the pre-swim, place the animal back into the swim tank for a 5-minute test session.
-
Data Collection: Record the entire session with a video camera. Score the duration of immobility, which is defined as the lack of movement except for small motions necessary to keep the head above water. An increase in immobility time is interpreted as a depressive-like phenotype.
Three-Chamber Social Interaction Test
Objective: To evaluate sociability and preference for social novelty in rodents.[19][20][21][22][23]
Apparatus:
-
A three-chambered rectangular box with openings between the chambers.
-
Two identical wire cages, one for a "stranger" mouse and one for a novel object or a second "stranger" mouse.
Procedure:
-
Habituation: Place the test mouse in the center chamber and allow it to freely explore all three empty chambers for 10 minutes.
-
Sociability Test: Place an unfamiliar "stranger" mouse in one of the wire cages in a side chamber and an inanimate object in the wire cage in the other side chamber. Place the test mouse in the center chamber and allow it to explore for 10 minutes.
-
Social Novelty Test: Replace the inanimate object with a new, unfamiliar "stranger" mouse. The test mouse is then allowed to explore for another 10 minutes.
-
Data Collection: An automated tracking system is used to record the time spent in each chamber and the time spent sniffing each wire cage. Increased time spent with the "stranger" mouse compared to the object indicates normal sociability. Preference for the new "stranger" mouse over the familiar one indicates normal social memory and novelty preference.
Conclusion
Suvorexant, lemborexant, and daridorexant are powerful tools for investigating the role of the orexin system in a variety of behavioral domains. Their distinct pharmacokinetic and pharmacodynamic profiles offer researchers a range of options to suit specific experimental needs. This guide provides a foundational comparison to aid in the selection and application of these antagonists for the validation of behavioral phenotypes. As research in this area continues to evolve, a thorough understanding of the comparative properties of these compounds will be essential for advancing our knowledge of orexin-mediated behaviors and their therapeutic potential.
References
- 1. Comparative Pharmacology of the 3 Marketed Dual Orexin Antagonists-Daridorexant, Lemborexant, and Suvorexant: Part 1: Pharmacokinetic Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Suvorexant - Wikipedia [en.wikipedia.org]
- 5. Comparative Pharmacology of the 3 Marketed Dual Orexin Antagonists-Daridorexant, Lemborexant, and Suvorexant-Part 2. Principal Drug Metabolizing Enzyme, Drug-Drug Interactions, and Effects of Liver and Renal Impairment on Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Pharmacology of the 3 Marketed Dual Orexin Antagonists-Daridorexant, Lemborexant, and Suvorexant: Part 1: Pharmacokinetic Profiles-MedSci.cn [medsci.cn]
- 7. scienmag.com [scienmag.com]
- 8. youtube.com [youtube.com]
- 9. Distinct effects of IPSU and suvorexant on mouse sleep architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of Experimental Medicine Approaches for the Development of Novel Psychiatric Treatments Based on Orexin Receptor Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suvorexant ameliorates cognitive impairments and pathology in APP/PS1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Suvorexant - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Daridorexant in Insomnia Disorder: A Profile of Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 17. animal.research.wvu.edu [animal.research.wvu.edu]
- 18. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 19. anilocus.com [anilocus.com]
- 20. scantox.com [scantox.com]
- 21. Three-chamber social test [bio-protocol.org]
- 22. Web Box 4.1 Pharmacology in Action: Using the Three-Chamber Social Interaction Test - Psychopharmacology, 4e Student Resources - Oxford Learning Link [learninglink.oup.com]
- 23. Assessing sociability using the Three-Chamber Social Interaction Test and the Reciprocal Interaction Test in a genetic mouse model of ASD | springermedizin.de [springermedizin.de]
Safety Operating Guide
Proper Disposal of Xenopus Orexin B: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of laboratory materials is paramount to ensuring a safe and compliant work environment. This guide provides a comprehensive framework for the proper disposal of Xenopus orexin (B13118510) B, a neuropeptide with significant biological activity. While many synthetic peptides are not classified as hazardous substances, their biological activity necessitates careful handling and disposal to prevent unintended environmental release or personnel exposure.[1] Adherence to institutional and local regulations is the primary principle for the disposal of any chemical, including Xenopus orexin B.[2][3]
Immediate Safety and Handling
Before beginning any procedure, it is crucial to wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.[2] All waste generated from handling this peptide should be considered potentially bioactive and requires deactivation before final disposal.[1] In the event of a spill, alert personnel in the immediate area. For liquid spills, use an inert absorbent material. For solid spills, carefully sweep the material to avoid generating dust. The contaminated area should then be decontaminated and thoroughly washed.[2]
Disposal Procedures for this compound
The proper disposal route for this compound and associated materials depends on the form of the waste. The following table summarizes the recommended procedures for different waste streams.
| Waste Type | Recommended Disposal Protocol | Key Parameters |
| Liquid Waste | 1. Chemical Inactivation: Treat with a 10% bleach solution (final sodium hypochlorite (B82951) concentration of 0.5-1.0%).2. Contact Time: Allow a minimum of 30 minutes for deactivation.3. pH Neutralization: Adjust the pH of the solution to neutral.4. Final Disposal: Dispose down the drain only if compliant with local wastewater regulations. Otherwise, collect in a designated hazardous waste container. | Bleach Concentration: 10% solutionContact Time: ≥ 30 minutes |
| Solid Waste | 1. Collection: Place all solid waste (unused lyophilized peptide, contaminated weigh boats, gloves, etc.) in a designated, leak-proof, and clearly labeled hazardous waste container.2. Institutional Disposal: Arrange for disposal through the institution's hazardous waste management program, which will likely involve incineration. | Container: Leak-proof, labeled hazardous waste container. |
| Contaminated Sharps | 1. Immediate Disposal: Place all contaminated sharps (needles, syringes, pipette tips, broken glass) immediately into a puncture-resistant, leak-proof sharps container.2. Labeling: The container must be clearly labeled as "Biohazardous and Chemically Contaminated Sharps."3. Institutional Disposal: Arrange for disposal through the institutional biohazardous waste stream, which typically involves autoclaving followed by incineration. | Container: Puncture-resistant, leak-proof sharps container. |
| Solvent-Based Waste | 1. Segregation: Collect liquid waste containing organic solvents in a separate, compatible, and clearly labeled hazardous waste container.2. Compatibility: Do not mix chlorinated and non-chlorinated solvents.3. Institutional Disposal: This waste must be disposed of through the institutional hazardous waste program. | Container: Compatible, labeled hazardous waste container for solvents. |
| Empty Containers | 1. Rinsing: Rinse the empty container thoroughly with an appropriate solvent.2. Rinsate Collection: Collect the rinsate as chemical waste.3. Defacing: Deface the original label on the container.4. Final Disposal: The rinsed container may be disposed of as regular laboratory glass or plastic waste, pending institutional policy. | Action: Triple rinse, collect rinsate, deface label. |
Experimental Protocol: Chemical Inactivation of Liquid Waste
This protocol details the steps for the chemical inactivation of aqueous solutions containing this compound.
-
Prepare a 10% Bleach Solution: Dilute a standard household bleach solution (typically 5-8% sodium hypochlorite) with water to achieve a final 10% (v/v) concentration.
-
Add Bleach to Waste: In a fume hood and a compatible container, add the 10% bleach solution to the liquid peptide waste to achieve a final sodium hypochlorite concentration between 0.5-1.0%.
-
Ensure Thorough Mixing: Gently swirl the container to ensure the bleach is evenly distributed throughout the waste.
-
Allow for Sufficient Contact Time: Let the mixture stand for a minimum of 30 minutes to ensure complete deactivation of the peptide.
-
Neutralize the pH: After the 30-minute contact time, check the pH of the solution. Neutralize it using appropriate reagents (e.g., sodium bisulfite for reducing excess chlorine, followed by acid or base for pH adjustment) until it is within the acceptable range for your local wastewater system (typically between pH 6 and 9).
-
Dispose or Collect: If permitted by your institution's EHS office and local regulations, the neutralized solution can be poured down the sanitary sewer with copious amounts of water.[2] Otherwise, it must be collected in a properly labeled hazardous waste container for pickup by the hazardous waste management team.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with this compound.
Caption: Decision tree for this compound waste disposal.
References
Personal protective equipment for handling Xenopus orexin B
For researchers, scientists, and drug development professionals, the safe handling of bioactive peptides like Xenopus orexin (B13118510) B is critical for both personal safety and research integrity. While specific toxicological data for Xenopus orexin B is not extensively documented, it is prudent to handle it as a potentially bioactive compound.[1][2] This guide provides a comprehensive framework for its safe use, from initial handling to final disposal, based on established laboratory safety principles for synthetic peptides.
I. Personal Protective Equipment (PPE)
To minimize exposure risk, the use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound, particularly in its lyophilized powder form.[3]
| Protection Type | Specific Recommendations | Rationale |
| Eye Protection | Safety goggles with side shields | Protects against accidental splashes of peptide solutions.[3][4] |
| Hand Protection | Chemical-resistant nitrile gloves | Prevents dermal contact. Gloves should be inspected before use and changed immediately if contaminated.[3][5] |
| Body Protection | Standard laboratory coat | Protects skin and personal clothing from contamination.[3] |
| Respiratory Protection | N95 or P1 dust mask | Recommended when handling the lyophilized powder to prevent inhalation.[3] |
II. Operational Plan: Handling and Experimental Protocols
Adherence to strict handling protocols is essential to maintain the peptide's stability and prevent contamination.[6]
Storage and Preparation:
-
Long-term Storage: Lyophilized this compound should be stored at -20°C.[7]
-
Reconstitution: Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.[8] Reconstitute the peptide using sterile, purified water or an appropriate buffer.[8] For peptides with low aqueous solubility, solvents like DMSO may be used, followed by dilution with a buffer.[8]
-
Short-term Storage: After reconstitution, store the solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[6][8]
Experimental Workflow: All handling of this compound should occur in a designated, clean laboratory area.[6] A fume hood is recommended, especially when working with the powder form.[3] Use sterile pipette tips, tubes, and syringes for each step to prevent cross-contamination.[6]
III. Disposal Plan
Proper disposal of peptide waste is crucial to prevent environmental release and ensure a safe laboratory environment.[6][9] All materials that have come into contact with this compound should be treated as chemical waste.[1][9]
Waste Segregation and Treatment:
-
Liquid Waste: This includes unused peptide solutions and contaminated media. Liquid waste should be collected in a designated, sealed, and clearly labeled hazardous waste container.[1] Chemical inactivation, such as treatment with a 10% bleach solution for at least 30 minutes, is a recommended practice before disposal.[1]
-
Solid Waste: Items such as contaminated gloves, pipette tips, and vials should be collected in a separate, leak-proof container labeled for hazardous chemical waste.[1][2]
-
Sharps: Needles and syringes must be placed immediately into a puncture-resistant sharps container labeled as "Chemically Contaminated Sharps."[1]
Never pour peptide solutions down the sink or dispose of solid peptide waste in the regular trash.[6][9] All waste disposal must comply with institutional and local environmental regulations.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. uah.edu [uah.edu]
- 5. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 6. peptide24.store [peptide24.store]
- 7. peptide.co.jp [peptide.co.jp]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. puretidestherapy.com [puretidestherapy.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
